Reuterin

Catalog No.
S606739
CAS No.
2134-29-4
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reuterin

CAS Number

2134-29-4

Product Name

Reuterin

IUPAC Name

3-hydroxypropanal

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2

InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Propanal, 3-hydroxy-; β-Hydroxypropionaldehyde; 3-Oxo-1-propanol; 3-Hydroxypropanal; β-Hydroxypropanal; b-Hydroxypropanal; Reuterin; b-Hydroxypropionaldehyde; Reuterin

Canonical SMILES

C(CO)C=O

The exact mass of the compound 3-Hydroxypropanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Propane - Supplementary Records. It belongs to the ontological category of propanals in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

reuterin 3-hydroxypropionaldehyde antimicrobial mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Mechanism of Action

The antimicrobial activity of reuterin is attributed to its highly reactive aldehyde group. The primary mechanism involves:

  • Induction of Oxidative Stress: this compound modifies thiol groups (-SH) on proteins and small molecules, disrupting the cellular redox balance and causing oxidative stress [1].
  • Gene Expression Evidence: In E. coli, sublethal this compound exposure activated the OxyR regulon, a genetic system that responds to oxidative stress [1].
  • Broad-Spectrum Activity: By targeting thiols, this compound affects multiple essential cellular functions, explaining its effectiveness against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa [1] [2].

The following diagram illustrates this mechanism of action and the bacterial stress response pathway:

G This compound This compound CellularThiols CellularThiols This compound->CellularThiols  Modifies OxidativeStress OxidativeStress CellularThiols->OxidativeStress  Induces OxyR_Activation OxyR_Activation OxidativeStress->OxyR_Activation  Triggers GrowthInhibition GrowthInhibition OxidativeStress->GrowthInhibition  Leads to OxyR_Activation->GrowthInhibition  Fails to Prevent

This compound induces oxidative stress by modifying thiol groups, leading to growth inhibition.

Quantitative Antimicrobial Efficacy

This compound exhibits broad-spectrum activity, with Gram-negative bacteria often more sensitive than Gram-positive bacteria [2]. Most Lactobacillus species, especially L. reuteri, show less sensitivity [2].

Microbial Group Example Organisms Minimum Inhibitory Concentration (MIC) Key Findings
Gram-Negative Bacteria Escherichia coli O157:H7, Citrobacter rodentium [1] Information Missing Demonstrated high sensitivity; efficacy increased with lactic acid [3].
Gram-Positive Bacteria Enterococcus spp., Listeria monocytogenes [2] [3] As low as 7.5 mM for some [2] Broadly effective; killed L. monocytogenes [3].
Other Organisms Yeasts, Fungi, Protozoa [2] Information Missing Confirmed broad-spectrum activity against diverse pathogens [2].
Probiotics Limosilactobacillus reuteri [2] Higher than pathogens [2] Shows inherent resistance, allowing selective pathogen targeting [2].

Biosynthesis and Production

This compound is produced by L. reuteri via a specific metabolic pathway, and its industrial production involves a two-step bioprocess.

Biosynthesis Pathway
  • Enzyme: Coenzyme B12-dependent glycerol dehydratase (GDH), encoded by the pduCDE (gupCDE) genes [2].
  • Genomic Location: The genes for this compound synthesis are located within the pdu-cbi-cob-hem genomic island [2].
  • Pathway: Glycerol → 3-HPA (this compound) → 1,3-propanediol (1,3-PDO) or 3-hydroxypropionic acid (3-HP) [2].

The workflow for its production is outlined below:

G Glycerol Glycerol GDH_Enzyme GDH_Enzyme Glycerol->GDH_Enzyme  B12-dependent ThreeHPA ThreeHPA GDH_Enzyme->ThreeHPA  Converts to OneThreePDO OneThreePDO ThreeHPA->OneThreePDO  Further metabolized to

The biosynthesis pathway of this compound from glycerol in L. reuteri.

Biotechnological Production Data

Industrial-scale production uses a two-step process to achieve high yields [2] [4]. Key parameters that influence production are summarized below:

Parameter Optimal Condition / Range Impact on 3-HPA Yield
Process Type Two-step process (cell growth then bioconversion) [2] [4] Superior to single-step; simpler purification [4].
Glycerol Concentration 300 - 500 mM [2] [4] High concentrations may inhibit enzyme activity [2].
Biocatalyst (Cell) Density OD₆₀₀ ≈ 100 (L. reuteri BR201) [4] Excessively high density shifts product to 1,3-PDO [4].
Incubation Time 45 min - 2 hours [1] [2] Balances high yield and prevents prolonged toxicity [2].
Temperature 30°C - 37°C [1] [4] Strain-dependent; affects reaction rate and system stability [4].
pH pH 6 - 7.2 [2] Impacts enzyme activity and final product yield [2].
Scavenger Use Carbohydrazide or Bisulfite [2] Increases yield by reducing 3-HPA toxicity to producing cells [2].

Key Experimental Protocols

To study this compound's mechanism and efficacy, standardized experimental protocols are essential.

This compound Production and Quantification
  • Production Method: Harvest L. reuteri cells, wash, and resuspend in 250 mM glycerol solution. Incubate at 37°C for 2 hours under anaerobic conditions. Centrifuge and filter the supernatant to obtain cell-free this compound [1].
  • Quantification Method: Use a colorimetric assay. Measure the absorbance at 560 nm (A₅₆₀) of samples diluted in water [1].
Determining Antimicrobial Activity (MIC Assay)
  • Procedure: Perform a broth microdilution method in a 96-well format [1].
  • Inoculum Preparation: Dilute an overnight culture of the target microbe to approximately 10⁴ CFU/mL [1].
  • Dilution and Incubation: Create two-fold serial dilutions of the this compound-containing supernatant in a growth medium. Add the prepared inoculum to each well and incubate under suitable conditions for 16-24 hours [1].
  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [1].
Investigating the Mechanism of Action
  • Genetic Evidence: Compare the sensitivity of wild-type E. coli to an isogenic ΔoxyR mutant. The mutant strain shows significantly higher sensitivity to this compound, confirming the role of the oxidative stress response [1].
  • Rescue Experiment: To demonstrate thiol group targeting, add cysteine (a thiol-containing molecule) to the growth medium before this compound exposure. This competitively binds this compound and suppresses its antimicrobial effect [1].
  • Gene Expression Analysis: Use transcriptomics to identify genes upregulated by sublethal this compound exposure, such as those in the OxyR regulon [1].

Conclusion and Research Outlook

This compound functions primarily as an inducer of oxidative stress through thiol group modification, offering broad-spectrum antimicrobial activity. Current research focuses on optimizing its production and stabilizing the reactive 3-HPA molecule.

Key challenges for therapeutic development include comprehensively elucidating its effects on mammalian cells, improving the stability of 3-HPA in aqueous solutions to prevent degradation into acrolein, and developing efficient large-scale production methods [2] [4].

References

Comprehensive Technical Guide: Biosynthesis and Function of the Pdu Gene Cluster in Reuterin Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Pdu Gene Cluster and Reuterin System

The propanediol utilization (Pdu) gene cluster is a specialized genetic determinant that enables Limosilactobacillus reuteri (formerly Lactobacillus reuteri) to convert glycerol into This compound (3-hydroxypropionaldehyde, 3-HPA), a potent broad-spectrum antimicrobial compound with significant implications for both microbial ecology and potential therapeutic applications. This gene cluster represents a remarkable example of horizontal gene transfer in probiotic bacteria, having been acquired from gamma-Proteobacteria ancestors and subsequently adapted to enhance the competitive fitness of L. reuteri in vertebrate gastrointestinal ecosystems [1] [2]. The Pdu system not only enables glycerol metabolism but also coordinates with cobalamin (vitamin B12) biosynthesis, creating a functionally integrated metabolic module that contributes to the probiotic properties of specific L. reuteri lineages [1] [3].

The this compound molecule itself exists in aqueous solution as a dynamic multi-component system comprising 3-hydroxypropionaldehyde (3-HPA), its hydrate, its dimer, and acrolein, with the latter being identified as a primary contributor to its antimicrobial activity [4] [5]. This system exhibits remarkable broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and even some viruses, while L. reuteri itself maintains relatively high resistance [4] [6]. The ecological distribution of the Pdu cluster across L. reuteri lineages suggests host-specific adaptation, with conservation primarily in human and poultry isolates (Lineages II and VI) and infrequent occurrence in rodent and porcine isolates (Lineages I, III, IV, and V) [7] [3] [8]. This phylogenetic distribution pattern indicates that the Pdu cluster represents an evolutionary adaptation to specific intestinal environments and nutritional niches.

Genetic Organization and Evolutionary Origins

Genomic Architecture of the Pdu Cluster

The Pdu gene cluster in L. reuteri encompasses approximately 58 genes organized in a genomic island with distinctive characteristics suggesting exogenous origin. This island exhibits a lower GC content compared to the core genome and appears inserted into a conserved genomic region, hallmarks of horizontal gene transfer events [1]. The cluster comprises two functionally integrated modules: the pdu operon responsible for glycerol/diol metabolism and the cbi-cob-hem genes encoding cobalamin biosynthesis machinery [1] [4]. This coordinated genetic organization enables L. reuteri to maintain the coenzyme B12 cofactor required for glycerol dehydratase activity, creating a self-sufficient metabolic system [2].

Gene organization within this cluster follows a conserved structure beginning with the pocR regulatory gene (lreu_1750), which encodes a transcription factor of the AraC family that coordinately regulates both glycerol utilization and vitamin B12 synthesis [2]. Downstream of pocR reside the pdu genes, including pduCDE (also known as gupCDE) encoding glycerol dehydratase, pduP encoding coenzyme-A acylating propionaldehyde dehydrogenase, pduQ encoding 1,3-propanediol oxidoreductase, pduL encoding phosphotransacylase, and pduW encoding propionate kinase [4] [9]. Flanking the pdu operon are the cbi, cob, and hem genes essential for de novo cobalamin synthesis [1] [2].

Evolutionary History and Phylogenetic Distribution

The Pdu cluster was likely acquired through horizontal gene transfer early in the evolution of L. reuteri, with phylogenetic evidence indicating origin from gamma-Proteobacteria [1] [2]. This acquisition event appears to have been followed by differential gene loss in various host-adapted lineages, resulting in the current phylogenetic distribution where the cluster is conserved primarily in human and poultry isolates but frequently absent in rodent and porcine isolates [7] [3] [8]. This distribution pattern suggests the cluster provides selective advantages in specific intestinal environments, potentially related to differences in glycerol availability, carbohydrate composition, or competitive microbial communities across host species [7] [8].

Comparative genomic analyses reveal that the Pdu cluster represents a lineage-specific trait with significant implications for host adaptation. Studies of L. reuteri isolates from chicken gastrointestinal tracts showed that 23 out of 25 strains harbored the complete pdu-cob-cbi-hem genes and produced 3-HPA at concentrations ranging from 156 mM ± 11 to 330 mM ± 14 from 600 mM glycerol under experimental conditions [3]. The retention of this metabolically costly cluster in specific lineages suggests it confers substantial fitness benefits in appropriate ecological contexts, likely through both enhanced energy generation and antimicrobial activity against competitors [7] [8].

Regulatory Mechanisms

Transcriptional Control by PocR

The central regulator of the Pdu cluster is the PocR protein (encoded by lreu_1750), a transcription factor belonging to the AraC family that coordinately controls the expression of both glycerol utilization and vitamin B12 biosynthesis genes [2]. Although initial bioinformatic annotations raised questions about this functional assignment due to limited sequence identity (19.1%) with PocR proteins from enteric bacteria and an extended C-terminal region (approximately 60 additional amino acids), experimental validation has confirmed its regulatory role [2]. Functional characterization through both overexpression and inactivation of pocR in L. reuteri demonstrated its essential function in activating the Pdu pathway.

Key experimental evidence includes:

  • Overexpression impact: Strains overexpressing pocR showed enhanced metabolic shifts toward acetate production (increase of approximately 4 mM) with a corresponding decrease in ethanol (from 13.7 to 6.2 mM) and a 22.5% increase in 1,3-propanediol production when grown with glycerol [2].
  • Gene inactivation effects: pocR deletion mutants exhibited dramatically reduced this compound production (from 25 mM to undetectable levels < 0.1 mM) and complete ablation of vitamin B12 synthesis (from 6.09 μg·L⁻¹·OD₆₀₀⁻¹ to <0.01 μg·L⁻¹·OD₆₀₀⁻¹) [2].
  • Complementation results: Introduction of pocR in trans restored both this compound and vitamin B12 production to near wild-type levels (11 mM this compound and 5.36 μg·L⁻¹·OD₆₀₀⁻¹ B12) [2].

Transcriptome analyses further revealed that PocR regulates approximately 6% of the L. reuteri genome, with nearly all affected genes showing upregulation [2]. The regulon includes the entire pdu operon and cobalamin biosynthesis genes, consistent with its role in coordinating this metabolic module.

Substrate Induction and Environmental Modulation

Expression of the Pdu cluster is strongly induced by specific substrates, particularly glycerol and 1,2-propanediol, which serve as metabolic precursors and electron acceptors in the pathway [9]. This induction mechanism ensures that the metabolically costly biosynthesis of the microcompartment and enzymes occurs only when appropriate substrates are available. Additionally, the carbohydrate source present in the growth medium significantly influences this compound production levels, suggesting complex regulatory integration with central carbon metabolism [7] [8].

Recent research has revealed lineage-specific differences in the substrate regulation of the Pdu cluster between human/herbivore lineage II and poultry/human lineage VI strains [7] [8]. For instance, poultry/human lineage VI strain L. reuteri DSM 17938 shows greater growth enhancement through glycerol and higher this compound production on glucose and maltose compared to human lineage II strains [8]. In contrast, lineage II strains exhibit significantly elevated this compound production on raffinose and lactose, reaching levels similar to DSM 17938 [8]. These regulatory differences likely reflect adaptations to the distinct carbohydrate landscapes of their respective ecological niches (e.g., chicken foregut versus human large intestine) [7].

Enzymatic Pathway and Metabolic Flux

Core Enzymatic Components

The conversion of glycerol to this compound and subsequent metabolites involves several specialized enzymes housed within a bacterial microcompartment:

  • Glycerol dehydratase (PduCDE): This enzyme catalyzes the initial dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA, this compound) and requires adenosylcobalamin (coenzyme B12) as an essential cofactor [4] [9]. The enzyme exhibits activity against C2-C4 polyols, with highest activity against glycerol and 1,2-propanediol [9].
  • 1,3-propanediol oxidoreductase (PduQ): This NADH-dependent enzyme reduces 3-HPA to 1,3-propanediol (1,3-PDO), regenerating NAD+ and allowing continued glycolytic flux [9].
  • Coenzyme-A acylating propionaldehyde dehydrogenase (PduP): This enzyme oxidizes 3-HPA to 3-hydroxypropionyl-CoA with concurrent reduction of NAD+ to NADH [9]. PduP exhibits nearly 10-fold higher specific activity than PduQ and shows activity against C3-C10 aliphatic aldehydes [9].
  • Additional enzymes: Phosphotransacylase (PduL) and propionate kinase (PduW) complete the conversion to 3-hydroxypropionic acid (3-HP) [4].

The metabolic pathway and gene organization are visually summarized in the following diagram:

pdu_pathway cluster_pdu Pdu Gene Cluster Glycerol Glycerol This compound This compound Glycerol->this compound PduCDE Propanediol Propanediol This compound->Propanediol PduQ (NADH → NAD+) PropionicAcid PropionicAcid This compound->PropionicAcid PduP → PduL → PduW PocR PocR PduCDE PduCDE (Glycerol Dehydratase) PocR->PduCDE CobalaminGenes cbi-cob-hem Genes (Cobalamin Biosynthesis) PocR->CobalaminGenes PduQ PduQ (1,3-propanediol Oxidoreductase) PduP PduP (Propionaldehyde Dehydrogenase) PduL PduL (Phosphotransacylase) PduW PduW (Propionate Kinase) CobalaminGenes->PduCDE Provides Cofactor B12

Figure 1: The Pdu metabolic pathway and genetic regulation in L. reuteri. The diagram shows the conversion of glycerol to this compound and subsequent metabolites, along with the regulatory role of PocR and cobalamin genes.

Metabolic Flux and Partitioning

The metabolic intermediate 3-HPA sits at a branch point in the Pdu pathway, with competing enzymes (PduQ and PduP) determining the distribution of carbon flux between the reductive branch (to 1,3-PDO) and the oxidative branch (to 3-HP) [9]. The partitioning at this metabolic node depends on multiple factors including NADH/NAD+ ratios, enzyme expression levels, and growth conditions. Under high glycerol concentrations and limited glucose, 3-HPA accumulates and is excreted as this compound, whereas when glucose is abundant, 3-HPA is rapidly reduced to 1,3-PDO [7] [8].

The bacterial microcompartment housing the Pdu pathway plays a crucial role in metabolic channeling and protecting the cell from aldehyde toxicity [9]. These proteinaceous organelles are composed of multiple shell proteins (PduA, PduB, PduB', PduJ, PduK, PduM, PduN, PduT, and PduU) that selectively transport substrates, products, and cofactors while sequestering the toxic intermediate 3-HPA [9]. Studies demonstrate that this microcompartment imposes substrate size restrictions, as evidenced by the inability of L. reuteri whole cells containing a mutated GDH with extended substrate range (PduC-S302A/Q337A) to transform longer-chain diols (C4-C6), while recombinant E. coli lacking the microcompartment could convert these substrates [9].

Functional Roles and Physiological Significance

Antimicrobial Activity and Ecological Competition

This compound functions as a broad-spectrum antimicrobial system that inhibits Gram-positive and Gram-negative bacteria, fungi, yeasts, and other microorganisms [4] [6]. The antimicrobial mechanism involves multiple complementary actions:

  • Oxidative stress induction: this compound interacts with thiol groups in proteins and small molecules, disrupting cellular redox balance and generating reactive oxygen species that overwhelm cellular defense systems [6].
  • DNA damage: this compound exposure causes significant DNA damage, with studies showing a 7.6-fold increase in DNA damage markers in treated Clostridioides difficile [6].
  • Membrane disruption: The compound compromises membrane integrity, leading to leakage of cellular contents [6].
  • Enzyme inhibition: Molecular docking studies suggest that 3-HPA inhibits antioxidant enzymes such as catalase, further exacerbating oxidative stress [6].

A systematic analysis of the E. coli Keio single-gene knockout library identified 159 sensitive mutants and 117 resistant mutants, revealing that deletions in pathways related to aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism significantly increase susceptibility to this compound [6]. This comprehensive genetic screen confirms the central role of redox balance maintenance in bacterial defense against this compound, with glutathione playing a particularly crucial protective function.

Growth Enhancement and Energy Conservation

Beyond its antimicrobial functions, the Pdu cluster enhances growth kinetics through energy conservation mechanisms. By utilizing glycerol as an electron acceptor, L. reuteri regenerates NAD+ from NADH through the reduction of 3-HPA to 1,3-PDO, enabling additional ATP production via substrate-level phosphorylation [7] [8]. This metabolic coupling allows for enhanced biomass yield and growth rates when glycerol is available alongside fermentable carbohydrates.

The growth enhancement effect exhibits lineage-specific patterns and depends on the carbohydrate source. Poultry/human lineage VI strains generally show more pronounced growth enhancement from glycerol on glucose and maltose, while human lineage II strains display greater enhancement on raffinose and lactose [8]. This substrate-specific growth response likely reflects evolutionary adaptation to the carbohydrate profiles of their respective host intestinal environments, with lineage VI optimized for the simpler carbohydrate landscape of the poultry foregut and lineage II adapted to the complex carbohydrate environment of the human colon [7] [8].

Table 1: Growth Enhancement and this compound Production Across L. reuteri Lineages

Phylogenetic Lineage Host Origin Pdu Cluster Conservation Growth Enhancement with Glycerol This compound Production Capacity
Lineage I Rodent Infrequent Low Low/Absent
Lineage II Human/Herbivore Conserved Moderate (high on raffinose/lactose) High (on raffinose/lactose)
Lineage III Rodent Infrequent Low Low/Absent
Lineage IV Porcine Variable Variable Variable
Lineage V Porcine Infrequent Low Low/Absent
Lineage VI Poultry/Human Conserved High (on glucose/maltose) High (on glucose/maltose)

Experimental Approaches and Methodologies

This compound Production and Quantification

The biological production of this compound typically employs a two-step process for enhanced yield [4] [5]:

  • Biomass production: L. reuteri is cultured in MRS broth at 37°C for 16-18 hours under anaerobic conditions to achieve high cell density.
  • This compound synthesis: Harvested cells are washed and resuspended in glycerol-water solution (typically 200-400 mM glycerol) and incubated for 1-2 hours at 30-37°C.

Optimal production conditions vary by strain but generally include:

  • Glycerol concentration: 300-400 mM
  • Biomass density: 1 × 10⁹ to 1.6 × 10¹⁰ CFU/mL
  • Incubation temperature: 30°C
  • pH: 6.0
  • Cofactor addition: Exogenous vitamin B12 may enhance production in some strains

This compound (3-HPA) quantification can be performed using several methods:

  • Colorimetric methods: Based on reaction with 2,4-dinitrophenylhydrazine or other aldehydecapture reagents [3].
  • High-performance liquid chromatography (HPLC): Reverse-phase chromatography with UV or MS detection [4].
  • Ion chromatography with pulsed amperometric detection (IC-PAD): Specifically detects 3-HPA with high sensitivity [4].
  • NMR spectroscopy: 2D-NMR with ¹³C₃-glycerol enables tracking of glycerol conversion in complex biological samples [1].

Table 2: Key Enzymes in the Pdu Pathway and Their Characteristics

Enzyme Gene EC Number Cofactor Requirement Main Function Specific Activity
Glycerol dehydratase pduCDE EC 4.2.1.30 Adenosylcobalamin (B12) Glycerol → 3-HPA Highest for C2-C4 polyols
1,3-propanediol oxidoreductase pduQ EC 1.1.1.202 NADH 3-HPA → 1,3-PDO Lower than PduP
Propionaldehyde dehydrogenase pduP EC 1.2.1.87 NAD+, CoA 3-HPA → 3-HP-CoA ~10× higher than PduQ
Phosphotransacylase pduL EC 2.3.1.--- None 3-HP-CoA → 3-HP-P Not characterized
Propionate kinase pduW EC 2.7.2.--- ATP/ADP 3-HP-P → 3-HP Not characterized
Genetic Manipulation and Transcriptional Analysis

The functional characterization of the Pdu cluster employs various molecular genetic techniques:

  • Gene inactivation: Targeted disruption of key genes (pduCDE, pduC, pocR) using homologous recombination with counter-selection markers [7] [2].
  • Complementation assays: Restoration of function through plasmid-based expression of wild-type genes under native promoter control [2].
  • Overexpression studies: Heterologous or homologous overexpression to examine gene dosage effects on pathway flux [2] [9].

For transcriptional analysis, RNA sequencing and qRT-PCR have been employed to define the PocR regulon and identify differentially expressed genes under inducing conditions (glycerol, 1,2-propanediol) [2]. These analyses revealed that PocR overexpression upregulates approximately 120 genes (6% of the genome), with enrichment in functional categories related to coenzymes, secondary metabolites, and energy production [2].

Antimicrobial Activity Assessment

Standard protocols for evaluating this compound antimicrobial activity include:

  • Minimum inhibitory concentration (MIC) determination: Broth microdilution methods using serial dilutions of this compound against target microorganisms [6]. Gram-negative bacteria generally show higher sensitivity than Gram-positive bacteria, with MIC values for 3-HPA as low as 7.5 mM against some Enterococcus, Eubacterium, and Bacteroides species [4].
  • Growth kinetics analysis: High-throughput systems like the Colony-live system can monitor growth parameters (maximum growth rate, saturation point) of bacterial arrays in response to this compound exposure [6].
  • Genetic screening: Systematic analysis of mutant libraries (e.g., E. coli Keio collection) to identify sensitive and resistant mutants through evaluation of growth parameters under sublethal this compound concentrations [6].

Conclusion and Future Perspectives

The Pdu gene cluster represents a sophisticated metabolic adaptation that enhances the ecological fitness and probiotic functionality of specific L. reuteri lineages through simultaneous production of antimicrobial this compound and growth enhancement via energy conservation. The integrated genetic architecture, combining glycerol transformation capacity with essential cobalamin biosynthesis, creates a self-sufficient system that provides competitive advantages in specific intestinal environments.

Future research directions should address several unresolved questions:

  • Regulatory networks: Additional transcriptional and post-translational regulators likely fine-tune Pdu cluster expression in response to environmental signals beyond glycerol availability.
  • Microcompartment engineering: Structural modification of bacterial microcompartments could enhance substrate range and product yield for biotechnological applications.
  • In vivo functionality: The ecological significance and actual antimicrobial activity of this compound in complex gut ecosystems requires further validation.
  • Toxicity concerns: The presence of acrolein (a class 2A carcinogen) in the this compound system necessitates careful safety evaluation for food and therapeutic applications [4] [5].

References

Glycerol Dehydratase: The Key Enzyme in Reuterin Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Core Enzymatic Mechanism and Structure

Glycerol dehydratase (GDHt; EC 4.2.1.30) is a coenzyme B12 (adenosylcobalamin)-dependent enzyme that catalyzes the rate-limiting step in reuterin production: the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA) [1] [2]. This is the first and defining metabolite in the this compound system [3].

The enzyme from Limosilactobacillus reuteri and Klebsiella pneumoniae typically exists as a dimer of αβγ-heterotrimers, (αβγ)2 [1] [4]. The catalytic site is located in a triosephosphate isomerase (TIM) barrel structure within the α-subunit, which houses the substrate and an essential potassium ion (K⁺) cofactor [1]. The K⁺ ion plays a critical role by becoming heptacoordinated upon substrate binding, facilitating the migration of the hydroxyl group during catalysis [1].

The radical-based catalytic mechanism begins with substrate binding, which induces a conformational change leading to homolytic cleavage of the Co-C bond in coenzyme B12, generating a 5'-deoxyadenosyl radical [1]. This radical then initiates a series of steps: hydrogen abstraction from the substrate, migration of the OH group, water elimination to form the aldehyde, and final hydrogen back-donation to regenerate the adenosyl radical and release the 3-HPA product [1].

Genetic Regulation and the Genomic Island

The biosynthesis of this compound in L. reuteri is governed by a specialized genomic island containing the pdu-cbi-cob-hem gene cluster [2]. This cluster includes:

  • The pdu operon: Encodes proteins for glycerol utilization and 3-HPA metabolism. Key genes include pduCDE (also known as gupCDE), which encode the three subunits of GDHt [2].
  • The cbi, cob, and hem genes: Responsible for the biosynthesis of the essential cofactor, vitamin B12 (cobalamin) [2].
  • The pocR gene: Encodes a regulatory protein that coordinates the expression of both the glycerol utilization and B12 biosynthesis pathways [2].

The diagram below illustrates the core metabolic pathway from glycerol to the components of the this compound system.

G Glycerol Glycerol GDHt Glycerol Dehydratase (GDHt) + Coenzyme B12 Glycerol->GDHt Dehydration HPA 3-HPA (this compound) GDHt->HPA HPA_Hydrate 3-HPA Hydrate HPA->HPA_Hydrate Hydration HPA_Dimer 3-HPA Dimer HPA->HPA_Dimer Dimerization Acrolein Acrolein HPA->Acrolein Dehydration PDOR 1,3-PD Oxidoreductase + NADH HPA->PDOR Reduction Propanediol 1,3-Propanediol (1,3-PDO) PDOR->Propanediol

The core pathway of this compound biosynthesis and its related metabolites.

Optimizing this compound Production: A Practical Guide

Production Systems and Critical Parameters

This compound can be produced via in situ fermentation in a food matrix or through a more controlled two-step process using resting cells [2] [5]. The two-step process involves first growing L. reuteri cells in a rich medium like MRS, then harvesting, washing, and incubating them in a glycerol-water solution to maximize 3-HPA yield [5].

Multiple factors significantly impact the final this compound yield. The table below summarizes key findings from various optimization studies.

Table 1: Key parameters for optimizing this compound (3-HPA) production.

Parameter Optimal Range / Condition Impact & Notes Source
Glycerol Concentration 100 - 350 mM High concentrations (>300-400 mM) can inhibit GDHt activity and reduce yield. A balance is critical. [6] [2] [5]
Biomass Concentration ~10¹⁰ CFU/mL (or 20-25 g/L DCW) Higher cell density generally increases production rate and final titer. [5]
Temperature 25°C - 37°C Strain-dependent. Some show high yields at 25°C, others at 30-37°C. [5] [7]
pH 6.0 - 6.8 Optimal for GDHt enzyme activity. [5]
Incubation Time 1 - 3 hours The reaction can be rapid. Prolonged incubation may lead to further conversion of 3-HPA. [5]
Glucose Presence Low or None Glucose can consume NAD+ needed for 3-HPA reduction, diverting flux away from this compound accumulation. [5]
Oxygen Anaerobic GDHt is active under anaerobic conditions, which are required for the reaction. [5]

One study ranked the influence of single factors on this compound production as follows: Glycerol concentration > pH > Conversion time > Biomass concentration > Temperature > Culture age [5].

Challenges and Engineering Strategies

A major challenge in production is the suicidal inactivation of GDHt, where the coenzyme B12 undergoes modification during catalysis, rendering the enzyme inactive [3] [1]. Reactivation is possible in the presence of ATP, Mg²⁺, reactivation factors (GdrA and GdrB), and fresh coenzyme B12 [3] [1].

Engineering efforts focus on improving GDHt's stability and tolerance. For example, a novel GDHt from K. pneumoniae 2e (2eGDHt) showed high tolerance to impurities found in crude glycerol, such as methanol, salts, and fatty acids [4]. Structural and mutational analysis suggested that a unique valine residue (Val744) increases protein flexibility, contributing to this robustness [4].

Antimicrobial Activity and Mechanisms of Action

The this compound system, primarily 3-HPA, exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and yeasts [8] [2]. Its mechanism is complex and multifaceted, likely involving the disruption of multiple cellular targets.

A systematic genome-wide screen of the E. coli Keio knockout library identified 159 mutants with increased sensitivity and 117 with increased resistance to this compound [8]. This revealed that the antibacterial activity is linked to:

  • Oxidative Stress: this compound disrupts the intracellular redox balance, leading to reactive oxygen species (ROS) production. Mutants in pathways for synthesis of aromatic amino acids, sulfur metabolism, and glutathione metabolism were particularly vulnerable [8].
  • Biofilm Formation: The deletion of biofilm-related genes (omrA, aaeR) increased biofilm formation, which acted as a barrier and reduced this compound uptake, contributing to resistance [8].
  • Thiol Group Targeting: this compound and its derivative acrolein can interact with thiol groups in proteins and small molecules like glutathione, causing cellular toxicity [8] [5].

Applications and Experimental Protocols

Food Biopreservation

A prominent application is in dairy products. For instance, cheese manufactured with L. reuteri and 100-200 mM glycerol showed successful in situ this compound production, which improved bioprotection without negative sensory effects when glycerol concentration was controlled [6].

Modulating Gut Microbiota

In a study modeling the chicken cecal microbiota, the combination of glycerol and a this compound-producing L. reuteri strain resulted in a reproducible increase in butyrate production and a strong inhibitory effect against Enterobacteriaceae [9]. This suggests a synergistic application of glycerol and this compound-producing probiotics to promote gut health.

Key Experimental Assays

Table 2: Common methodologies for analyzing this compound and GDHt activity.

Target Method Key Details Source
This compound (3-HPA) Quantification Colorimetric Assay Based on dehydration of 3-HPA to acrolein and reaction with Tryptophan. Measured at OD560-600 nm. [6] [10]
This compound (3-HPA) Quantification High-Performance Liquid Chromatography (HPLC) Direct detection and quantification. More specific than colorimetric methods. [6]
GDHt Enzyme Activity MBTH Enzyme Assay Measures 3-HPA production. Reaction mix includes glycerol, vitamin B12, potassium phosphate buffer, and enzyme. Reaction stopped with citrate, then 3-methyl-2-benzothiazolinone hydrazone (MBTH) added. Measured at OD305 nm. One unit (U) of enzyme activity is defined as the amount converting 1 μM of substrate per minute. [3] [10]

Conclusion and Future Perspectives

The this compound system represents a highly effective, natural antimicrobial complex with vast potential in food preservation and health. The core enzyme, glycerol dehydratase, has been extensively characterized, and optimized production protocols using resting cells are established. The primary challenges for industrial application remain the suicidal inactivation of GDHt and the potential toxicity of high this compound concentrations.

Future research will likely focus on the protein engineering of GDHt for enhanced stability and activity, the development of robust microbial cell factories for high-yield production, and further in vivo studies to validate its efficacy and safety as a therapeutic agent in both animals and humans.

References

reuterin system composition 3-HPA dimer hydrate acrolein

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Metabolic Pathway

Reuterin is biosynthesized by L. reuteri through the anaerobic metabolism of glycerol. This process is governed by a specific genomic island containing the pdu-cbi-cob-hem gene cluster [1]. The key enzyme is a coenzyme B12-dependent glycerol dehydratase, encoded by the pduCDE (gupCDE) genes, which converts glycerol into 3-HPA [1] [2]. Once produced, 3-HPA is excreted from the cell and enters a dynamic equilibrium in aqueous solution, forming the multi-component this compound system [1].

The following diagram illustrates the complete metabolic pathway of glycerol in L. reuteri, from its uptake to the formation of this compound and its downstream metabolites:

Figure: The complete biosynthetic pathway of this compound in L. reuteri, showing intracellular production and extracellular equilibrium.

Inside the cell, 3-HPA can be further metabolized. The enzyme 1,3-propanediol oxidoreductase reduces it to 1,3-propanediol (1,3-PDO), a reaction that helps regenerate NAD+ and supports growth [1] [3]. Alternatively, 3-HPA can be converted to 3-hydroxypropionic acid (3-HP) through a multi-step enzymatic process [1].

Production and Quantification of this compound

Biotechnological Production

The most common method for producing this compound is a two-step bioprocess using L. reuteri [1] [3].

  • Cell Cultivation: L. reuteri is grown in a rich medium like MRS broth to a high cell density, typically to the late exponential phase [3].
  • Bioconversion: The cells are harvested, washed, and then resuspended as "resting cells" in an aqueous glycerol solution (typically 200-500 mM). This step induces the production and secretion of 3-HPA [1] [3].

Key factors influencing yield include glycerol concentration, cell density, incubation time, and temperature, with optimal conditions often being strain-specific [1]. Yields can exceed 300 mM 3-HPA under optimized conditions [3]. A major challenge is the toxicity of 3-HPA to the producing cells, which can be mitigated by using additives like bisulfite to form a non-toxic complex [1].

Quantification Methods

Accurately quantifying 3-HPA is challenging due to the lack of commercial standards and the dynamic nature of the system. Several methods are used:

  • Colorimetric Assay: A common, indirect method where the sample reacts with tryptophan in acid to form a colored complex measurable at 550-560 nm. It was originally developed for acrolein and may lack specificity for 3-HPA [4] [3].
  • Chromatographic Methods:
    • Ion Chromatography with Pulsed Amperometric Detection (IC-PAD): Allows for the concurrent detection and quantification of 3-HPA, acrolein, glycerol, and 1,3-PDO [2].
    • High-Performance Liquid Chromatography (HPLC): Requires a synthetic, acrolein-free 3-HPA standard for accurate quantification [5].
  • Nuclear Magnetic Resonance (NMR) and GC-MS: These powerful techniques provide structural characterization and can identify all components within the complex this compound mixture [2] [4].

Antimicrobial Mechanism of Action

The this compound system exerts broad-spectrum antimicrobial activity primarily by inducing oxidative stress in target cells [6]. The active components, particularly 3-HPA and acrolein, are highly electrophilic and readily react with thiol groups [1] [6].

  • Thiol Group Modification: The aldehydes in the this compound system covalently modify thiol (-SH) groups in key biomolecules. This depletes cellular antioxidants like glutathione (GSH) and inactivates essential enzymes by modifying cysteine residues in their active sites [6].
  • Oxidative Stress Response: Exposure to sublethal this compound levels triggers a bacterial stress response similar to the OxyR regulon, which is activated by various oxidative insults. Bacteria lacking a functional oxyR gene show heightened sensitivity to this compound [6].
  • Multiple Targets: By attacking thiol groups, this compound negatively affects a wide range of cellular processes, leading to a general imbalance in the cellular redox status and ultimately inhibiting growth or causing cell death [6].

Recent research indicates that acrolein, formed from the spontaneous dehydration of 3-HPA, is a highly reactive and likely a primary contributor to the antimicrobial activity and other biological effects, such as the transformation of heterocyclic amines (HCAs) [2].

Potential Applications and Considerations

The properties of the this compound system make it a promising candidate for various applications.

Application Area Potential Use Key Findings / Rationale
Food Safety Natural food preservative [1] Broad-spectrum activity against pathogens like E. coli and Listeria; effective in various food matrices like meat and dairy [7].
Gut Health Regulating intestinal microbiota [4] Can inhibit pathogens while some beneficial bacteria are less sensitive; modulates microbial community and increases branched-chain SCFAs [1] [4].
Therapeutics Anti-cancer and anti-infective agent [1] [8] Exhibits anti-cancer and anti-infection activities in preclinical studies; potential for conjugating dietary toxicants like heterocyclic amines [1] [2].
Challenges and Future Perspectives

Despite its promise, several challenges must be addressed for successful commercial and therapeutic application [1]:

  • Toxicity and Safety: The toxicity profile, particularly concerning acrolein formation, requires thorough investigation. Defining a safe dosage for different applications is crucial.
  • Industrial Production: Scaling up production to achieve high yields of this compound cost-effectively remains a significant hurdle.
  • Mechanistic Clarity: A more detailed understanding of its molecular targets and mechanisms in both microbial and human cells is needed.

References

Comprehensive Technical Guide: Limosilactobacillus reuteri and Reuterin Probiotic Benefits - Mechanisms, Methodologies, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Limosilactobacillus reuteri and Its Significance in Probiotic Research

Limosilactobacillus reuteri (formerly Lactobacillus reuteri) is a Gram-positive lactic acid bacterium that has co-evolved with mammalian hosts for millennia, naturally inhabiting the gastrointestinal tract, breast milk, and various food products. This bacterium represents one of the most extensively studied probiotic species, with mounting scientific evidence supporting its diverse health benefits across multiple physiological systems. The historical roots of probiotic research can be traced to Nobel Laureate Élie Metchnikoff, who first linked lactic acid bacteria consumption to longevity observed in Bulgarian villagers, laying the foundation for today's multibillion-dollar probiotic industry [1]. L. reuteri has gained significant attention in research and pharmaceutical development due to its robust survival through the gastrointestinal tract, temporary colonization capacity, and production of bioactive compounds with systemic effects, most notably the broad-spectrum antimicrobial substance reuterin [2].

The taxonomic reclassification of L. reuteri in 2020 to the genus Limosilactobacillus reflected advancements in phylogenetic understanding, though its functional characteristics remain the subject of intensive investigation [3]. Each animal host appears to harbor specific strains of L. reuteri, suggesting a long evolutionary history of adaptation and specialisation [3]. Of particular interest to drug development professionals is the bacterium's contextual impact on immunity, with demonstrated effects on autoimmune conditions, cancer, and infectious diseases [1]. This technical guide provides an in-depth analysis of L. reuteri with emphasis on this compound production, including quantitative data summaries, experimental methodologies, and molecular mechanisms relevant to researchers developing microbial-based therapeutics.

L. reuteri and this compound: Core Scientific Concepts

Bacterial Characteristics and Natural Habitat

L. reuteri is a functionally diverse species with strain-specific properties that influence its probiotic applications. Different strains exhibit variations in their genomic architecture, metabolic capabilities, and host interactions. For instance, comparative analysis of two well-studied human-derived strains - L. reuteri ATCC PTA 6475 (clade II) and L. reuteri DSM 17938 (clade VI) - reveals distinct functional profiles: strain 6475 produces immunomodulatory histamine and demonstrates efficacy in wound healing and social behavior restoration, while strain 17938 liberates adenosine from AMP with implications for autoimmune disorders [4]. This strain-specific functionality is a critical consideration for therapeutic development.

The bacterium's natural prevalence in human breast milk and infant gastrointestinal tracts underscores its early-life ecological importance [2]. However, modern lifestyle factors including low-fiber diets, increased sanitation, and antibiotic use have contributed to the depletion of L. reuteri in contemporary human populations [2]. This depletion has stimulated interest in probiotic supplementation to restore this evolutionary companion, with research confirming that orally administered L. reuteri can temporarily colonize the entire gastrointestinal tract, including the stomach, duodenum, and ileum [2]. The ability to survive gastric transit and establish temporary residency in key gastrointestinal regions makes L. reuteri particularly attractive for drug delivery and localized therapeutic applications.

This compound Biochemistry and Antimicrobial Mechanisms

This compound (3-hydroxypropionaldehyde, 3-HPA) is a low-molecular-weight, broad-spectrum antimicrobial compound produced by L. reuteri through the anaerobic fermentation of glycerol. This multi-component system exists in a dynamic equilibrium between its monomeric form (3-HPA), hydrate (3-HPA hydrate), and dimeric form, with the relative abundance of each component dependent on concentration [3]. At biologically relevant concentrations, the hydrate form predominates, followed by the aldehyde form [3]. The genetic determinants for this compound biosynthesis are encoded within a genomic island containing the glycerol/diol dehydratase PduCDE operon (EC 4.2.1.30), which catalyzes the conversion of glycerol to this compound [5].

Table 1: Biochemical Properties of this compound

Property Description Research Findings
Chemical Nature Multi-component system in dynamic equilibrium Consists of 3-hydroxypropionaldehyde, its hydrate, and its dimer [3]
Biosynthesis Pathway Glycerol/diol dehydratase (PduCDE operon) Converts glycerol to 3-HPA under anaerobic conditions [5]
Production Optimization Enhanced by pathogen-derived cholestenone Recent research identifies boosting effect on this compound production [6]
Primary Antimicrobial Mechanism Broad-spectrum activity via oxidative stress Induces oxidative stress in target cells [5]
Spectrum of Activity Gram-negative/positive bacteria, yeasts, fungi Effective against Enterobacteriaceae, Salmonella, E. coli [5] [3]
Selective Toxicity Differential effect on gut microbes 4-5 times more lethal to pathogens than commensal bacteria [3]

The antimicrobial activity of this compound derives primarily from its ability to induce oxidative stress in target cells through interaction with thiol groups, leading to glutathione depletion and disruption of cellular redox homeostasis [3]. This mechanism exhibits selective toxicity, with approximately four to five times the concentration of this compound required to kill commensal gut bacteria compared to pathogenic species [3]. This selective inhibition provides L. reuteri with a competitive advantage in the gut ecosystem while minimally disrupting beneficial microbiota. Recent research has revealed that this compound production can be enhanced by pathogen-derived cholestenone, suggesting a fascinating ecological strategy where L. reuteri "harnesses enemy resources" to boost its antimicrobial capacity [6].

Quantitative Analysis of Documented Effects

Antimicrobial and Pathogen Inhibition Data

L. reuteri demonstrates significant antimicrobial effects against various pathogens, with this compound production being a primary mechanism of action. In poultry research, the combination of L. reuteri PTA5_F13 (10⁷ CFU/mL) with glycerol (100 mM) resulted in quantitative inhibition of Enterobacteriaceae across all tested microbiota models, including those with initially high concentrations of these potentially pathogenic bacteria [5]. This synergistic approach also led to a reproducible increase in butyrate production (18-25% elevation), a beneficial short-chain fatty acid with known gut health benefits [5]. The presence of 1,3-PDO in effluent samples confirmed the active conversion of glycerol via the this compound pathway in these experimental models [5].

Table 2: Documented Antimicrobial Effects of L. reuteri and this compound

Pathogen/Target Experimental Model Quantitative Results Citation
Enterobacteriaceae Chicken cecal PolyFermS model Quantitative inhibition with L. reuteri PTA5_F13 + 100mM glycerol [5] [5]
E. coli HMLN-1 Caco-2:HT29-MTX co-culture Significant reduction in adhesion (p<0.0001), invasion (p<0.0001), and translocation [7] [7]
General Antimicrobial Spectrum In vitro assays Effective against Gram-negative/positive bacteria, yeasts, fungi, protozoa [3] [3]
Salmonella typhimurium Mouse model 50% reduction in mortality rates [3] [3]
Selective Toxicity Comparative inhibition assays 4-5x concentration needed for commensals vs. pathogens [3] [3]

In human intestinal epithelium models, L. reuteri M4-100 demonstrated significant efficacy in reducing the pathogenicity of translocating E. coli HMLN-1. Pre-inoculation with L. reuteri 60 minutes prior to pathogen exposure resulted in significantly greater reduction of invasion (p<0.0001) compared to co-inoculation, suggesting a prophylactic benefit [7]. This was corroborated by scanning and transmission electron microscopy revealing that L. reuteri prevents close contact between pathogens and host microvilli, thereby inhibiting the formation of membrane-bound vesicles that facilitate bacterial translocation [7]. These findings have important implications for preventing post-operative septicemia associated with bacterial translocation.

Immunological, Hormonal, and Physiological Effects

Beyond direct antimicrobial activity, L. reuteri exhibits sophisticated immunomodulatory capabilities with systemic implications. Research using human intestinal organoids revealed that L. reuteri secreted factors significantly impact the transcription and secretion of intestinal hormones, including vasopressin and luteinizing hormone subunit beta - hormones not previously recognized as produced in the gut epithelium [4]. This endocrine regulation occurs in both enteroendocrine cells and enterocytes, suggesting multiple pathways for gut-brain and systemic communication [4].

Table 3: Physiological and Health Benefits of L. reuteri

Health Area Model/Population Key Findings Citation
Lifespan Extension Drosophila melanogaster Significant increase in mean lifespan without reduced reproductive output or locomotor activity [8] [8]
Bone Density Post-menopausal women Protection against bone loss through gut microbiome modulation [3] [3]
Infant Health Human clinical trials Reduction in colic symptoms, decreased crying time [3] [3]
Intestinal Infections Pediatric populations Significant reduction in diarrhea duration and incidence [3] [3]
Helicobacter pylori Human clinical trials Suppression of infection, reduction of gastrointestinal symptoms [3] [3]
General Wellness Adult human study 50% reduction in sick leave utilization [3] [3]

The anti-aging potential of L. reuteri has been demonstrated in Drosophila melanogaster models, where supplementation significantly extended mean lifespan without reducing reproductive output, food intake, or locomotor activity [8]. This longevity effect was mediated through reduction of insulin/IGF-1 signaling (IIS) pathway activity and was associated with this compound production [8]. Similarly, research in post-menopausal women suggests potential protection against osteoporosis through gut microbiome modulation [3]. These diverse physiological effects highlight the multi-system impact of L. reuteri supplementation and its potential applications across various therapeutic areas.

Experimental Protocols and Research Methodologies

Assessing this compound Production and Antimicrobial Activity

Glycerol Conversion Assay for this compound Production To evaluate this compound production capacity in L. reuteri strains, researchers can employ a standardized glycerol conversion assay. The protocol begins with anaerobic cultivation of L. reuteri in MRS broth for 24 hours at 37°C. Bacterial cells are then harvested by centrifugation (3,500 rpm for 5 minutes) and resuspended in phosphate-buffered saline (PBS, pH 7.4) to an optical density of OD₆₀₀ₙₘ = 1.0 (approximately 10⁹ CFU/mL) [7]. The bacterial suspension is supplemented with sterile glycerol at final concentrations ranging from 50-100 mM and incubated anaerobically at 37°C for 2-4 hours [5]. Following incubation, the supernatant containing this compound is collected via centrifugation and filter-sterilized (0.22 μm PVDF membrane) for subsequent analysis.

Quantification of this compound can be performed indirectly through high-performance liquid chromatography (HPLC) analysis of 1,3-propanediol (1,3-PDO), a reduced derivative of this compound, or directly using colorimetric methods targeting 3-hydroxypropionaldehyde [5]. For HPLC analysis, effluent samples from stabilized reactors are typically analyzed using an Aminex HPX-87H column with appropriate standards. The accumulation of 1,3-PDO confirms active conversion of glycerol via the this compound pathway [5]. This protocol allows researchers to quantify this compound production capacity across different L. reuteri strains and under various environmental conditions.

Antimicrobial Activity Assessment The antimicrobial efficacy of this compound can be evaluated using both broth microdilution and agar diffusion methods against target pathogens. For broth microdilution, prepare two-fold serial dilutions of the this compound-containing supernatant in sterile 96-well plates. Inoculate each well with approximately 10⁵ CFU of the target pathogen (e.g., E. coli, Salmonella spp., Campylobacter jejuni) and incubate at 37°C for 18-24 hours. The minimum inhibitory concentration (MIC) is defined as the lowest this compound concentration that completely inhibits visible growth [5].

For more complex ecological assessments, the PolyFermS model provides a sophisticated continuous fermentation system that mimics the chicken cecal or human colonic microbiota [5]. This model utilizes immobilized microbiota from donor animals in an initial reactor (IR) that continuously inoculates second-stage treatment reactors (TRs). Test conditions such as glycerol supplementation (50-100 mM) with or without daily L. reuteri supplementation (10⁷ CFU/mL) can be applied to TRs [5]. Microbial community analysis is performed via 16S rRNA metabarcoding and qPCR, while metabolite profiles (SCFAs, BCFAs, glycerol, this compound products) are analyzed by HPLC [5]. This system enables researchers to study this compound effects within a complex microbial community, providing more physiologically relevant data than monoculture assays.

Host-Pathogen and Host-Probiotic Interaction Models

Intestinal Epithelium Co-culture Model To investigate L. reuteri mechanisms against translocating pathogens, a co-culture model of human intestinal epithelial cells can be established using Caco-2 (ATCC HTB 37) and HT29-MTX (ATCC HTB 38) cells at a 9:1 ratio [7]. This combination creates a monolayer that expresses tight junctions and microvilli brush borders (Caco-2) while producing mucin (HT29-MTX), better representing the intestinal epithelium than monocultures. Cells are grown in Eagles Minimum Essential Media (EMEM) supplemented with 20% FBS for Caco-2 and 15% FBS for HT29-MTX, with penicillin-streptomycin during expansion [7]. For experiments, cells are seeded on Transwell inserts and used at >80% confluence, with antibiotics removed before bacterial inoculation.

Adhesion, Invasion, and Translocation Assays For adhesion assessment, L. reuteri (10⁷ CFU/mL) and the target pathogen (e.g., E. coli HMLN-1 at 10⁷ CFU/mL) are simultaneously added to the co-culture (co-inoculation) or L. reuteri is added first followed by the pathogen after 90 minutes (pre-inoculation) [7]. After 90 minutes incubation at 37°C in 5% CO₂, monolayers are washed with PBS, fixed with ethanol, and Gram-stained for microscopy. Adhesion is quantified by counting bacteria attached to 25 randomly selected cells [7].

For invasion assays, a similar inoculation approach is used, but after incubation, extracellular bacteria are killed by gentamicin treatment (100 μg/mL for 90 minutes) [7]. Cells are then lysed with Triton X-100, and intracellular bacteria are quantified by plating serial dilutions. Translocation assays measure bacterial movement across the epithelial monolayer by collecting samples from the basolateral compartment over time [7]. These methodologies allow researchers to systematically evaluate L. reuteri's ability to competitively exclude pathogens and enhance intestinal barrier function.

Host Response Analysis Differential gene expression in response to L. reuteri and pathogens can be analyzed via RNA sequencing. After exposure, total RNA is extracted from intestinal epithelial cells using appropriate kits, followed by cDNA library preparation and sequencing [7]. Bioinformatic analysis identifies significantly regulated genes and pathways, providing insights into molecular mechanisms of host response. Additionally, organoid models can be employed to study enteroendocrine effects. Human intestinal organoids treated with L. reuteri conditioned media (prepared by growing bacteria to OD₆₀₀ₙₘ 0.5-0.6 in LDM4 media, followed by centrifugation, filter sterilization, and lyophilization) enable investigation of hormone secretion responses [4]. These advanced models facilitate mechanistic studies of L. reuteri's impact on host physiology.

Molecular Mechanisms and Signaling Pathways

This compound Biosynthesis and Antimicrobial Action

The molecular pathway of this compound biosynthesis begins with glycerol uptake by L. reuteri, followed by conversion through a carefully regulated enzymatic process. The visualization below outlines the complete biosynthetic pathway and its antimicrobial mechanisms:

G Glycerol Glycerol PduCDE PduCDE Glycerol->PduCDE Glycerol/diol dehydratase This compound This compound PduCDE->this compound Conversion Antimicrobial Antimicrobial This compound->Antimicrobial Broad-spectrum activity OxidativeStress OxidativeStress This compound->OxidativeStress Induces GramNeg GramNeg Antimicrobial->GramNeg Inhibition GramPos GramPos Antimicrobial->GramPos Inhibition Yeasts Yeasts Antimicrobial->Yeasts Inhibition Fungi Fungi Antimicrobial->Fungi Inhibition ThiolGroups ThiolGroups OxidativeStress->ThiolGroups Targets GlutathioneDepletion GlutathioneDepletion ThiolGroups->GlutathioneDepletion Causes RedoxDisruption RedoxDisruption GlutathioneDepletion->RedoxDisruption Leads to CellDeath CellDeath RedoxDisruption->CellDeath Results in

Figure 1: this compound biosynthetic pathway from glycerol conversion to antimicrobial mechanisms

The glycerol/diol dehydratase enzyme (PduCDE) represents the core catalytic component in this compound biosynthesis, encoded by genes located within a specialized genomic island [5]. This enzyme complex catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), the primary component of the this compound system [3]. The dynamic equilibrium between 3-HPA, its hydrate, and its dimer enables broad-spectrum activity against various pathogens through induction of oxidative stress [3]. The selective toxicity of this compound - requiring 4-5 times higher concentrations to affect commensal bacteria compared to pathogens - provides L. reuteri with an ecological advantage in competitive gut environments [3]. Recent research has identified that pathogen-derived cholestenone can enhance this compound production, suggesting a sophisticated environmental sensing mechanism [6].

Host Signaling Pathway Modulation

L. reuteri influences multiple host signaling pathways that contribute to its systemic health benefits. The visualization below illustrates key molecular interactions and their physiological effects:

G Lreuteri Lreuteri IIS IIS Lreuteri->IIS Reduces Hormones Hormones Lreuteri->Hormones Stimulates secretion Immune Immune Lreuteri->Immune Modulates Longevity Longevity IIS->Longevity Promotes Systemic Systemic Hormones->Systemic Produces effects Serotonin Serotonin Hormones->Serotonin Includes GIP GIP Hormones->GIP Includes PYY PYY Hormones->PYY Includes Vasopressin Vasopressin Hormones->Vasopressin Includes LHB LHB Hormones->LHB Includes TNF TNF Immune->TNF Suppresses Inflammation Inflammation TNF->Inflammation Reduces

Figure 2: Host signaling pathways modulated by L. reuteri and resulting physiological effects

L. reuteri secreted factors significantly impact the insulin/IGF-1 signaling (IIS) pathway, a conserved longevity regulator. Research in Drosophila melanogaster demonstrates that L. reuteri supplementation reduces IIS activity, extending mean lifespan without compromising reproductive output, food intake, or locomotor activity [8]. This lifespan extension is mediated, at least partially, through this compound production [8]. Additionally, L. reuteri conditions media promote the secretion of various intestinal hormones from enteroendocrine cells and enterocytes, including serotonin, GIP, PYY, vasopressin, and luteinizing hormone subunit beta [4]. These hormonal changes represent a novel mechanism for gut-brain and systemic communication, potentially explaining L. reuteri's effects on bone density, wound healing, and social behavior [4].

The immunomodulatory properties of L. reuteri involve strain-specific mechanisms. Strain ATCC PTA 6475 produces histamine, which suppresses the inflammatory cytokine TNF, potentially contributing to its efficacy in inflammatory conditions and osteoporosis [4]. In contrast, strain DSM 17938 liberates adenosine from AMP, which may enhance CD73+CD8+T cell function in autoimmune disorders [4]. These strain-specific differences highlight the importance of precise strain selection for targeted therapeutic applications and the need for mechanistically informed clinical trial design.

Conclusion and Future Research Directions

Limosilactobacillus reuteri represents a multifaceted probiotic species with demonstrated benefits across gastrointestinal health, immune modulation, endocrine function, and even longevity. The production of this compound, a broad-spectrum antimicrobial compound, provides L. reuteri with a competitive advantage in complex microbial ecosystems and contributes to its protective effects against enteric pathogens. The strain-specific properties of different L. reuteri isolates underscore the importance of precise characterization for therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the systemic effects of L. reuteri, particularly its impact on gut-brain signaling and bone metabolism. Clinical translation would benefit from standardized protocols for this compound quantification and more sophisticated models of host-microbe interactions. Additionally, exploring the synergistic effects of L. reuteri with prebiotics, particularly glycerol, may enhance its efficacy in clinical applications. As pharmaceutical development increasingly recognizes the therapeutic potential of probiotics, L. reuteri stands as a promising candidate with a robust scientific foundation supporting its diverse health benefits.

References

Mechanism of Action: From Specific Inhibition to General Stress

Author: Smolecule Technical Support Team. Date: February 2026

The table below contrasts the historical and current understanding of reuterin's mechanism of action.

Aspect Historical View (Specific RNR Inhibition) Current Understanding (General Oxidative Stress)
Primary Mechanism Competitive inhibition of RNR's active site by the this compound dimer (structurally similar to ribose) [1]. Induction of oxidative stress by modifying thiol groups in proteins and small molecules [2].

| Key Evidence | Postulated based on structural similarity and the importance of RNR in DNA synthesis [1]. | 1. Gene expression profiles in E. coli show activation of the OxyR regulon (responds to oxidative stress) [2]. 2. Mutant E. coli lacking the oxyR gene are more sensitive to this compound [2]. 3. Adding cysteine (a thiol-containing molecule) to growth media suppresses this compound's antimicrobial effect [2]. | | Cellular Target | Specific: Ribonucleotide Reductase (RNR) [1]. | Broad-spectrum: Multiple thiol-containing proteins and enzymes, potentially including RNR [2]. | | Implication | Narrow, targeted antimicrobial action. | Explains the broad-spectrum activity against bacteria, fungi, and viruses [2]. |

This diagram illustrates the established mechanism where this compound causes oxidative stress by depleting cellular thiols, leading to multi-target inhibition.

G This compound This compound CellularThiols Cellular Thiol Groups (in proteins & small molecules) This compound->CellularThiols  Modifies OxidativeStress Oxidative Stress in the Cell CellularThiols->OxidativeStress  Depletion induces MultiTargetInhibition Multi-Target Inhibition of Cellular Processes OxidativeStress->MultiTargetInhibition CellGrowthInhibition Inhibition of Cell Growth MultiTargetInhibition->CellGrowthInhibition RNR e.g., Ribonucleotide Reductase (RNR) MultiTargetInhibition->RNR is one of many targets

Experimental Evidence and Protocols

The shift in understanding this compound's mechanism is supported by key experimental approaches.

Gene Expression Analysis
  • Objective: To identify cellular pathways affected by this compound [2].
  • Methodology:
    • Expose E. coli to a sublethal concentration of this compound.
    • Extract total RNA from treated and untreated control cells.
    • Perform gene expression analysis (e.g., microarray or RNA-Seq).
  • Key Finding: Treatment triggers upregulation of genes in the OxyR regulon, a set of genes known to respond to various forms of oxidative stress [2].
Genetic Susceptibility Assay
  • Objective: To validate the role of a specific oxidative stress response pathway [2].
  • Methodology:
    • Compare the sensitivity to this compound between:
      • A wild-type E. coli strain.
      • An isogenic mutant strain lacking the oxyR gene (a key regulator of the oxidative stress response).
    • Determine the Minimum Inhibitory Concentration (MIC) of this compound for both strains.
  • Key Finding: The ΔoxyR mutant shows significantly greater sensitivity to this compound, confirming that a functional oxidative stress response system is crucial for survival [2].
Thiol Protection Assay
  • Objective: To test if thiol group modification is central to the antimicrobial activity [2].
  • Methodology:
    • Prepare bacterial growth media with and without a supplement of cysteine (an amino acid containing a thiol group).
    • Expose bacteria (e.g., E. coli or Clostridium difficile) to this compound in both media.
    • Monitor bacterial growth.
  • Key Finding: The addition of cysteine suppresses this compound's antimicrobial effect, demonstrating that thiol groups compete with or protect against this compound's action [2].

Experimental Data on Antimicrobial Activity

This compound's broad-spectrum activity is quantified by its Minimum Inhibitory Concentration (MIC) against various intestinal bacteria.

Bacterial Species MIC (mM this compound)
Most Sensitive Species
Clostridium difficile < 1.9 [1]
Bacteroides vulgatus < 1.9 [1]
Bacteroides thetaiotaomicron 1.9 - 3.8 [1]
Bifidobacterium longum 1.9 - 3.8 [1]
Indicator Strain
Escherichia coli 7.5 - 15 [1]
More Resistant Species
Lactobacillus reuteri (Producer) 30 - 50 [1]
Clostridium clostridioforme 15 - 30 [1]

Research Protocols and Applications

For researchers aiming to work with this compound, here are foundational protocols and considerations.

This compound Production and Quantification
  • Strain: Lactobacillus reuteri ATCC 55730 is a common model organism [3].
  • Protocol:
    • Culture L. reuteri in MRS broth.
    • Harvest cells by centrifugation and wash.
    • Resuspend cell pellet in a 250 mM glycerol solution and incubate to induce this compound synthesis [2].
    • Remove cells by centrifugation and filtration to obtain cell-free, this compound-containing supernatant [2] [3].
  • Quantification: this compound concentration can be determined using a colorimetric assay with tryptophan, measuring absorbance at 560 nm [2] or 550 nm [3].
Minimum Inhibitory Concentration (MIC) Determination
  • Protocol:
    • Prepare twofold serial dilutions of the this compound-containing supernatant in a 96-well plate.
    • Inoculate each well with a standardized suspension of the target bacterium (e.g., ~10⁴ CFU/mL of E. coli).
    • Incubate the plate and examine for visible growth.
    • The MIC is defined as the lowest concentration of this compound that completely prevents growth [2] [1].
Drug Discovery Considerations
  • Challenge: The mechanism of this compound is highly non-specific. This broad activity is excellent for a general antimicrobial but poses challenges for developing a targeted therapeutic drug with a specific cellular target and minimal off-effects [2].
  • Opportunity: Research could focus on the biosynthetic pathway of this compound in L. reuteri or explore its use as a localized antimicrobial (e.g., in the gut or in topical applications) where its broad-spectrum activity is advantageous [3].

References

reuterin production in vivo gastrointestinal tract

Author: Smolecule Technical Support Team. Date: February 2026

Biochemistry and In Vivo Production of Reuterin

This compound (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound. It exists in a dynamic equilibrium between its monomeric, hydrated, and dimeric forms, with the bioactive aldehyde form being predominant at biologically relevant concentrations [1].

The gene cluster for this compound biosynthesis is a genomic island, indicating it was likely acquired through horizontal gene transfer [1]. The following diagram illustrates the core pathway of this compound production from glycerol by L. reuteri.

G Glycerol Glycerol 3-HPA (this compound) 3-HPA (this compound) Glycerol->3-HPA (this compound) L. reuteri Glycerol Dehydratase HPA Hydrate HPA Hydrate 3-HPA (this compound)->HPA Hydrate Hydration HPA Dimer HPA Dimer 3-HPA (this compound)->HPA Dimer Dimerization Acrolein Acrolein 3-HPA (this compound)->Acrolein Dehydration

A key regulatory insight is that L. reuteri can leverage host-derived signals to enhance its antimicrobial activity. Recent research shows that pathogen-derived cholestenone can boost this compound production in vivo, suggesting a sophisticated host-microbe-pathogen interplay [2].

Mechanisms of Antimicrobial Action

This compound exerts its broad-spectrum effects through multiple mechanisms that disrupt fundamental bacterial cellular processes. A systematic analysis of an E. coli Keio single-gene knockout library identified key cellular pathways involved in the antibacterial activity of this compound.

Table 1: Bacterial Gene Deletions Affecting Sensitivity to this compound (Based on E. coli Screening)

Gene Category/Pathway Effect of Deletion Proposed Role in this compound Resistance
Aromatic Amino Acid Synthesis (e.g., trp, tyr, phe operons) Increased Sensitivity Cell wall maintenance and redox balance
Sulfur & Glutathione Metabolism Increased Sensitivity Maintenance of intracellular redox balance
Biofilm-Related Genes (e.g., omrA, aaeR) Increased Resistance Biofilm acts as a physical barrier to this compound uptake
Antioxidant Defense Proteins Increased Sensitivity Management of this compound-induced oxidative stress

The primary mechanism involves disruption of cellular redox homeostasis. This compound induces oxidative stress by generating reactive oxygen species (ROS) and directly interacting with thiol groups in proteins and small molecules [3] [4]. This dual attack can overwhelm the bacterial antioxidant systems, particularly in mutants with compromised glutathione or sulfur metabolism, leading to cell death [4].

Experimental Protocols for this compound Research

Production and Quantification of this compound

A standard protocol for producing and quantifying this compound in vitro is outlined below, which can be adapted for various research applications.

G A Culture L. reuteri in MRS broth (37°C, 3h) B Harvest & wash cells (Centrifuge at 4°C) A->B C Resuspend in 200 mM Glycerol Solution B->C D Induce production (37°C, 3h in buffer) C->D E Centrifuge & filter (0.22 μm filter) D->E F Crude this compound Supernatant E->F

Colorimetric Quantification:

  • Principle: this compound is reacted with tryptophan in acidic conditions to form a colored complex [3].
  • Procedure:
    • Mix this compound sample with tryptophan solution (0.01 M in 0.05 M HCl) and concentrated HCl (12 N).
    • Incubate at 37°C for 20 minutes.
    • Measure absorbance at 550 nm.
    • Compare to a standard curve generated using acrolein standards (0.35-0.211 mM) [3].
  • Confirmation: GC-MS analysis following derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can confirm this compound content [3].
Determining Antimicrobial Activity (Minimum Inhibitory Concentration)

Table 2: Antimicrobial Activity of this compound Against Model Pathogens

Test Organism Culture Medium MIC (Liquid Environment) Key Findings
E. coli K-12 Luria Broth (LB) 1.15 mM Systematic mutant screening revealed 159 sensitive and 117 resistant knockouts [4].
Salmonella typhimurium LT2 Luria Broth (LB) Data in source This compound completely inhibits H₂ and NH₃ production in gut models [3].

Broth Dilution Method:

  • Prepare serial dilutions of this compound in a suitable broth (e.g., LB).
  • Inoculate with a standardized suspension of the target microorganism.
  • Incubate and determine the lowest concentration that prevents visible growth (MIC) [3] [4].

Therapeutic Potential and Biocompatibility

Research has expanded into advanced applications, particularly in oncology and immunology. This compound has demonstrated antitumor properties in melanoma models by inducing "trained immunity" in tumor-associated macrophages [5]. This involves metabolic reprogramming that enhances anti-tumor immune responses. To improve delivery, researchers have successfully encapsulated this compound in Covalent Organic Frameworks (COFs), which enhanced its therapeutic efficacy and allowed for direct modulation of the tumor microenvironment [5].

Regarding safety, in vitro studies indicate that this compound is stable under gastrointestinal conditions and exhibits low toxicity. Cell viability and membrane integrity in human colorectal adenocarcinoma cells (Caco-2) remained unaltered at concentrations up to 1080 mM, and no significant hemolytic activity was observed at 270 mM [6]. This suggests a promising therapeutic window for intestinal applications.

Key Research Considerations

When designing studies on this compound, keep these critical factors in mind:

  • Strain Specificity: this compound production capacity varies among L. reuteri strains; verify phenotype [5] [7].
  • In Vivo Modeling: The gut environment is complex. Use relevant in vivo or advanced ex vivo models like gut organoids [8] to confirm findings from in vitro studies.
  • Dietary Influences: Substrate availability is crucial. Glycerol is essential for this compound production, and other dietary components like tryptophan can significantly influence the overall metabolic and immunological outcome of L. reuteri colonization [9] [10].

References

evolution pdu cluster Limosilactobacillus reuteri lineages

Author: Smolecule Technical Support Team. Date: February 2026

Phylogenetic Distribution and Evolutionary Significance

The pdu-cbi-cob-hem gene cluster (pdu cluster) is not uniformly present across all L. reuteri lineages. Genomic analyses reveal its distribution is closely tied to host adaptation [1].

Phylogenetic Lineage Host Association Conservation of pdu cluster? Proposed Evolutionary Driver
Lineage II Human/Herbivore Yes (Conserved) Adaptation to carbohydrate availability in human adult/large intestine [1]
Lineage VI Poultry/Human Yes (Conserved) Adaptation to proximal gut (e.g., chicken crop) with abundant simple sugars [1]
Lineages I & III Rodent No (Infrequent) Niche-specific loss; cluster may be burdensome without relevant substrates [1]
Lineage IV Pig Variable (Yes in some strains) Not fully elucidated; may relate to specific dietary or gut environmental factors [1]

The cluster's lineage-specific distribution suggests it was acquired via horizontal gene transfer early in the species' evolution and subsequently retained or lost in response to different host environments [1]. The cluster constitutes a fitness burden in the mouse gut without relevant substrates, explaining its infrequency in rodent lineages [1].

Core Functions of the pdu Cluster

The pdu cluster confers two primary biochemical functions that enhance the ecological fitness of L. reuteri.

  • Glycerol Utilization and Growth Enhancement: The cluster allows L. reuteri to use glycerol as an electron acceptor in a specialized microcompartment, facilitating the recovery of an extra ATP molecule and significantly enhancing growth rate, especially under anaerobic conditions [1].
  • Reuterin Production and Antimicrobial Activity: The metabolic intermediate of glycerol conversion is 3-hydroxy-propionaldehyde (3-HPA), which is released from the cell as This compound [1]. This compound is a broad-spectrum antimicrobial compound that can further form the cytotoxic compound acrolein [1].

Experimental Analysis of Lineage-Specific Traits

Key phenotypic differences in glycerol metabolism and this compound production between lineages can be characterized through specific growth and quantification assays [1].

Detailed Experimental Protocol
  • Strain Selection and Culture:
    • Select representative strains from lineages with and without the pdu cluster (e.g., human Lineage II ATCC 6475, poultry/human Lineage VI DSM 17938, and rodent strains without the cluster) [1]. Include isogenic mutants with an inactivated pdu cluster (e.g., ΔpduCDE) as negative controls [1].
    • Culture strains anaerobically at 37°C in MRS broth [1].
  • Growth Rate Enhancement Assay:
    • Method: Grow strains in modified MRS containing ecologically relevant carbohydrates (e.g., 1% glucose, maltose, raffinose, or lactose) with and without the addition of glycerol (e.g., 150 mM) [1].
    • Measurement: Monitor optical density (OD600) over time. Calculate the maximum growth rate (μmax) for each condition. The growth enhancement is calculated as the difference in μmax with and without glycerol [1].
    • Key Expected Outcome: Strains with a functional pdu cluster will show significant growth enhancement in the presence of glycerol, while pdu-negative strains and isogenic mutants will not [1].
  • This compound Production Quantification:
    • Method: Grow strains as in the growth assay. During the exponential and stationary growth phases, collect culture supernatants [1].
    • Measurement: Quantify this compound (3-HPA) concentration in the supernatant using a colorimetric method, such as the reaction with tryptophan and ferric chloride, measuring the absorbance at 560 nm [1].
    • Key Expected Outcome: this compound production is typically highest during the exponential phase and becomes undetectable in the stationary phase. Production levels are carbohydrate-dependent [1].

The table below summarizes expected experimental outcomes that highlight lineage-specific differences.

Experimental Measure Lineage VI (e.g., DSM 17938) Lineage II (e.g., ATCC 6475) pdu-Negative Strains (e.g., Rodent)
Growth Enhancement with Glycerol Strong on glucose & maltose [1] Moderate on glucose & maltose [1] None [1]
This compound Production Level High on glucose & maltose [1] High on raffinose & lactose; lower on glucose/maltose [1] None [1]
Substrate-Specific Regulation Optimized for simple sugars (proximal gut) [1] Optimized for complex carbs (large intestine) [1] Not applicable

Functional Relevance and Therapeutic Potential

Understanding the pdu cluster's evolutionary role informs the rational selection of probiotic strains and the development of advanced microbial therapies.

  • Informing Synbiotic Applications: The finding that this compound production is substrate-specific suggests that pairing a probiotic L. reuteri strain with a specific prebiotic can maximize its functionality [1]. For instance, a Lineage II strain might be more effective when combined with raffinose or lactose [1].
  • Advanced Therapeutic Development: L. reuteri is a promising chassis for engineered biotherapeutics [2]. Knowledge of adhesion and colonization factors allows for the creation of strains with reduced colonization potential for safer, controlled delivery of therapeutic molecules (e.g., interferon-β or interleukin-22 [2]).

Functional Role and Experimental Workflow

The diagram below summarizes the functional roles of the pdu cluster and the key experimental steps for its characterization.

PduCluster pdu Gene Cluster Function1 Glycerol Utilization (Growth Enhancement) PduCluster->Function1 Function2 This compound Production (Antimicrobial Activity) PduCluster->Function2 ExpStep1 Strain Culture & Selection (Include pdu- mutants) ExpStep2 Growth Assay (With/Without Glycerol) ExpStep1->ExpStep2 ExpStep3 This compound Quantification (Colorimetric Assay) ExpStep2->ExpStep3 Outcome Assess Lineage-Specific Phenotypes ExpStep3->Outcome

The evolutionary history of the pdu cluster in L. reuteri is a compelling example of gene-level adaptation to host niches. Its dual functionality in energy metabolism and microbial competition makes it a critical factor for research aimed at harnessing the full potential of this probiotic species.

References

reuterin production two-step process glycerol

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

Biomass Production and Harvest
  • Strain and Media: Reactivate frozen stock of Limosilactobacillus reuteri (e.g., DPC16, DSM 20016) in sterile de Man, Rogosa, and Sharpe (MRS) broth [1].
  • Growth Conditions: Inoculate (10% v/v) into MRS broth and incubate for 20-24 hours at 37°C under 5% CO₂ (or anaerobic conditions) [1].
  • Cell Harvest: Culture cells are harvested by centrifugation (e.g., 9,800× g for 10 minutes). The pellet is washed and resuspended in a sterile buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to the desired biomass concentration [2] [1].
Reuterin Production via Bioconversion
  • Reaction Setup: Resuspend the harvested, washed "resting cells" in an aqueous glycerol solution. Optimal initial glycerol concentration is 300-350 mmol/L with a biomass concentration of 21-25 g/L (dry cell weight) [1].
  • Key Parameters: Incubate the reaction mixture for 1-3 hours at 30°C and pH 6.2 under anaerobic conditions (achieved by purging with nitrogen gas) [1] [3].
  • Termination and Storage: Following incubation, remove cells by centrifugation (e.g., 10,000× g, 10 min, 4°C). Filter the supernatant through a 0.22 µm filter. The crude this compound extract can be stored at -80°C [2].

Analytical Methods for Quantification

Colorimetric Assay (Standard Method)
  • Principle: Based on the reaction of this compound with tryptophan in strong acid to form a chromophore [2].
  • Procedure:
    • Prepare a set of acrolein standard solutions (e.g., 0.35-0.211 mM) [2].
    • Mix 6 mL of sample/standard with 4.5 mL of tryptophan solution (0.01 M in 0.05 M HCl) and 18 mL of concentrated HCl (12 N) [2].
    • Incubate at 37°C for 20 minutes and measure the absorbance at 550 nm [2].
    • Determine the this compound concentration in samples by comparing their absorbance to the acrolein standard curve [2].
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Derivatization: Lyophilized this compound is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at room temperature [2].
  • GC-MS Conditions:
    • Column: DB-5 capillary column (60 m × 0.25 mm, 0.25 µm) [2].
    • Temperature Program: Hold at 40°C for 3 min, then increase to 260°C at a rate of 6°C per minute [2].
    • Carrier Gas: Helium at a flow rate of 1.1 mL/min [2].
    • Detection: Mass range from m/z 40 to 400 [2].

Advanced Production Systems

In-Situ Production in Filmogenic Solutions

This method is useful for creating bioactive coatings or encapsulations for food or drug preservation [3].

  • Solution Preparation: Prepare a sterile filmogenic solution containing 20 g/L sodium alginate and 50-100 mmol/L glycerol [3].
  • Inoculation and Fermentation: Aseptically add L. reuteri biomass to achieve ~8 log CFU/mL. Anaerobically ferment the mixture at 37°C for up to 72 hours [3].
  • Encapsulation: The filmogenic solution containing cells and in-situ produced this compound can be dripped into a sterile CaCl₂ solution (20 g/L) to form stable, bioactive beads [4].

Critical Technical Considerations

  • Glycerol Concentration Paradox: While glycerol is the substrate, high concentrations (e.g., >600 mM) can inhibit this compound production by downregulating key genes like gldA (encoding glycerol dehydratase) and disrupting the glycolytic pathway [5]. The optimal range is typically 100-350 mmol/L [3] [1].
  • Strain Selection: The production yield is highly strain-dependent. For instance, L. reuteri DSM 20016 has been shown to produce higher this compound yields compared to DSM 17938 under identical conditions [3].
  • Cofactor Dependence: The enzyme glycerol dehydratase is coenzyme B₁₂-dependent. Ensuring the growth medium contains sufficient B₁₂ is crucial for high enzymatic activity [5] [1].
  • Product Stability: The this compound system is in dynamic equilibrium between its monomer, hydrate, and dimer forms. It is also a potent antimicrobial agent, so proper handling and containment are necessary in the lab [6].

Antimicrobial Application Data

This compound produced via this process exhibits broad-spectrum activity. The table below lists Minimum Inhibitory Concentration (MIC) values for selected pathogens.

Microorganism MIC of this compound Experimental Context References
Escherichia coli (various strains) 0.9 - 4.0 AU/mL (or ~1.15 mM) Liquid environment; food model systems [7] [8] [9]
Listeria monocytogenes 8.0 AU/mL Meat decontamination trials [9]
Salmonella Typhimurium Inhibited In-vitro gut microbiome model [2]
Starter Cultures (e.g., S. thermophilus) Higher resistance Fermented milk product [7]

Visual Overview: this compound Production and Action

The following diagram illustrates the two-step production process and the antimicrobial mechanism of this compound.

Glycerol Solution Glycerol Solution Bioconversion\n(Step 2) Bioconversion (Step 2) Glycerol Solution->Bioconversion\n(Step 2) Crude this compound Extract Crude this compound Extract Bioconversion\n(Step 2)->Crude this compound Extract Antimicrobial Action Antimicrobial Action Crude this compound Extract->Antimicrobial Action L. reuteri Strain L. reuteri Strain Biomass Production\n(Step 1) Biomass Production (Step 1) L. reuteri Strain->Biomass Production\n(Step 1) Harvested Resting Cells Harvested Resting Cells Biomass Production\n(Step 1)->Harvested Resting Cells Harvested Resting Cells->Bioconversion\n(Step 2) A\nOxidative Stress\n(ROS production) A Oxidative Stress (ROS production) Antimicrobial Action->A\nOxidative Stress\n(ROS production) B\nThiol Group Interaction\n(GSH depletion) B Thiol Group Interaction (GSH depletion) Antimicrobial Action->B\nThiol Group Interaction\n(GSH depletion) C\nDNA Synthesis Inhibition\n(RNR enzyme) C DNA Synthesis Inhibition (RNR enzyme) Antimicrobial Action->C\nDNA Synthesis Inhibition\n(RNR enzyme) A A B B C C

References

Comprehensive Analytical Methods for Reuterin Quantification: HPLC and Colorimetric Assay Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reuterin and Its Analytical Significance

This compound, known chemically as 3-hydroxypropionaldehyde (3-HPA), is a potent antimicrobial compound produced by specific strains of Limosilactobacillus reuteri during anaerobic glycerol metabolism. This multifaceted molecule exists in a dynamic equilibrium between its monomeric form (3-HPA), hydrate form (1,1,3-propanetriol), dimeric form (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane), and the highly reactive compound acrolein [1] [2]. The broad-spectrum antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa has generated significant interest in its potential applications in pharmaceutical development, food preservation, and therapeutic interventions [3] [4] [1].

The accurate quantification of this compound presents substantial analytical challenges due to its complex chemical equilibrium and lack of commercial reference standards. Researchers have developed multiple analytical approaches to address this challenge, with High-Performance Liquid Chromatography (HPLC) and colorimetric assays emerging as the most widely implemented methods. This application note provides detailed protocols for both techniques, optimized for reliability and reproducibility in research and drug development settings. Proper quantification is essential for establishing dose-response relationships in antimicrobial studies, standardizing experimental conditions, and ensuring consistent results across research laboratories working with this promising antimicrobial agent.

Chemical Properties and Antimicrobial Mechanism of this compound

This compound's antimicrobial activity stems from its high chemical reactivity, particularly with thiol groups in proteins and small molecules. This reactivity disrupts essential cellular functions through multiple proposed mechanisms, including induction of oxidative stress, depletion of intracellular glutathione, and interference with ribonucleotide reductase activity, which consequently impairs DNA synthesis [5] [4]. The compound exhibits remarkable stability across a wide pH range and resistance to enzymatic degradation by proteases and lipases, enhancing its potential for practical applications [4].

Recent research has revealed that acrolein, a transformation product in the this compound system, may contribute significantly to both antimicrobial and heterocyclic amine transformation activities previously attributed primarily to 3-HPA [2]. This discovery has important implications for analytical methods, as it necessitates consideration of the entire dynamic system rather than just individual components. The broad-spectrum efficacy of this compound has been demonstrated against numerous enteric pathogens, including enterohemorrhagic Escherichia coli, Salmonella enterica, Shigella sonnei, and Vibrio cholerae, with minimum inhibitory concentrations (MICs) typically ranging from 1.9 to 50 mM depending on the target organism [3] [4].

Table 1: Minimum Inhibitory Concentrations of this compound Against Various Bacterial Species

Bacterial Species MIC Range (mM) Category
Clostridium difficile <1.9 Highly sensitive
Bacteroides vulgatus <1.9 Highly sensitive
Bacteroides thetaiotaomicron 1.9-3.8 Highly sensitive
Bifidobacterium longum 1.9-3.8 Highly sensitive
Escherichia coli (indicator) 7.5-15 Sensitive
Listeria innocua 7.5-15 Moderately resistant
Clostridium clostridioforme 15-30 Resistant
Lactobacillus reuteri 30-50 Highly resistant

HPLC-Based Quantification of this compound

Principle and Methodology

The HPLC method for this compound quantification leverages the compound's inherent polarity and utilizes separation mechanisms based on hydrophilic interaction. This approach allows for direct quantification of 3-HPA without derivatization, providing accurate measurement of the primary bioactive component in the this compound system. The method is particularly valuable for precise concentration determination in antimicrobial studies and for validating other quantification approaches [3].

Equipment and Reagents:

  • HPLC system with refractive index (RI) detector or pulsed amperometric detector (PAD)
  • Cation-exchange column (e.g., Aminex HPX 87C, 300 × 7.8 mm)
  • Degassed, ultrapure water (HPLC grade) as mobile phase
  • Glycerol standard (1 mg/mL in ddH₂O) for calibration
  • Sodium phosphate buffer (50 mM, pH 7.4)
  • Glycerol solution (250 mM) in phosphate buffer
Detailed Chromatographic Protocol
  • Sample Preparation: Culture L. reuteri in MRS media for 24-48 hours under anaerobic conditions (37°C). Harvest cells by centrifugation (3,000 × g, 10 min) and wash twice with 50 mM sodium phosphate buffer (pH 7.4). Resuspend the cell pellet (~1.5 × 10¹⁰ cells/mL) in 250 mM glycerol solution and incubate anaerobically at 37°C for 2 hours [3].

  • Sample Processing: After incubation, pellet bacterial cells by centrifugation (3,000 × g, 15 min) and filter the supernatant through a 0.22 μm polyvinylidene difluoride (PVDF) membrane. Dilute the filtered sample 1:10 in sterile double-distilled water before HPLC analysis [3].

  • HPLC Parameters:

    • Column: Aminex HPX 87C 300 × 7.8 mm cation-exchange column with "Deashing Guard Cartridge"
    • Mobile Phase: Degassed pure water (isocratic elution)
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 85°C
    • Detection: Refractive index detector at 50°C
    • Injection Volume: 20 μL
    • Run Time: 20-30 minutes [3]
  • Quantification and Calibration: The concentration of this compound is determined indirectly by measuring glycerol consumption. The method is calibrated with 1 mg/mL (10.87 mM) glycerol standard. The conversion of glycerol to this compound occurs at a 1:1 molar ratio. This compound concentration is calculated by subtracting the remaining glycerol concentration from the initial glycerol concentration [3].

Table 2: HPLC Method Parameters for this compound Quantification

Parameter Specification Notes
Column Aminex HPX 87C 300 × 7.8 mm Cation-exchange resin
Mobile Phase 100% HPLC-grade water Isocratic elution
Flow Rate 0.6 mL/min Constant flow
Column Temperature 85°C Enhanced separation efficiency
Detection Refractive Index (50°C) Universal detection
Injection Volume 20 μL Consistent sampling
Sample Dilution 1:10 in ddH₂O Reduces matrix effects
Calibration Standard Glycerol (1 mg/mL) Indirect quantification
Alternative IC-PAD Method for Comprehensive Analysis

For simultaneous quantification of multiple components in the this compound system, including acrolein, 3-HPA, glycerol, and 1,3-propanediol, an ion-exclusion chromatography with pulsed amperometric detection (IC-PAD) method can be employed [2]:

  • Column: Dionex CarboPac MA1 (4 × 250 mm) or equivalent
  • Mobile Phase: 0.8 mL/min 100 mM NaOH
  • Detection: PAD with triple potential waveform (E1 = 0.3 V, t1 = 0.31 s; E2 = 1.25 V, t2 = 0.34 s; E3 = -0.4 V, t3 = 0.39 s)
  • Calibration Ranges: 0.05-6 mM for 3-HPA (LOD = 7.5 μM), 0.04-1 mM for acrolein (LOD = 4.4 μM) [2]

Colorimetric Quantification of this compound

Principle and Assay Configuration

The colorimetric assay for this compound quantification exploits the chemical reaction between 3-HPA and tryptophan, which produces a colored complex with maximum absorbance at 560 nm. This method offers advantages of rapid analysis, high-throughput capability, and minimal equipment requirements, making it ideal for screening multiple samples or monitoring this compound production kinetics [3].

The assay is based on the formation of a purple-colored complex when this compound reacts with acidified tryptophan under specific conditions. The intensity of the color developed is directly proportional to the this compound concentration in the sample, following the Beer-Lambert law. This method has been adapted to a 96-well plate format, enabling efficient processing of numerous samples simultaneously [3].

Reagents and Equipment:

  • Tryptophan solution (10 mM in 0.05 M HCl, stabilized with toluene)
  • Hydrochloric acid (12 M)
  • Microplate reader capable of measuring absorbance at 560 nm
  • 96-well plates (clear, flat-bottom)
  • Water bath or incubator (37°C)
Detailed Assay Protocol
  • Standard Curve Preparation: Prepare this compound standards of known concentration (previously quantified by HPLC) in sterile double-distilled water. Use a concentration range of 0-20 mM to establish the calibration curve [3].

  • Sample Preparation: Dilute test samples appropriately in sterile ddH₂O to fit within the standard curve range (typically 1:10 to 1:100 dilution, depending on expected this compound concentration).

  • Reaction Setup:

    • Pipette 100 μL of each standard or sample into individual wells of a 96-well plate
    • Add 100 μL of 10 mM tryptophan solution to each well
    • Add 50 μL of 12 M HCl to each well and mix thoroughly
    • Incubate the plate at 37°C for 30 minutes [3]
  • Absorbance Measurement and Calculation:

    • Measure the absorbance at 560 nm using a microplate reader
    • Generate a standard curve by plotting absorbance against known this compound concentrations
    • Determine sample this compound concentrations by interpolating from the standard curve
    • Multiply by the dilution factor to obtain the original concentration
Method Validation and Optimization

The accuracy of the colorimetric method should be regularly validated against HPLC quantification, particularly when using new reagent batches or analyzing samples from different L. reuteri strains. Studies have demonstrated high correlation between these methods when properly calibrated [3].

Critical Considerations:

  • Reagent Stability: The tryptophan solution should be prepared fresh weekly and stored protected from light at 4°C
  • Reaction Timing: The color development is time-sensitive; ensure consistent incubation periods for all samples
  • Acid Concentration: Precise HCl concentration is crucial for reproducible color development
  • Matrix Effects: Samples with complex matrices may require additional controls to account for interference

Antimicrobial Activity Assessment of this compound

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of quantified this compound preparations can be evaluated through standardized MIC assays against target pathogens. This protocol adapts established methods to a 96-well format for high-throughput screening [3].

Protocol:

  • Prepare this compound solutions in twofold serial dilutions in appropriate growth medium (e.g., BHI broth)
  • Inoculate each well with target pathogens diluted to approximately 1 × 10⁶ cells/mL
  • Incubate plates aerobically at 37°C for 18-24 hours
  • Measure optical density at 600 nm to determine growth inhibition
  • Define MIC as the lowest this compound concentration that completely inhibits visible growth [3]
Pathogen Overlay Assay for Direct Inhibition Assessment

For a qualitative assessment of this compound's antimicrobial activity, a pathogen overlay assay can be employed:

  • Spot L. reuteri cultures onto MRS agar plates and incubate anaerobically at 37°C for 48 hours
  • Prepare soft agar (0.75%) containing the indicator pathogen (~10⁶ CFU/mL)
  • Overlay the pathogen-containing soft agar onto the L. reuteri cultures
  • Incubate under conditions appropriate for the indicator pathogen
  • Measure zones of inhibition around L. reuteri colonies after 24-48 hours [3]

Data Analysis and Interpretation

Calculation Methods for this compound Concentration

For HPLC Analysis: this compound concentration (mM) = [Initial glycerol] - [Remaining glycerol] Where glycerol concentrations are determined from HPLC calibration curves.

For Colorimetric Assay: this compound concentration (mM) = (Absorbance - y-intercept) / Slope × Dilution Factor

Quality Control Parameters

Table 3: Quality Control Criteria for this compound Quantification Methods

Parameter HPLC Method Colorimetric Method
Calibration Range 1-300 mM glycerol 0.5-20 mM this compound
Limit of Detection 1 μM glycerol ~5 μM this compound
Precision (RSD) <5% <8%
Accuracy >95% >90%
Linearity (R²) >0.998 >0.995
Sample Throughput Low to moderate High
Troubleshooting Common Issues

HPLC Method Challenges:

  • Column degradation: Regularly replace guard cartridge and monitor system suitability
  • Retention time shifts: Ensure consistent mobile phase composition and column temperature
  • Poor resolution: Check column performance and consider cleaning regimens

Colorimetric Assay Challenges:

  • Non-linear calibration: Prepare fresh tryptophan reagent and verify HCl concentration
  • High background: Include appropriate blank controls and ensure proper sample filtration
  • Inconsistent results: Standardize incubation time and temperature precisely

Applications and Concluding Remarks

The protocols described herein provide robust methods for accurate this compound quantification using both HPLC and colorimetric approaches. These methods enable researchers to standardize this compound production assessments, conduct reproducible antimicrobial testing, and advance our understanding of this promising antimicrobial compound's potential applications.

Recent research has expanded beyond this compound's antimicrobial properties to explore its immunomodulatory capabilities [6] and even anti-cancer potential through induction of pyroptosis in hepatocellular carcinoma cells [7]. These diverse applications highlight the importance of reliable quantification methods for advancing both basic research and translational applications of this compound.

The experimental workflows for both HPLC and colorimetric methods are summarized in the following diagrams:

hplc_workflow A Culture L. reuteri in MRS media (37°C, 24-48h, anaerobic) B Harvest cells by centrifugation (3,000 × g, 10 min) A->B C Wash cells with phosphate buffer (50 mM, pH 7.4) B->C D Resuspend in glycerol solution (250 mM) C->D E Incubate anaerobically (37°C, 2h) D->E F Centrifuge and filter supernatant (0.22 μm membrane) E->F G Dilute sample 1:10 in ddH₂O F->G H HPLC Analysis Aminex HPX 87C column 85°C, 0.6 mL/min water G->H I Quantify glycerol consumption Calculate this compound concentration H->I

Figure 1: HPLC Workflow for this compound Quantification

colorimetric_workflow A Prepare this compound standards (HPLC-quantified) C Add tryptophan reagent (10 mM in 0.05 M HCl) A->C B Dilute test samples (in sterile ddH₂O) B->C D Add 12 M HCl (mix thoroughly) C->D E Incubate at 37°C (30 min) D->E F Measure absorbance at 560 nm E->F G Interpolate concentration from standard curve F->G

Figure 2: Colorimetric Workflow for this compound Quantification

References

Comprehensive Application Notes and Protocols for Reuterin in Dairy and Meat Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Reuterin System

This compound is a multi-component antimicrobial system produced by Limosilactobacillus reuteri through the anaerobic metabolism of glycerol. This dynamic system primarily consists of 3-hydroxypropionaldehyde (3-HPA), its dimer, its hydrate, acrolein, and 3-hydroxypropionic acid, which exist in equilibrium in aqueous solutions. The broad-spectrum antimicrobial activity of this compound against foodborne pathogens and spoilage microorganisms has generated significant interest in its application as a natural preservative for dairy and meat products. Unlike many chemical preservatives that face consumer resistance due to perceived health concerns, this compound is produced biologically and aligns with the growing demand for clean-label ingredients in food processing. Research indicates that Gram-negative bacteria generally exhibit greater sensitivity to this compound compared to Gram-positive bacteria, while most Lactobacillus species, particularly L. reuteri, demonstrate notable resistance, enabling their use in protective cultures. [1] [2]

The versatile functionality of this compound extends beyond conventional food preservation, exhibiting potential health-promoting effects including regulation of intestinal flora, anti-infection properties, anti-inflammatory activity, and even anti-cancer potential. However, its application as a food preservative has been primarily explored in academic settings, with industrial implementation still facing challenges related to optimization, toxicity concerns, and regulatory approval. This document provides comprehensive application notes and detailed protocols to facilitate further research and development of this compound systems specifically for dairy and meat preservation applications, addressing critical gaps between laboratory research and commercial implementation. [1] [2]

This compound Fundamentals: Composition, Production, and Antimicrobial Properties

Chemical Composition and Basic Properties

The this compound system represents a complex chemical equilibrium in aqueous solution, with 3-HPA serving as the central precursor and primary antimicrobial component. The system dynamically interconverts between several forms:

  • 3-HPA monomer: The foundational component with demonstrated antimicrobial activity
  • 3-HPA dimer (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane): Previously considered the main antimicrobial agent
  • 3-HPA hydrate (1,1,3-trihydroxypropane): Hydrated form that maintains equilibrium with other components
  • Acrolein: A dehydration product recently proposed for inclusion in the this compound system definition
  • 3-Hydroxypropionic acid (3-HP): A structural isomer of lactic acid formed through enzymatic conversion [1] [3]

This dynamic equilibrium allows the system to maintain antimicrobial efficacy across varying environmental conditions, as the components interconvert in response to factors such as pH, temperature, and concentration. The balance among these components depends largely on concentration, temperature, pH, and other environmental factors, which influences both antimicrobial efficacy and stability profiles in food matrices. [1] [3]

Biosynthetic Pathway

This compound biosynthesis occurs through a specialized metabolic pathway in L. reuteri that involves a genomic island containing the pdu-cbi-cob-hem gene cluster. The biosynthesis proceeds as follows:

  • Glycerol uptake into bacterial cells through the PduF transporter
  • Intracellular dehydration of glycerol to 3-HPA via coenzyme B(_{12})-dependent glycerol dehydratase (encoded by pduCDE genes)
  • Excretion of 3-HPA from the bacterial cell
  • Equilibration in aqueous solution to form the complete this compound system
  • Potential further metabolism to 1,3-propanediol (1,3-PDO) by 1,3-PD oxidoreductase or to 3-HP through a three-step enzymatic process [1]

The ability of L. reuteri to produce vitamin B({12}), encoded by the *cbi*, *cob*, and *hem* genes adjacent to the *pdu* operon, is intrinsically linked to this compound production since glycerol dehydratase requires this coenzyme. The entire process is regulated by the PocR protein, which coordinates both glycerol utilization and B({12}) biosynthesis. [1] [2]

reuterin_biosynthesis This compound Biosynthetic Pathway Glycerol Glycerol GDH Glycerol Dehydratase (B12-dependent) Glycerol->GDH  Uptake via PduF ThreeHPA 3-HPA (this compound) GDH->ThreeHPA  Dehydration ReuterinSystem This compound System in Solution: • 3-HPA Monomer • 3-HPA Dimer • 3-HPA Hydrate • Acrolein ThreeHPA->ReuterinSystem  Excretion & Equilibration OneThreePDO 1,3-Propanediol ThreeHPA->OneThreePDO  Reduction (1,3-PD Oxidoreductase) ThreeHP 3-Hydroxypropionic Acid ThreeHPA->ThreeHP  3-Step Conversion PduOperon pdu Operon Genes PduOperon->GDH VitaminB12 Vitamin B12 (cbi/cob/hem genes) VitaminB12->GDH  Cofactor

Figure 1: The complete biosynthetic pathway of this compound in L. reuteri, showing the metabolic conversion of glycerol to the this compound system components and the genetic regulation involved in the process.

Antimicrobial Spectrum

This compound exhibits an exceptionally broad antimicrobial spectrum that is unusual among natural antimicrobial systems, demonstrating efficacy against:

  • Gram-positive bacteria: Including Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, and Clostridium difficile
  • Gram-negative bacteria: Including Escherichia coli, Salmonella spp., Pseudomonas aeruginosa, and Campylobacter
  • Yeasts and molds: Including Candida albicans and various food spoilage fungi
  • Other microorganisms: Including protozoa and viruses [1] [3]

This comprehensive coverage makes this compound particularly valuable for food preservation applications where multiple potential spoilage organisms or pathogens may be present. Notably, studies have demonstrated that this compound remains effective against antibiotic-resistant strains of bacteria, addressing a critical concern in both food safety and medical applications. [1]

Production and Quantification Protocols

Two-Step Production Method

The two-step production process is widely regarded as the most efficient method for obtaining high yields of this compound suitable for food preservation applications. This protocol maximizes 3-HPA production while minimizing costs and complexity.

Materials Required
  • Limosilactobacillus reuteri strain (DSM 20016, DSM 17938, or ATCC 53608 recommended)
  • MRS broth (commercial preparation or laboratory-formulated)
  • Glycerol (food grade or reagent grade, depending on application)
  • Phosphate-buffered saline (PBS, 0.1M, pH 6.0-7.0)
  • Anaerobic chamber or anaerobic gas generating system
  • Centrifuge with temperature control capability
  • Sterile filtration unit (0.22 μm pore size)
Step-by-Step Protocol
  • Biomass Production Phase

    • Inoculate 40-50 mL of MRS broth containing 20 mM glycerol with a cryopreserved stock of L. reuteri
    • Incubate anaerobically at 37°C for 12-16 hours until late exponential phase (OD~600nm~ ≈ 1.2-1.5)
    • Transfer 1 mL of this pre-culture to 800 mL of MRS broth supplemented with 5 mg/L vitamin B~12~, 5.17 g/L 1,2-propanediol, and additional 10 g/L glucose
    • Incubate anaerobically at 30°C with agitation (150-200 rpm) for 16-18 hours
    • Harvest cells by centrifugation at 4,000 × g for 10 minutes at room temperature
    • Wash cell pellet twice with sterile PBS to remove residual media components
  • 3-HPA Production Phase

    • Resuspend cell pellet in a glycerol-water solution (100-400 mM glycerol, concentration optimized for specific strain)
    • Adjust cell density to approximately 10~9~-10~10~ CFU/mL based on previously established growth curves
    • Incubate anaerobically at 30-37°C for 1-2 hours without agitation
    • Remove bacterial cells by centrifugation at 8,000 × g for 15 minutes
    • Sterile-filter the supernatant containing 3-HPA through a 0.22 μm membrane
    • Store this compound stock solution at 4°C for immediate use or at -20°C for long-term storage [1] [3] [4]
Optimization Notes
  • Glycerol concentration: Optimal typically ranges between 100-400 mM, with strain-specific variations
  • Biomass concentration: Higher cell densities (≥10~9~ CFU/mL) generally increase production yields
  • Temperature: Incubation at 30°C often improves production compared to 37°C
  • pH: Maintain pH at approximately 6.0 for optimal enzyme activity
  • Additives: Lactate addition may enhance 3-HPA accumulation, while glucose typically suppresses it [1] [5]
In Situ Production Method

For certain applications, direct in situ production of this compound within the food matrix may be preferable. This approach eliminates the need for purification and can integrate preservation directly with fermentation processes.

Protocol for Dairy Applications
  • Inoculate pasteurized milk or dairy base with 2-3% (v/v) active L. reuteri culture (approximately 10~7~ CFU/mL final concentration)
  • Add glycerol to a final concentration of 50-100 mM
  • Incubate at 37°C for 2-4 hours to allow this compound production
  • Proceed with standard product manufacturing流程
  • Monitor 3-HPA accumulation to ensure target concentrations are achieved [5]
Protocol for Meat Applications
  • Prepare L. reuteri culture as described in Section 3.1
  • Immobilize cells in alginate beads (2-3% sodium alginate, cross-linked with CaCl~2~) for controlled release
  • Apply alginate-immobilized cells to meat surface via spraying or immersion
  • Include glycerol in marinade or coating solution (50-150 mM final concentration)
  • Package products under modified atmosphere and store at refrigeration temperatures [5]
Quantification Methods

Accurate quantification of 3-HPA is essential for standardizing applications and ensuring consistent efficacy.

Colorimetric Method (Tryptophan-Based)

This method provides a rapid, cost-effective approach suitable for routine analysis.

  • Reagent Preparation: Prepare HCl-tryptophan solution by dissolving 1.0 g L-tryptophan in 500 mL of 0.1 N HCl
  • Standard Curve: Prepare 3-HPA standards in the range of 0-300 mM (if available) or use dilutions of a known this compound stock
  • Sample Processing: Mix 100 μL of this compound sample with 900 μL of HCl-tryptophan solution
  • Incubation: Heat mixture at 37°C for 20 minutes
  • Measurement: Read absorbance at 283-290 nm against a blank prepared with water instead of this compound sample
  • Calculation: Determine 3-HPA concentration from standard curve [4]
HPLC Analysis

For more precise quantification, especially in complex food matrices, HPLC provides superior accuracy.

  • Apparatus: HPLC system with UV-Vis detector
  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:water (10:90, v/v) isocratic elution
  • Flow Rate: 1.0 mL/min
  • Detection: UV absorbance at 220 nm for 3-HPA or specific wavelength for derivatives
  • Derivatization: For acrolein quantification, derivative with 2,4-dinitrophenylhydrazine (DNPH) prior to analysis [4]

Table 1: Comparison of this compound Quantification Methods [1] [4]

Method Principle Detection Limit Advantages Limitations
Colorimetric Tryptophan complex formation ~1 mM Rapid, inexpensive, suitable for high-throughput analysis Less specific, potential interference from other compounds
HPLC Separation and UV detection ~0.1 mM Accurate, specific, can detect multiple components Requires specialized equipment, more time-consuming
LC-MS Mass spectrometric detection ~0.01 mM Highly sensitive and specific, can identify all system components Expensive, requires technical expertise
IC-PAD Ion chromatography with pulsed amperometric detection ~0.05 mM Specific for aldehydes, good sensitivity Limited availability of instrumentation

Application in Dairy Products

Milk Preservation

This compound has demonstrated significant efficacy in extending the shelf life of milk by controlling psychrotrophic bacteria and common pathogens.

Protocol for Fluid Milk Preservation

  • Obtain pasteurized milk (whole, reduced-fat, or skim)
  • Cool to 4°C and add this compound stock solution to achieve final concentration of 2-4 mM 3-HPA
  • Homogenize gently to ensure uniform distribution
  • Package aseptically and store at refrigeration temperatures
  • Monitor microbial quality (Standard Plate Count, coliforms, psychrotrophs) at regular intervals

Efficacy Data: In experimental applications, this compound at 2.5 mM concentration extended the microbial shelf life of pasteurized milk by 5-7 days compared to untreated controls, effectively inhibiting Pseudomonas spp., coliforms, and lactic acid bacteria that typically cause spoilage. [1]

Cheese Applications

This compound can be incorporated at various stages of cheese production to control pathogens and extend shelf life.

Protocol for Cheese Milk Treatment

  • Standardize and pasteurize cheese milk according to standard procedures
  • Cool to appropriate inoculation temperature (typically 32-38°C, depending on cheese type)
  • Add this compound to achieve final concentration of 4-8 mM 3-HPA
  • Proceed with starter culture addition and standard manufacturing流程
  • Monitor pathogen survival (particularly Listeria monocytogenes and Staphylococcus aureus) throughout ripening

Alternative Approach: Surface Treatment

  • Prepare this compound solution in sterile distilled water (20-30 mM 3-HPA)
  • Apply to cheese surface via spraying or immersion post-brining
  • Package treated cheese and monitor during storage

Efficacy Data: In model cheese systems, this compound at 6 mM completely inhibited Listeria monocytogenes for 28 days of storage at 4°C, while showing no adverse effects on starter culture activity when added after acidification. [1]

Yogurt and Fermented Dairy Products

The selective inhibition profile of this compound allows suppression of contaminants while maintaining viability of desirable starter cultures.

Protocol for Yogurt Applications

  • Pasteurize milk and cool to inoculation temperature (42-45°C)
  • Add starter cultures (Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)
  • Add this compound (1-2 mM final 3-HPA concentration) after culture addition
  • Incubate until target pH is achieved (typically 4.5-4.6)
  • Cool rapidly and package

Efficacy Data: this compound at 1.5 mM effectively controlled yeast and mold growth in yogurt without affecting fermentation time or product characteristics, extending shelf life by 14-21 days compared to untreated controls. [1]

Table 2: this compound Applications in Dairy Products: Effective Concentrations and Target Microorganisms [1] [4]

Product Category Target Microorganisms Effective [3-HPA] Application Method Shelf-Life Extension
Fluid Milk Psychrotrophic bacteria, coliforms 2-4 mM Direct addition post-pasteurization 5-7 days
Soft Cheese Listeria monocytogenes, molds 4-8 mM Addition to cheese milk or surface treatment 14-21 days
Hard Cheese Staphylococcus aureus, spoilage bacteria 6-10 mM Addition to cheese milk or brine incorporation 28-35 days
Yogurt Yeasts, molds, post-processing contaminants 1-2 mM Addition after starter culture 14-21 days
Fermented Milks Pathogens, spoilage microorganisms 2-3 mM Direct addition before fermentation 10-14 days

Application in Meat Products

Raw Meat Preservation

The broad antimicrobial spectrum of this compound makes it particularly effective for raw meat preservation, where diverse microbial communities contribute to spoilage.

Protocol for Raw Meat Treatment

  • Prepare this compound solution in chilled sterile water (50-100 mM 3-HPA)
  • Apply to meat surfaces via spraying, immersion, or vacuum tumbling
    • Spraying: Use fine-mist sprayer to apply 2-3% (w/w) solution relative to meat weight
    • Immersion: Submerge meat cuts in this compound solution (1:2 meat-to-solution ratio) for 2-3 minutes
    • Tumbling: Add this compound solution at 3-5% (w/w) during vacuum tumbling
  • Package treated meat under modified atmosphere (typically 30% CO~2~/70% N~2~)
  • Store at refrigeration temperatures (0-2°C for maximal efficacy)

Efficacy Data: In beef samples, this compound treatment (8 mM surface concentration) reduced E. coli O157:H7 and Salmonella Typhimurium by 2-3 log CFU/g and extended shelf life by 7-10 days based on sensory and microbial indicators. [1]

Processed Meat Products

This compound can be incorporated directly into meat emulsions or applied as surface treatment for processed meats.

Protocol for Processed Meats

  • Prepare this compound stock solution as described in Section 3.1
  • Incorporate into meat batter during mixing at 3-5 mM final concentration (based on aqueous phase)
  • Process according to standard protocols (stuffing, cooking, smoking)
  • Alternatively, apply as post-processing surface treatment for ready-to-eat products
  • Monitor pathogen survival (particularly Listeria monocytogenes) during storage

Efficacy Data: In frankfurter-style sausages, this compound at 4 mM in the formulation reduced Listeria monocytogenes by 3.5 log CFU/g after 21 days of refrigerated storage, with no adverse effects on product quality or sensory characteristics. [1]

Poultry Applications

Poultry products benefit particularly from this compound's activity against Salmonella and Campylobacter.

Protocol for Poultry Treatment

  • Prepare chilled this compound solution (40-60 mM 3-HPA)
  • Use as immersion chill solution or spray application post-evisceration
  • For immersion chilling, maintain 2:1 solution-to-bird ratio with agitation
  • For spray application, apply evenly to carcass surfaces at 5-7% (w/w)
  • Package and store at 0-2°C for optimal shelf life extension

Efficacy Data: this compound treatment (50 mM in chill tank) reduced Salmonella Enteritidis and Campylobacter jejuni on chicken carcasses by 2.0-2.5 log CFU/g compared to conventional water chilling. [1]

Efficacy Data and Antimicrobial Mechanisms

Minimum Inhibitory Concentrations

Understanding the minimum inhibitory concentrations (MICs) of this compound against relevant foodborne pathogens is essential for designing effective preservation protocols.

Table 3: Minimum Inhibitory Concentrations of this compound (as 3-HPA) Against Foodborne Pathogens [1] [6] [4]

Microorganism MIC (mM) Food Application Context Notes
Escherichia coli O157:H7 6-8 Ground beef, raw milk Concentration varies with strain and food matrix
Salmonella Typhimurium 8-10 Poultry, eggs Higher fat content may require increased concentrations
Listeria monocytogenes 4-6 Soft cheeses, ready-to-eat meats Particularly sensitive compared to other Gram-positive bacteria
Staphylococcus aureus 8-12 Dairy products, cooked meats Methicillin-resistant strains remain susceptible
Pseudomonas aeruginosa 2-4 Fluid milk, fresh meat Explains efficacy against psychrotrophic spoilage
Enterococcus faecalis 7.5 Various products Indicator organism for fecal contamination
Bacteroides spp. 7.5 Not applicable Demonstrates broad spectrum of activity
Candida albicans 6-8 Yogurt, fermented products Effective against common dairy spoilage yeasts
Antimicrobial Mechanisms

The antimicrobial mechanism of this compound involves multiple targets within microbial cells, contributing to its broad-spectrum activity and reducing the likelihood of resistance development.

Primary Mechanisms
  • Oxidative Stress Induction

    • This compound depletes intracellular glutathione, disrupting cellular redox balance
    • Generates reactive oxygen species that damage cellular components
    • Inhibits thioredoxin-dependent processes essential for cellular homeostasis
  • Membrane Damage

    • Alters membrane permeability and disrupts potential
    • Increases extracellular electrical conductivity indicating membrane compromise
    • Causes leakage of intracellular components including ATP and DNA
    • Morphological damage visible via electron microscopy [4]
  • Metabolic Disruption

    • Inhibits ribonucleotide reductase, disrupting DNA synthesis
    • Alters carbohydrate metabolism and phosphotransferase systems
    • Interferes with amino acid and lipid metabolism pathways
    • Depletes intracellular ATP pools [4]
  • Protein and Enzyme Inhibition

    • Binds to essential sulfhydryl groups on enzymes
    • Inactivates key metabolic enzymes through aldehyde group interactions
    • Disrupts enzyme complexes through structural modifications

mechanism Antimicrobial Mechanism of this compound This compound This compound MembraneDamage Membrane Damage This compound->MembraneDamage OxidativeStress Oxidative Stress This compound->OxidativeStress MetabolicDisruption Metabolic Disruption This compound->MetabolicDisruption EnzymeInhibition Enzyme Inhibition This compound->EnzymeInhibition Conductivity ↑ Extracellular Conductivity MembraneDamage->Conductivity MembranePotential Altered Membrane Potential MembraneDamage->MembranePotential ATPLeakage ATP Leakage & Depletion MembraneDamage->ATPLeakage ROS Reactive Oxygen Species OxidativeStress->ROS Glutathione Glutathione Depletion OxidativeStress->Glutathione DNA Inhibited DNA Synthesis MetabolicDisruption->DNA Metabolism Disrupted Metabolism MetabolicDisruption->Metabolism SHGroups Sulfhydryl Group Binding EnzymeInhibition->SHGroups

Figure 2: Comprehensive antimicrobial mechanism of this compound against bacterial cells, showing multiple targets and resulting physiological disruptions that collectively lead to microbial inhibition or death.

Evidence from Metabolomic Studies

Recent untargeted metabolomics research on Staphylococcus aureus revealed that this compound causes significant alterations in metabolites involved in:

  • Lipid metabolism: Disruption of membrane lipid composition
  • Amino acid metabolism: Interference with essential biosynthetic pathways
  • Carbohydrate metabolism: Inhibition of energy production systems
  • Phosphotransferase systems: Impairment of nutrient transport and regulation

These findings indicate that the antibacterial mechanism initially targets lipid and amino acid metabolism, leading to cell membrane damage, which subsequently results in energy metabolism disorder and, ultimately, cell death. [4]

Stability, Safety, and Regulatory Considerations

Stability Profiles

The stability of this compound directly impacts its practical application in food systems. Understanding degradation kinetics under various conditions is essential for formulation and usage guidelines.

Storage Stability Data

  • -20°C: Stable for ≥35 days with minimal degradation (~5% loss monthly thereafter)
  • 4°C: Stable for 14-21 days with gradual degradation (~15% loss monthly)
  • 25°C: Significant degradation within 7 days (~40% loss)
  • Repeated freeze-thaw cycles: Each cycle causes approximately 3-5% degradation
  • pH effects: Most stable at pH 6.0-7.0; accelerated degradation under alkaline conditions [3]

Food Matrix Effects

  • High-protein matrices: Enhanced stability due to protein binding
  • High-fat matrices: Improved stability attributed to lipid partitioning
  • Acidic foods: Moderate stability with pH-dependent degradation
  • Liquid vs. solid systems: Generally more stable in solid or semi-solid matrices
Toxicity and Safety Assessment

The safety profile of this compound remains an area of active investigation, with current evidence suggesting concentration-dependent effects.

Cytotoxicity Studies

  • In vitro models: Show concentration-dependent cytotoxicity in mammalian cell lines
  • Threshold effects: Significant toxicity observed at concentrations >30-40 mM 3-HPA
  • Selective toxicity: Higher thresholds for toxicity in animal models compared to antimicrobial concentrations
  • Genotoxicity: Mixed results across different assay systems, requiring further investigation [1]

In Vivo Observations

  • Murine studies: Alterations in fecal microbiome and volatile organic compound profiles at antimicrobial concentrations
  • Microbiome impact: Specific changes in Lachnospiraceae, Ruminococcaceae, and Desulfovibrio without dramatic shifts in overall diversity
  • VOC alterations: Decreased heptane and increased 3-methylbutanal in this compound-treated animals [3]
Regulatory Status

The regulatory pathway for this compound varies by jurisdiction and application context:

  • Generally Recognized as Safe (GRAS) status: Not currently granted for this compound as a purified preparation
  • Probiotic-based approaches: Use of this compound-producing strains may offer alternative regulatory pathway
  • Processing aid designation: Potential classification as production strain component rather than direct additive
  • Regional variations: Differing regulatory frameworks across international markets

Implementation Guidelines and Conclusion

Application Decision Framework

Successful implementation of this compound in food preservation requires careful consideration of multiple factors:

Product-Match Considerations

  • pH compatibility: Optimal efficacy near neutral pH, with reduced activity in highly acidic products
  • Fat content: Higher fat products may require increased concentrations due to partitioning effects
  • Protein interaction: Potential binding to food proteins may reduce bioavailability
  • Processing conditions: Stability considerations during thermal processing or other treatments

Application Method Selection

  • Direct addition: Suitable for liquid products or homogeneous mixing
  • Surface treatment: Optimal for solid products with surface contamination
  • In situ production: Ideal for fermented products with compatible microbiota
  • Active packaging: Potential for controlled release systems

Dosage Optimization Strategy

  • Determine target pathogens or spoilage organisms specific to product
  • Establish minimum inhibitory concentrations in actual food matrix
  • Consider competitive microbiota and interaction effects
  • Validate efficacy through challenge studies under realistic storage conditions
  • Confirm absence of sensory impacts at effective concentrations
Current Challenges and Research Needs

Despite promising efficacy data, several challenges remain for widespread commercial adoption:

Production Challenges

  • Yield optimization: Strain improvement and process engineering needed for cost-effective production
  • Purification requirements: Balancing purity with economic feasibility for food applications
  • Standardization difficulties: Complex equilibrium system complicates quality control
  • Scale-up limitations: Transition from laboratory to industrial production requires further development [1]

Application Challenges

  • Matrix effects: Variable efficacy across different food systems
  • Sensory impact: Potential flavor effects at higher concentrations
  • Regulatory hurdles: Need for clear approval pathways and usage guidelines
  • Consumer acceptance: Education regarding natural origin and safety profile

Research Priorities

  • Toxicological assessment: Comprehensive safety profiling including chronic exposure studies
  • Synergistic combinations: Exploration of this compound in combination with other preservation technologies
  • Delivery system optimization: Development of encapsulation or stabilization technologies
  • Strain development: Engineering of production strains with enhanced yield and specificity
  • Regulatory science: Generation of data required for regulatory submissions
Conclusion

This compound represents a promising natural antimicrobial with significant potential for enhancing the safety and shelf life of dairy and meat products. Its broad-spectrum activity against diverse pathogens and spoilage organisms, combined with its natural origin from probiotic bacteria, aligns with consumer preferences for clean-label ingredients. The protocols and data presented in this document provide researchers and product developers with a foundation for further exploration and application development.

While challenges remain in standardization, regulatory approval, and optimization for specific food matrices, the current body of evidence supports continued investigation and development of this compound-based preservation systems. Future research should focus on addressing toxicological concerns, improving production economics, and validating efficacy in commercial-scale applications across diverse product categories.

References

Application Notes and Protocols: In-Situ Reuterin Production in Alginate Filmogenic Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Reuterin (3-hydroxypropionaldehyde) is a potent antimicrobial metabolite produced by Limosilactobacillus reuteri during the anaerobic fermentation of glycerol. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and other pathogens [1]. The in-situ production of this compound within alginate-based filmogenic solutions and beads presents a novel approach for creating antimicrobial packaging, coatings, and probiotic delivery systems [2] [3].

This document provides detailed protocols for optimizing this compound production in alginate matrices, incorporating key parameters such as glycerol concentration, initial bacterial biomass, and fermentation conditions, based on recent scientific research.

Principle and Mechanism

The system leverages the natural metabolic pathway of L. reuteri to convert glycerol into this compound within a polysaccharide matrix. Alginate, a linear polysaccharide derived from brown algae, forms a gel matrix in the presence of divalent cations like calcium, creating a stable environment for both the probiotic bacteria and the biochemical reaction [4] [5]. The filmogenic solution serves a dual purpose: as a physical scaffold for bacterial encapsulation and as a reaction vessel for the in-situ bioconversion of glycerol to this compound [1] [2]. The produced this compound can then be entrapped within the matrix, providing sustained antimicrobial activity [3].

Table 1: Key Components and Their Functions in the In-Situ this compound Production System

Component Function Optimal Concentration/Type
L. reuteri This compound-producing probiotic bacterium Strains DSM 20016 or DSM 17938 [2] [6]
Sodium Alginate Primary gelling agent; forms the film/bead matrix 20 g/L [2] [6]
Glycerol Substrate for this compound biosynthesis 50-100 mmol/L [2] [6]
Divalent Cations (e.g., Ca²⁺) Cross-links alginate to form stable gels Varies by desired gel strength [4]
Gums/Mucilages (e.g., Konjac) Enhance encapsulation, viability, and this compound entrapment Konjac, Mutamba, Tamarind [1] [3]

Materials and Equipment

Biological and Chemical Materials
  • Microorganism: Limosilactobacillus reuteri strains (e.g., DSM 20016, DSM 17938) [2] [6]
  • Chemicals:
    • Sodium alginate (food or pharmaceutical grade) [3]
    • Glycerol (≥99.5% purity) [3]
    • Calcium chloride (for cross-linking) [4]
    • de Man, Rogosa and Sharpe (MRS) broth [3]
    • Buffered peptone water [3]
    • Optional: Gums/Mucilages (Konjac gum, Mutamba mucilage, Tamarind gum) [1] [3]
Laboratory Equipment
  • Anaerobic workstation or jar system
  • Incubator (37°C)
  • Laminar flow hood
  • Centrifuge
  • pH meter
  • Ultrasonic homogenizer (for mucilage extraction)
  • Extrusion device or syringe pump for bead formation
  • Spectrophotometer or plate reader for analytical assays

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Alginate-Based Filmogenic Solution

This protocol outlines the preparation of the foundational alginate-glycerol solution [2] [6] [3].

  • Prepare Solvent: Use distilled water as the solvent. For enhanced results, pre-hydrate any additional gums or mucilages (e.g., Konjac) overnight at 5°C [3].
  • Dissolve Alginate: Gradually add 20 g/L of sodium alginate to the solvent under constant mechanical stirring (e.g., 6000 rpm using an Ultra-turrax disperser) to prevent lump formation [3].
  • Add Glycerol: Introduce glycerol to the alginate solution to achieve the desired final concentration.
    • For maximum this compound production: Use 100 mmol/L [2] [6].
    • For higher conversion yield: Use 50 mmol/L [2] [6].
  • Homogenize: Continue stirring until a homogeneous, viscous solution is obtained. The solution is now ready for bacterial incorporation or encapsulation.
Protocol 2: Culture Preparation and Biomass Harvesting

This protocol ensures a high-density, active culture of L. reuteri for inoculation [3].

  • Activate Culture: Inoculate L. reuteri from a frozen stock into sterile MRS broth.
  • Incubate: Incubate at 37°C for 24 hours under aerobic static conditions [3].
  • Harvest Cells: Transfer the cultured broth to centrifuge tubes and centrifuge at 9800 × g for 10 minutes to pellet the bacterial cells.
  • Wash and Resuspend: Discard the supernatant. Resuspend the cell pellet in sterile buffered peptone water (pH 6.5). Repeat the centrifugation step.
  • Standardize Inoculum: Adjust the cell concentration in fresh buffered peptone water to achieve a high-density suspension of approximately 10⁹ CFU/mL prior to encapsulation or addition to the filmogenic solution [3].
Protocol 3: Encapsulation of L. reuteri in Alginate-Mucilage Beads

Encapsulation protects the bacteria and enhances this compound entrapment [1] [3].

  • Prepare Blend: Homogenize the sodium alginate solution with the pre-hydrated mucilaginous solution (e.g., Konjac, Mutamba, Tamarind) as per Table 1.
  • Mix with Biomass: Gently blend the harvested and concentrated L. reuteri biomass (from Protocol 2) into the alginate-mucilage blend.
  • Form Beads: Using an extrusion device or a syringe with a needle, drip the cell-polymer blend into a gently stirred cross-linking solution (e.g., 0.1 M CaCl₂). The droplets will instantaneously form gel beads upon contact.
  • Cure and Rinse: Allow the beads to harden in the cross-linking solution for 15-30 minutes. Then, collect them by filtration and rinse with sterile water to remove excess calcium ions.

The workflow below summarizes the key stages of the encapsulation and in-situ production process.

G cluster_0 Solution Preparation cluster_1 Core Process start Start: Prepare Filmogenic Solution alginate Dissolve Sodium Alginate (20 g/L) start->alginate glycerol Add Glycerol (50-100 mmol/L) alginate->glycerol mucilage Blend with Mucilage (Konjac, Mutamba, Tamarind) glycerol->mucilage Optional Enhancement biomass Prepare L. reuteri Biomass (Adjust to ~10⁹ CFU/mL) glycerol->biomass Mix Components mucilage->biomass encapsulate Encapsulate via Extrusion into CaCl₂ Solution biomass->encapsulate ferment Anaerobic Fermentation (37°C, 24-72 h) encapsulate->ferment produce In-situ this compound Production ferment->produce analyze Analysis: this compound Quantification & Bacterial Viability produce->analyze end End: Application/Storage analyze->end

Protocol 4: Optimization of In-Situ this compound Production

This protocol defines the fermentation parameters to maximize this compound yield within the alginate matrix [2] [6].

  • Set Initial Conditions:
    • Initial Biomass: Use a high initial biomass of 8 log CFU/mL for maximum production [2] [6].
    • Glycerol Concentration: Employ 100 mmol/L for highest absolute yield, or 50 mmol/L for a more efficient conversion [2] [6].
  • Conduct Fermentation:
    • Transfer the filmogenic solution with bacteria (or the encapsulated beads) into an anaerobic environment.
    • Incubate at 37°C for up to 72 hours.
    • Monitor this compound production and bacterial viability at 24-hour intervals.

Table 2: Optimization Parameters for In-Situ this compound Production [2] [6]

Factor Level for Max. Production Level for High Yield Impact on System
L. reuteri Strain DSM 20016 DSM 17938 Strain-dependent production efficiency [2]
Initial Biomass 8 log CFU/mL 7-8 log CFU/mL Higher biomass drives higher metabolite output [2] [6]
Glycerol Concentration 100 mmol/L 50 mmol/L Substrate concentration affects yield vs. conversion efficiency [2] [6]
Fermentation Time 72 hours 24-72 hours Production increases over time, but viability may decrease [2]
Mucilage Addition Konjac, Mutamba Tamarind Improves this compound entrapment (41-45%) and cell survival [1] [3]

Analytical Methods

This compound Quantification

This compound (3-HPA) concentration can be determined colorimetrically based on its reaction with tryptophan [3]. Briefly:

  • React Sample: Mix the sample supernatant with an equal volume of 20 mM tryptophan solution in 0.05 M HCl.
  • Incubate: Heat the mixture at 37°C for 20 minutes.
  • Measure Absorbance: Read the absorbance at 560 nm. Use a standard curve prepared with acrolein, which gives a proportional color response, to calculate the this compound concentration [3].
Bacterial Viability Assessment
  • Viable Cell Count: Use the standard plate count method. Dissolve alginate beads in a sterile sodium citrate solution (e.g., 0.1 M) to chelate calcium ions and release encapsulated bacteria. Perform serial dilutions in peptone water, plate on MRS agar, and incub anaerobically at 37°C for 48 hours before counting colonies [3].

Troubleshooting and Best Practices

  • Low this compound Yield: Verify glycerol concentration and ensure strict anaerobic conditions during fermentation. Check the activity and concentration of the initial bacterial inoculum.
  • Poor Bead Mechanical Strength: Increase alginate concentration or cross-linking time. Ensure the CaCl₂ solution is fresh and properly concentrated.
  • Rapid Loss of Bacterial Viability: The produced this compound can be toxic to the producer strain. Optimize fermentation time and consider using protective mucilages like Konjac to improve survival rates [1] [2] [3].

Applications and Conclusion

The technology of in-situ this compound production in alginate matrices has promising applications in:

  • Active Food Packaging: Creating edible films and coatings that naturally suppress microbial growth, extending the shelf-life of perishable goods [2] [4].
  • Enhanced Probiotic Delivery: Developing encapsulated probiotics that are better protected against gastric environments and can actively inhibit pathogens in the gut [1] [3].
  • Pharmaceutical and Biomedical Applications: Potential use in topical formulations or wound dressings where controlled release of antimicrobials is desired. The anti-biofilm activity of this compound, as demonstrated against Candida spp., is of particular interest [7].

References

Reuterin Antimicrobial Edible Food Coatings: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reuterin in Edible Coatings

This compound (3-hydroxypropionaldehyde) is a natural antimicrobial compound produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. It exhibits a broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and molds [1]. This versatile efficacy, combined with its water solubility and stability across a range of pH and salt conditions, makes it an ideal active ingredient for antimicrobial edible coatings and hydrogels [1].

The integration of this compound into biopolymer-based edible coatings represents a promising green technology for food preservation. It aligns with the growing consumer demand for natural and sustainable alternatives to synthetic chemical preservatives and traditional plastic packaging [2] [1]. This document provides detailed application notes and standardized protocols for the formulation, characterization, and application of this compound-functionalized edible coatings, tailored for research and development professionals.

Formulation and Composition Notes

Selection of Biopolymer Matrices

The choice of biopolymer matrix is critical as it influences the stability, release, and antimicrobial efficacy of this compound.

  • Recommended Matrix: Sodium Carboxymethyl Cellulose (CMC) has been identified as a particularly effective matrix for this compound. Studies show that this compound retains its antimicrobial activity in CMC-based hydrogels over extended storage periods (e.g., 28 days at room temperature) [1].
  • Alternative Matrices: Chitosan-based coatings are widely used for their intrinsic antimicrobial properties [2] [3]. However, formulation compatibility must be verified for each specific application, as polymer-active compound interactions can affect bioavailability.
Functional Additives

To enhance the mechanical and barrier properties of the coating, various additives can be incorporated:

  • Plasticizers: Glycerol or other polyols are commonly added to increase flexibility and prevent cracking of the coating film [4].
  • Cross-linking Agents: For polysaccharide-based coatings like alginate, calcium chloride (CaCl₂) can be used to form a more compact and resistant gel structure through ionic cross-linking [4].
  • Surfactants: Compounds like Tween or lecithin can be added to improve the adhesion of hydrophilic coating solutions to hydrophobic food surfaces [4].

Quantitative Data Summary

Table 1: Stability and Efficacy Profile of this compound in Biopolymer Hydrogels

Property Performance in CMC Hydrogels Performance in Chitosan Hydrogels Test Conditions
Antimicrobial Activity Retention Maintained strong activity over 28 days [1] Data specific to this compound not provided in search results Storage at 23–25°C [1]
Log Reduction (Solution Form) Up to ~5-log reduction [1] Up to ~5-log reduction [1] Assay against target pathogens
Key Advantage High compatibility, maintains this compound bioavailability [1] Intrinsic antimicrobial property (synergy potential) [3] -

Table 2: Comparison of this compound with Other Natural Antimicrobials for Edible Coatings

Antimicrobial Agent Spectrum of Activity Key Advantages Considerations for Edible Coatings
This compound Broad-spectrum (Gram+, Gram-, fungi) [1] High stability in CMC; water-soluble; effective at low concentrations [1] Requires optimization to prevent diffusion barrier in gels [1]
Bacteriocins (e.g., Nisin) Primarily Gram-positive [1] [3] GRAS status; high potency [1] [3] Activity may decline in certain polymer matrices during storage [1]
Essential Oils (e.g., Thyme, Oregano) Broad-spectrum [3] Natural origin; strong antioxidant properties [3] Strong aroma can alter food flavor; may require emulsification [3] [4]

Detailed Experimental Protocols

Protocol: Formulation of this compound-CMC Antimicrobial Hydrogel

This protocol outlines the preparation of a 3% CMC hydrogel incorporated with this compound [1].

Materials:

  • Sodium Carboxymethyl Cellulose (CMC, MW ~90,000)
  • This compound solution
  • Distilled and deionized water
  • Magnetic stirrer and hot plate

Procedure:

  • Dissolution: Slowly disperse 3.0 g of CMC powder into 97 mL of distilled water while vigorously stirring to avoid clumping.
  • Hydration: Continue stirring at room temperature for 2-4 hours until the CMC is completely dissolved and a clear, viscous solution is obtained.
  • Incorporation of this compound: Gently mix the desired volume of this compound solution into the CMC hydrogel to achieve the target final concentration (e.g., 0.5-1.0% v/v). Avoid high-shear mixing to prevent excessive aeration.
  • Degassing (Optional): Centrifuge the prepared hydrogel at low speed (e.g., 2000 × g for 5 minutes) to remove entrapped air bubbles, which ensures a uniform coating layer.
Protocol: Application of Coating on Food Surfaces

The dipping method is highly effective for achieving uniform coverage, particularly on complex surfaces [2] [4].

Materials:

  • This compound-CMC hydrogel
  • Food samples (e.g., fresh-cut fruit, vegetable, or fish cubes)
  • Perforated dipping basket
  • Drying racks in a controlled environment (e.g., laminar flow hood)

Procedure:

  • Preparation: Ensure food samples are clean, dry, and at room temperature.
  • Coating Application: Immerse the food samples completely in the hydrogel for 30-60 seconds.
  • Draining: Slowly remove the samples and allow excess coating to drip off.
  • Drying: Place the coated samples on a sterile rack in a controlled environment (e.g., 20°C, 50% Relative Humidity) for approximately 30 minutes to form a dry, thin film.
Protocol: Assessing Antimicrobial Efficacy

This assay quantifies the antimicrobial activity of the this compound-coated food sample against a target pathogen.

Materials:

  • Coated and uncoated (control) food samples
  • Target pathogen culture (e.g., Listeria innocua as a surrogate for L. monocytogenes)
  • Stomacher bags and peptone water diluent
  • Standard agar plates for microbial enumeration

Procedure:

  • Inoculation: Artificially inoculate the surface of coated and uncoated samples with a known concentration (e.g., 10⁴ CFU/g) of the pathogen culture.
  • Storage: Store the inoculated samples under realistic conditions (e.g., 4°C for 7 days).
  • Enumeration: At predetermined intervals (e.g., days 0, 3, 7), homogenize samples in a diluent and perform serial dilutions. Plate onto appropriate agar and incubate.
  • Analysis: Count the colonies and calculate the log reduction compared to the uncoated control using the formula: Log Reduction = Log₁₀(CFU/g control) - Log₁₀(CFU/g coated sample)

Mechanism of Action and Workflow

The antimicrobial action of this compound is multifaceted, primarily targeting fundamental cellular processes. The following diagram illustrates its mechanism and the integrated experimental workflow for developing a this compound-based coating.

G cluster_mechanism Mechanism of Antimicrobial Action of this compound cluster_targets cluster_workflow Experimental Workflow for Coating Development This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Multiple Targets Multiple Targets Cellular Uptake->Multiple Targets Bactericidal Effect Bactericidal Effect Multiple Targets->Bactericidal Effect T1 Inhibition of Ribonucleotide Reductase (RNR) Multiple Targets->T1  Disrupts DNA  Synthesis T2 Induction of Oxidative Stress Multiple Targets->T2  Damages Cellular  Macromolecules T3 Disruption of Membrane Potential Multiple Targets->T3  Compromises  Energy Production Start 1. Polymer Selection (CMC, Chitosan) A 2. Hydrogel Formulation (Dissolution, Adding Plasticizers) Start->A B 3. This compound Incorporation (Mixing) A->B C 4. Coating Application (Dipping, Spraying) B->C D 5. Characterization (Viscosity, Stability) C->D E 6. Efficacy Testing (In-vitro, Food Model) D->E F 7. Quality Assessment (Sensory, Physicochemical) E->F

Troubleshooting and Best Practices

  • Reduced Antimicrobial Efficacy in Gel vs. Solution: This is a common challenge due to diffusion barriers within the polymer matrix [1]. Solution: Optimize hydrogel viscosity and ensure adequate contact time between the coated product and the contaminant. For surface sanitation, formulations requiring longer contact times are best suited for surfaces that allow prolonged exposure [1].
  • Incomplete Coverage of Food Surface: This can result from poor wettability. Solution: Incorporate food-grade surfactants like Tween or lecithin into the coating formulation to improve surface adhesion and spreadability [4].
  • Variability in this compound Activity: Solution: Source this compound from reliable suppliers and standardize its quantification methods (e.g., HPLC). Conduct preliminary assays to determine the Minimum Inhibitory Concentration (MIC) for specific target pathogens before incorporation into coatings.

Safety and Regulatory Considerations

While this compound is a natural compound, its origin does not automatically guarantee non-toxicity [1]. Rigorous safety assessments are a prerequisite for any food application.

  • GRAS Status: Before application, confirm the regulatory status of this compound and all other coating components (e.g., CMC, chitosan) as "Generally Recognized as Safe" (GRAS) by the U.S. FDA or other relevant regulatory bodies [2] [4].
  • Toxicity Evaluation: Previous in vitro assays have indicated that this compound, at its effective concentrations (MIC, MBC), did not cause skin irritation or sensitization [1]. However, comprehensive toxicological studies are essential for commercial adoption.

Conclusion

This compound-integrated edible coatings represent a potent and sustainable approach for enhancing food safety and extending shelf-life. Its broad-spectrum activity and demonstrated compatibility with CMC hydrogels make it a highly promising candidate for industrial applications. The protocols outlined herein provide a foundational framework for researchers to develop and optimize these advanced coating systems. Future work should focus on overcoming scaling-up challenges, conducting long-term toxicological studies, and navigating the regulatory landscape to achieve widespread commercial technological adoption [2] [1].

References

Comprehensive Application Notes and Protocols: Encapsulation of Limosilactobacillus reuteri and Reuterin Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The encapsulation of probiotic bacteria and their bioactive metabolites represents a cutting-edge strategy in pharmaceutical and functional food development. Limosilactobacillus reuteri (formerly Lactobacillus reuteri) has gained significant research interest due to its ability to produce reuterin (3-hydroxypropionaldehyde), a broad-spectrum antimicrobial compound with demonstrated therapeutic efficacy in various disease models. However, the practical application of both the bacterium and its metabolite faces challenges related to environmental stability, gastrointestinal survival, and targeted delivery. This document provides detailed application notes and standardized protocols for encapsulating L. reuteri and formulating this compound delivery systems, based on current scientific literature. These methods aim to enhance the stability, efficacy, and controlled release of these bioactive components for research and development purposes.

Encapsulation Methods and Formulation Strategies

Hydrogel-Based Encapsulation Systems

Various hydrogel-based systems have been developed for encapsulating L. reuteri, with alginate-based matrices being the most extensively studied. The incorporation of mucilaginous compounds significantly enhances the functional properties of these encapsulation systems.

Table 1: Encapsulation Efficiency and Viability of L. reuteri in Different Alginate-Mucilage Formulations

Encapsulation Matrix Encapsulation Efficiency (%) Viability After Gastric Simulation (%) Viability After Intestinal Simulation (%) This compound Entrapment Efficiency (%)
Alginate (control) 93.2 67.7 Similar to control Not specified
Alginate-Konjac 97.4 76.6 Similar to control 45.0
Alginate-Mutamba Not specified Not specified Not specified 44.6
Alginate-Tamarind Not specified Not specified Not specified 41.3

[1]

The encapsulation process involves several critical steps. First, sodium alginate is homogenized with mucilaginous solutions (konjac, mutamba, tamarind, cassia tora, or psyllium) using a digital disperser at 6000 rpm. Glycerol (100 mmol/L) is incorporated as a substrate for this compound production. The bacterial biomass of L. reuteri DSM 20016 is then resuspended in the alginate-mucilage solution at a concentration of 10⁹ CFU/mL. This mixture is extruded through a needle into a calcium chloride (0.1 M) solution under constant stirring to form gel beads. The resulting beads are cured for 30 minutes, collected by filtration, and rinsed with sterile water before storage or further analysis. [1]

Table 2: Viability of Encapsulated L. reuteri During Refrigerated Storage

Storage Time (Days) Alginate (Control) (log CFU/g) Alginate-Konjac (log CFU/g) Alginate-Psyllium (log CFU/g) Alginate-Tamarind (log CFU/g)
1 9.80 9.82 9.81 9.80
10 9.75 9.79 9.78 9.77
20 9.68 9.75 9.74 9.72
30 9.60 9.70 9.69 9.67
60 9.45 9.62 9.60 9.58

[1]

Advanced Delivery Systems for this compound

Beyond bacterial encapsulation, advanced delivery systems have been developed specifically for this compound to enhance its therapeutic application. Covalent organic frameworks (COFs) have emerged as promising carriers for this compound delivery in cancer therapy applications. COF-reuterin complexes demonstrate superior therapeutic efficacy compared to free this compound, particularly in reprogramming tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype. This system has shown enhanced effects in increasing CD8+ T cell infiltration and decreasing myeloid-derived suppressor cells (MDSCs), effectively reshaping the immunosuppressive tumor microenvironment. [2]

The COF-reuterin delivery system has demonstrated significant tumor-suppressive properties in melanoma models, primarily through induction of trained immunity in macrophages. This process involves metabolic reprogramming that stabilizes HIF-1α via the AHR-ROS signaling pathway, enhances glycerophospholipid metabolism, and elevates arachidonic acid levels, thereby amplifying anti-tumor immune responses. [2]

Detailed Experimental Protocols

Protocol 1: Encapsulation of L. reuteri in Alginate-Mucilage Beads

Objective: To encapsulate L. reuteri in alginate-mucilage beads for enhanced gastric survival and this compound production.

Materials:

  • L. reuteri DSM 20016 (or other this compound-producing strains)
  • High viscosity sodium alginate
  • Mucilages: Konjac gum, mutamba mucilage, tamarind gum, cassia tora gum, psyllium mucilage
  • Calcium chloride (0.1 M)
  • Glycerol (≥99.5%)
  • De Man, Rogosa and Sharpe (MRS) broth and agar
  • Buffered peptone water (1 g/L, pH 6.5)

Equipment:

  • Digital disperser (Ultra-turrax, IKA T25 or equivalent)
  • Extrusion device with needle (0.5-1.0 mm diameter)
  • Centrifuge (capable of 9800 × g)
  • Anaerobic incubation system

Procedure:

  • Bacterial Culture Preparation:

    • Activate L. reuteri from frozen stock by inoculating in MRS broth and incubating at 37°C for 24 hours under anaerobic conditions.
    • Subculture twice (1% v/v inoculum) to ensure active growth.
    • Harvest biomass by centrifugation at 9800 × g for 10 minutes at 4°C.
    • Resuspend bacterial pellet in sterile buffered peptone water and adjust to 10⁹ CFU/mL.
  • Mucilaginous Solution Preparation:

    • Hydrate mucilages overnight at 5°C in distilled water at appropriate concentrations:
      • Konjac: 0.5% (w/v)
      • Mutamba: 1.0% (w/v)
      • Tamarind: 1.0% (w/v)
      • Cassia tora: 1.0% (w/v)
      • Psyllium: 0.25% (w/v) [1]
  • Encapsulation Matrix Preparation:

    • Homogenize sodium alginate (1.5% w/v) with hydrated mucilaginous solution (50 mL total volume) using a digital disperser at 6000 rpm.
    • Add glycerol to a final concentration of 100 mmol/L as substrate for this compound production.
    • Mix the bacterial suspension (10⁹ CFU/mL) with the alginate-mucilage solution at a 1:9 ratio (v/v) to achieve final concentration of 10⁸ CFU/mL in the matrix.
  • Bead Formation:

    • Extrude the bacterial-polymer mixture through a needle (0.5-1.0 mm diameter) into a 0.1 M calcium chloride solution under constant stirring.
    • Maintain the beads in the gelling solution for 30 minutes for complete curing.
    • Collect beads by filtration and rinse three times with sterile distilled water.
  • Storage:

    • Store encapsulated bacteria in sterile containers at 4°C for short-term use.
    • For long-term storage, consider lyophilization with appropriate cryoprotectants.

Quality Control Assessments:

  • Encapsulation Efficiency: Determine by dissolving beads in sodium citrate (0.1 M) and enumerating released bacteria on MRS agar compared to initial loading.
  • Bead Morphology: Examine using scanning electron microscopy to assess surface and internal structure.
  • This compound Production: Quantify this compound production by incubating beads in glycerol solution and measuring 3-HPA content colorimetrically. [1]
Protocol 2: Assessment of Gastrointestinal Tolerance

Objective: To evaluate the survival of encapsulated L. reuteri under simulated gastrointestinal conditions.

Materials:

  • Encapsulated L. reuteri beads
  • Simulated gastric fluid (SGF: 0.3% pepsin in 0.5% NaCl, pH 2.0)
  • Simulated intestinal fluid (SIF: 0.1% pancreatin and 0.15% bile salts in 0.5% NaCl, pH 7.4)
  • Sodium phosphate buffer (0.1 M, pH 7.4)

Procedure:

  • Gastric Phase Simulation:

    • Incubate 1 g of beads in 9 mL SGF at 37°C for 120 minutes with gentle agitation.
    • Withdraw samples at 0, 60, and 120 minutes for viability assessment.
  • Intestinal Phase Simulation:

    • After gastric phase, recover beads by centrifugation (1000 × g, 5 minutes).
    • Resuspend beads in 9 mL SIF and incubate at 37°C for additional 120 minutes.
    • Withdraw samples at 0, 60, and 120 minutes for viability assessment.
  • Viability Assessment:

    • Dissolve beads from each time point in 10 mL sodium citrate (0.1 M) with stirring for 15 minutes.
    • Perform serial dilution in peptone water and plate on MRS agar.
    • Incubate plates anaerobically at 37°C for 48 hours and enumerate CFU.
  • Calculation:

    • Express survival as percentage of viable cells relative to initial count before gastrointestinal simulation.
    • Compare survival rates between different encapsulation formulations. [1]
Protocol 3: Covalent Organic Framework (COF) Encapsulation of this compound

Objective: To encapsulate this compound in covalent organic frameworks for enhanced stability and targeted delivery in therapeutic applications.

Materials:

  • This compound (purified 3-HPA)
  • COF materials (specific composition depends on application)
  • Solvent system (appropriate for COF synthesis)
  • Centrifugation equipment

Procedure:

  • This compound Preparation:

    • Produce this compound from L. reuteri culture using glycerol bioconversion method.
    • Purify this compound through distillation or chromatography.
    • Confirm concentration and purity through spectrophotometric methods.
  • COF-Reuterin Formulation:

    • Synthesize COF particles according to application-specific protocols.
    • Incubate this compound with COF particles in appropriate solvent system.
    • Optimize loading conditions (time, temperature, concentration) for maximum encapsulation.
    • Collect COF-reuterin complexes by centrifugation and wash to remove unbound this compound.
  • Characterization:

    • Determine this compound loading capacity through extraction and quantification.
    • Assess release profile under different physiological conditions.
    • Evaluate stability of COF-reuterin under storage conditions. [2]

Therapeutic Application Notes:

  • COF-reuterin has demonstrated efficacy in reprogramming tumor-associated macrophages from M2 to M1 phenotype.
  • Application in melanoma models showed enhanced CD8+ T cell infiltration and reduced myeloid-derived suppressor cells.
  • Effective through induction of trained immunity via HIF-1α stabilization through AHR-ROS signaling. [2]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of encapsulated L. reuteri and delivered this compound operate through multiple mechanistic pathways. Understanding these mechanisms is essential for optimizing delivery systems for specific applications.

G EncapsulatedLreuteri EncapsulatedLreuteri ReuterinProduction ReuterinProduction EncapsulatedLreuteri->ReuterinProduction Glycerol Bioconversion GutBarrier GutBarrier EncapsulatedLreuteri->GutBarrier Viable Cells COFthis compound COFthis compound ReuterinProduction->COFthis compound Encapsulation Antimicrobial Antimicrobial ReuterinProduction->Antimicrobial ReuterinProduction->GutBarrier Pathogen Inhibition AHRROS AHRROS COFthis compound->AHRROS Activation HIF1A HIF1A AHRROS->HIF1A Stabilization MetabolicReprogramming MetabolicReprogramming HIF1A->MetabolicReprogramming TrainedImmunity TrainedImmunity MetabolicReprogramming->TrainedImmunity M1Macrophages M1Macrophages TrainedImmunity->M1Macrophages Repolarization AntiTumor AntiTumor M1Macrophages->AntiTumor Enhanced Cytotoxicity

Figure 1: Signaling Pathways and Mechanisms of Action for Encapsulated L. reuteri and this compound

Antimicrobial Mechanisms

This compound exerts broad-spectrum antimicrobial activity through multiple mechanisms:

  • Oxidative Stress Induction: this compound disrupts intracellular redox balance leading to reactive oxygen species production that bacterial cells cannot manage, ultimately inducing cell death. [3]
  • Metabolic Pathway Disruption: this compound targets pathways related to synthesis of aromatic amino acids, sulfur metabolism, and glutathione metabolism, creating metabolic vulnerabilities in pathogens. [3]
  • Cellular Component Damage: this compound causes loss of membrane integrity in target organisms and induces DNA damage, as evidenced by significant increases in TUNEL assay results. [3]
Immunomodulatory Pathways

Both L. reuteri and this compound demonstrate significant effects on immune function:

  • Macrophage Reprogramming: this compound induces trained immunity in macrophages through metabolic reprogramming that stabilizes HIF-1α via the AHR-ROS signaling pathway. [2]
  • Cytokine Modulation: Specific strains of L. reuteri increase secretions of nitric oxide (NO), prostaglandin E2 (PGE2), and proinflammatory cytokines (TNF-α, IL-1β, IL-6) in macrophages, enhancing immune responses. [4]
  • Tumor Microenvironment Remodeling: COF-reuterin reprograms tumor-associated macrophages from an M2 to an M1 phenotype, increasing CD8+ T cell infiltration and decreasing myeloid-derived suppressor cells. [2]

Applications and Efficacy Data

Therapeutic Applications

Table 3: Documented Efficacy of Encapsulated L. reuteri and this compound in Disease Models

Application Model System Formulation Key Results Mechanisms
Melanoma Mouse model COF-reuterin Significant tumor suppression; superior to cisplatin Macrophage reprogramming; increased CD8+ T cell infiltration [2]
Hyperlipidemia Rat model (HFD) L. reuteri MSMC64 Improved lipid profiles; reduced hepatic steatosis; enhanced antioxidant capacity Gut microbiome modulation; inflammation reduction [5]
Antimicrobial In vitro Encapsulated L. reuteri with glycerol Enhanced pathogen inhibition; improved this compound entrapment Broad-spectrum antimicrobial activity [1]
Immunomodulation Immunosuppressed mice L. reuteri KBL346 Protected against spleen injury; enhanced immune parameters Increased phagocytic activity; cytokine secretion [4]
Experimental Workflow

G StrainSelection StrainSelection Encapsulation Encapsulation StrainSelection->Encapsulation LreuteriDSM20016 LreuteriDSM20016 StrainSelection->LreuteriDSM20016 LreuteriMSMC64 LreuteriMSMC64 StrainSelection->LreuteriMSMC64 LreuteriKBL346 LreuteriKBL346 StrainSelection->LreuteriKBL346 Characterization Characterization Encapsulation->Characterization AlginateMucilage AlginateMucilage Encapsulation->AlginateMucilage COF COF Encapsulation->COF EfficacyTesting EfficacyTesting Characterization->EfficacyTesting Viability Viability Characterization->Viability Release Release Characterization->Release Mechanism Mechanism EfficacyTesting->Mechanism InVitro InVitro EfficacyTesting->InVitro InVivo InVivo EfficacyTesting->InVivo Signaling Signaling Mechanism->Signaling Microbiome Microbiome Mechanism->Microbiome

Figure 2: Experimental Workflow for Developing L. reuteri and this compound Delivery Systems

Conclusion and Future Perspectives

Encapsulation technologies for L. reuteri and this compound delivery have demonstrated significant potential in enhancing the stability, targeted delivery, and therapeutic efficacy of both the probiotic bacterium and its bioactive metabolite. The protocols outlined in this document provide researchers with standardized methods for developing and evaluating these delivery systems. Current evidence supports the particular promise of alginate-mucilage blends for bacterial encapsulation and covalent organic frameworks for this compound delivery in specific therapeutic contexts.

Future research directions should focus on:

  • Optimizing encapsulation matrices for specific applications
  • Developing targeted delivery systems for site-specific release
  • Exploring synergistic effects of L. reuteri and this compound in combination therapies
  • Conducting comprehensive safety and efficacy studies in human clinical trials
  • Scaling up production processes for commercial applications

The continuous refinement of these encapsulation and delivery approaches will likely expand the therapeutic applications of L. reuteri and this compound in both pharmaceutical and functional food domains.

References

Comprehensive Application Notes and Protocols for Reuterin Biopreservation in Cheese Using Lactobacillus reuteri Adjunct Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to the Reuterin System and Its Biopreservation Potential

The This compound system represents a sophisticated antimicrobial complex produced by specific strains of Limasilactobacillus reuteri (formerly Lactobacillus reuteri) during the anaerobic metabolism of glycerol. This multicomponent system primarily consists of 3-hydroxypropionaldehyde (3-HPA, referred to as this compound), its dimer, hydrate form, and acrolein, which exist in a dynamic equilibrium in aqueous solutions [1]. The interest in this compound as a natural biopreservative has significantly increased in recent years due to growing consumer demand for clean-label products and the need to reduce chemical preservatives in food products [1]. The this compound system exhibits broad-spectrum antimicrobial activity against foodborne pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi, making it particularly suitable for application in cheese and other dairy products where such contaminants pose significant economic and safety concerns [1].

The functional versatility of this compound stems from its unique properties: high solubility in water, resistance to proteolytic and lipolytic enzymes, and maintained antimicrobial activity across a wide range of pH values, NaCl concentrations, and refrigeration temperatures [2]. These characteristics make it ideally suited for cheese applications, where it can effectively control undesirable microorganisms without negatively impacting the product's technological properties when applied under optimized conditions [2]. This document provides detailed application notes and experimental protocols for the implementation of this compound biopreservation in cheese using L. reuteri as an adjunct culture, based on the current scientific evidence and technological advancements.

Fundamental Mechanisms of this compound Production and Antimicrobial Activity

Biochemical Pathways and Genetic Regulation

The production of this compound occurs through a specific biochemical pathway in L. reuteri that is genetically encoded by the pdu-cbi-cob-hem gene cluster [1]. This genomic island contains genes responsible for both glycerol utilization and vitamin B12 biosynthesis, which are essential for this compound production. The conversion begins intracellularly, where glycerol dehydratase (GDH), a coenzyme B12-dependent enzyme encoded by the pduCDE genes, catalyzes the dehydration of glycerol to 3-HPA [1]. This 3-HPA is then excreted from the cell and forms the dynamic this compound system in the aqueous cheese matrix. The pduF gene encodes a hydrophobic protein that facilitates glycerol diffusion into the cell, while other genes in the cluster (pduL, pduP, pduW) control the transformation of 3-HPA to other metabolites including 3-hydroxypropionic acid (3-HP) and 1,3-propanediol (1,3-PD) [1].

The entire this compound production process is transcriptionally regulated by the PocR protein, which activates both glycerol utilization and vitamin B12 biosynthesis pathways [1]. This genetic organization ensures that L. reuteri strains capable of producing vitamin B12 are also proficient in this compound production from glycerol. The complexity of this system underscores the importance of selecting appropriate bacterial strains and providing optimal conditions for this compound production in cheese matrices.

Table 1: Key Components of the this compound System and Their Properties

Component Chemical Description Antimicrobial Activity Stability in Cheese Matrix
3-HPA (this compound) β-hydroxypropionaldehyde Primary antimicrobial component Stable under refrigeration, pH 4.8-5.2
3-HPA Dimer Dimeric form of 3-HPA Contributes to overall activity Stable throughout cheese ripening
3-HPA Hydrate Hydrated form of 3-HPA Moderate antimicrobial activity Equilibrium with other forms
Acrolein Dehydration product Potent antimicrobial but concerns at high levels Forms at higher temperatures
Antimicrobial Mechanism of Action

The antimicrobial mechanism of the this compound system, while not fully elucidated, appears to involve multiple targets within microbial cells. Current evidence suggests that this compound exerts its effects through interaction with thiol groups in key enzymes, particularly those involved in DNA synthesis and cellular replication [1]. This interaction leads to the inhibition of ribonucleotide reductase, effectively disrupting DNA synthesis and causing oxidative stress in target microorganisms [1]. The broad-spectrum activity of this compound can be attributed to this non-specific mechanism, which affects multiple cellular processes simultaneously, making development of resistance unlikely.

Notably, Gram-negative bacteria generally demonstrate higher sensitivity to this compound compared to Gram-positive bacteria, though both are inhibited at appropriate concentrations [1]. Importantly, most Lactobacillus species, including L. reuteri itself, exhibit natural resistance to this compound, allowing the producer strain to thrive while inhibiting competitors and pathogens [1]. This selective inhibition makes this compound particularly valuable in cheese production, where it can control undesirable microorganisms without adversely affecting the starter and adjunct cultures essential for proper cheese development.

Comprehensive Protocol for this compound Application in Cheese Manufacturing

Strain Selection and Culture Preparation

The successful implementation of this compound biopreservation in cheese begins with careful selection of an appropriate L. reuteri strain. Based on research findings, *L. reuteri* INIA P572 has demonstrated high this compound production capability in cheese matrices and is therefore recommended for initial applications [2]. This strain should be cultivated in reconstituted milk supplemented with 3 g/L yeast extract at 37°C for approximately 18-24 hours to achieve a population density of at least 10^9 CFU/mL prior to use as an adjunct culture [2]. The commercial starter culture (typically a combination of Lactococcus lactis subsp. lactis and L. lactis subsp. cremoris) should be prepared according to the manufacturer's specifications and maintained at -20°C until use [2].

For consistent results, the L. reuteri culture should be added to the cheese milk at a final concentration of 10^6 CFU/mL [2]. This concentration has been shown to provide sufficient biomass for effective this compound production without dominating the fermentation process or creating undesirable sensory impacts. It is essential to maintain strict hygiene and aseptic technique during culture preparation to prevent contamination that could compromise the biopreservation system or cheese quality.

Cheese Manufacturing Protocol with Glycerol Supplementation

The following protocol outlines the complete procedure for manufacturing semi-hard cheese with this compound biopreservation, optimized based on published research [2]:

  • Milk Preparation: Begin with pasteurized cow's milk warmed to 33°C. Add 0.2 g/L CaCl₂ to improve coagulation properties.

  • Culture Addition: Inoculate the milk simultaneously with the commercial starter culture at a rate of 10 mL/L and the prepared L. reuteri adjunct culture at 10^6 CFU/mL.

  • Glycerol Supplementation: After 20 minutes of culture incubation, add food-grade glycerol to achieve a final concentration of 100 mM. This concentration has been identified as optimal for balancing this compound production with avoidance of potential color defects [2]. Higher concentrations (200-500 mM) may increase this compound yield but can lead to undesirable reddish discoloration in the final cheese [2].

  • Coagulation and Curd Processing: Add rennet (0.015 g/L) approximately 20 minutes after glycerol addition. Maintain the temperature at 33°C and allow coagulation to occur for 40 minutes. Cut the curd and heat at 37°C for 25 minutes with gentle stirring.

  • Molding and Pressing: Drain the whey and transfer the curd to cylindrical molds. Press at room temperature overnight to achieve the desired texture and moisture content.

  • Salting and Ripening: Immerse the pressed cheeses in 15% brine for 20 minutes, then vacuum package in appropriate packaging materials. Ripen at 12°C for 30 days, monitoring pH and microbial development throughout the process [2].

Table 2: Optimized Glycerol Concentrations for this compound Production in Cheese

Glycerol Concentration (mM) This compound Production Impact on Starter Culture Sensory/Visual Effects
0 (Control) Undetectable Normal activity (9.51 to 8.73 log CFU/g over 30 days) No adverse effects
50 Low production Minimal impact (9.46 to 8.79 log CFU/g over 30 days) No color changes
100 Effective biopreservation level Moderate inhibition (9.40 to 3.50 log CFU/g over 30 days) No undesirable color changes
200 High production Significant inhibition (9.40 to 3.07 log CFU/g over 30 days) Slight reddish tendency
500 Very high production Severe inhibition (9.42 to 3.45 log CFU/g over 30 days) Noticeable reddish discoloration

G start Start Cheese Manufacturing milk_prep Pasteurize Milk (33°C, 0.2 g/L CaCl₂) start->milk_prep culture_add Add Starter Culture (10 mL/L) and L. reuteri (10⁶ CFU/mL) milk_prep->culture_add glycerol_incubate Incubate 20 min culture_add->glycerol_incubate glycerol_add Add Glycerol (100 mM optimal) glycerol_incubate->glycerol_add rennet_add Add Rennet (0.015 g/L) glycerol_add->rennet_add coagulate Coagulate 40 min rennet_add->coagulate curd_process Cut Curd, Heat at 37°C for 25 min coagulate->curd_process mold_press Mold and Press Overnight at Room Temp curd_process->mold_press salt Brine Salting (15%, 20 min) mold_press->salt package Vacuum Package salt->package ripen Ripen at 12°C for 30 days package->ripen end Finished Cheese ripen->end

Figure 1: Cheese Manufacturing Workflow with this compound Biopreservation - This diagram illustrates the complete protocol for incorporating this compound biopreservation into standard cheese manufacturing processes, highlighting key steps where biopreservation elements are introduced.

Monitoring and Analytical Methods

Comprehensive monitoring throughout the cheese manufacturing and ripening process is essential to ensure optimal this compound production and effectiveness. The following analytical methods should be employed:

  • This compound Quantification: this compound concentration should be determined using both colorimetric methods and HPLC for verification [2]. For analysis, homogenize 2 g of cheese sample with 4 mL of Milli-Q water, agitate constantly for 20 minutes, then centrifuge at 12,000 × g for 5 minutes. Filter the supernatant through 0.22 µm filters before analysis [2]. The colorimetric method is based on the dehydration of this compound to acrolein and subsequent reaction with tryptophan, while HPLC provides direct quantification of 3-HPA [2].

  • Microbiological Analysis: Enumeration of L. reuteri should be performed on Rogosa agar incubated anaerobically at 37°C for 48 hours, while starter culture counts are determined on GM17 agar incubated at 30°C for 24 hours [2]. Regular plating throughout the ripening period will monitor culture development and inhibition effects.

  • Physicochemical Parameters: Measure pH using a penetration electrode at multiple time points during ripening (days 1, 5, 10, 15, 20, and 30) [2]. Cheese color should be evaluated using a spectrophotometer with CIELAB coordinates (L, a, b*) to detect any potential color changes associated with glycerol metabolism [2].

Assessment of Biopreservation Effectiveness and Technical Considerations

Antimicrobial Efficacy in Cheese Systems

Research demonstrates that the application of L. reuteri INIA P572 with 100 mM glycerol results in this compound concentrations sufficient to control undesirable microorganisms in cheese without producing color-altering compounds [2]. The highest this compound concentrations are typically detected on day 1 of cheese production, with levels gradually decreasing throughout the ripening period but maintaining antimicrobial activity [2]. This early peak in this compound production is particularly beneficial for inhibiting pathogens and spoilage microorganisms that may contaminate the cheese during manufacturing and initial ripening stages.

The antimicrobial effectiveness of the this compound system in cheese has been demonstrated against several significant foodborne pathogens, including Listeria monocytogenes, Escherichia coli O157:H7, and Salmonella species [2]. Additionally, this compound exhibits antifungal activity against common cheese spoilage molds such as Penicillium spp. and Mucor spp., which are responsible for significant economic losses in the dairy industry [3]. This broad-spectrum activity makes this compound particularly valuable for extending cheese shelf life and improving safety without chemical preservatives.

Technical Considerations and Optimization Strategies

Successful implementation of this compound biopreservation requires careful attention to several technical considerations:

  • Glycerol Concentration Optimization: While 100 mM glycerol has been identified as the optimal concentration for balancing this compound production with avoidance of visual defects, this may vary depending on the specific cheese variety, milk composition, and desired antimicrobial targets [2]. Preliminary trials with glycerol concentrations between 50-150 mM are recommended when adapting this technology to new cheese varieties.

  • Starter Culture Compatibility: The this compound system does exhibit inhibitory effects on commercial starter cultures, with reductions of approximately 5-6 log CFU/g observed over 30 days of ripening when 100 mM glycerol is used [2]. This inhibition must be considered in the overall cheese design, potentially requiring adjustments to initial starter culture inoculation rates or ripening conditions to ensure proper acid development and flavor formation.

  • Color Stability: At glycerol concentrations exceeding 150 mM, some cheese varieties may develop a slight reddish discoloration attributed to compounds produced during glycerol metabolism rather than this compound itself [2]. This effect is strain-dependent and can be avoided through proper strain selection and glycerol concentration control.

Table 3: Comparison of this compound Production Methods and Their Applications

Production Method Advantages Limitations Suitable Applications
In Situ Production (Adjunct Culture) Clean label, minimal processing, integrated system Dependent on cheese matrix conditions, variable yield Cheese, fermented dairy products
Two-Step Process (External Production) Higher yield, consistent concentration, purification possible Additional processing step, regulatory considerations Direct addition to foods, medical applications
Purified this compound Addition Precise dosing, guaranteed concentration Regulatory hurdles, not clean-label Experimental applications, clinical use

Implementation Guidelines and Regulatory Considerations

Strain Selection and Safety Assessment

The selection of appropriate L. reuteri strains is critical for successful implementation of this compound biopreservation in cheese. Ideal strains should possess several key characteristics: high this compound production capability in milk and cheese matrices, compatibility with starter cultures, absence of off-flavor production, and documented safety for use in food applications [2]. Additionally, strains should be thoroughly characterized and deposited in recognized culture collections with proper identification and tracking systems.

From a regulatory perspective, L. reuteri strains generally hold GRAS (Generally Recognized as Safe) status in the United States and QPS (Qualified Presumption of Safety) status in the European Union, facilitating their use in food applications [1]. However, it is essential to verify the regulatory status of specific strains in the target market and comply with all labeling requirements. When L. reuteri is used as an adjunct culture, it typically does not require special declaration beyond inclusion in the ingredient list as a bacterial culture, making it advantageous from a clean-label perspective.

Integration with Existing Quality Systems

The implementation of this compound biopreservation should be integrated within existing food safety and quality management systems, such as HACCP plans. Critical control points in the biopreservation process include:

  • Culture Preparation: Verification of culture viability and purity prior to inoculation
  • Glycerol Addition: Precise measurement and documentation of glycerol concentrations
  • Cheese Ripening: Monitoring of temperature and humidity conditions that influence this compound production and persistence

Validation studies should demonstrate the consistent production of this compound at levels sufficient to inhibit target pathogens and spoilage microorganisms while confirming the absence of adverse effects on product quality, safety, or sensory attributes. Ongoing verification should include regular testing for this compound concentration and antimicrobial activity, particularly when modifying manufacturing processes or introducing new cheese varieties.

G glycerol Glycerol (C₃H₈O₃) glycerol_uptake Cellular Uptake (via PduF transporter) glycerol->glycerol_uptake gdh Glycerol Dehydratase (PduCDE genes) glycerol_uptake->gdh b12 Vitamin B₁₂ (Coenzyme) b12->gdh hpa_intra 3-HPA (Intracellular) gdh->hpa_intra export Export from Cell hpa_intra->export hpa_extra 3-HPA (Extracellular) export->hpa_extra reuterin_system This compound System in Cheese hpa_extra->reuterin_system hpa_hydrate 3-HPA Hydrate reuterin_system->hpa_hydrate hpa_dimer 3-HPA Dimer reuterin_system->hpa_dimer acrolein Acrolein reuterin_system->acrolein antimicrobial Broad-Spectrum Antimicrobial Activity reuterin_system->antimicrobial Inhibits pathogens and spoilage organisms

Figure 2: this compound Biosynthesis Pathway and Antimicrobial System - This diagram illustrates the complete biochemical pathway from glycerol to the this compound system, highlighting the vitamin B12-dependent conversion by glycerol dehydratase and the resulting multi-component antimicrobial system that forms in the cheese matrix.

Conclusion and Future Perspectives

The application of this compound biopreservation in cheese using L. reuteri as an adjunct culture represents a promising natural preservation strategy that aligns with consumer demand for clean-label products while addressing the need to reduce food waste and improve safety. The optimized protocol presented here, utilizing L. reuteri INIA P572 at 10^6 CFU/mL with 100 mM glycerol supplementation, provides a validated approach for implementing this technology in semi-hard cheese varieties [2].

Future developments in this compound biopreservation will likely focus on several key areas: the isolation and characterization of novel L. reuteri strains with enhanced this compound production capabilities, extension of the technology to a wider range of cheese varieties, and potential combination with other natural preservation methods to create synergistic effects. Additionally, continued research on the fundamental mechanisms of this compound's antimicrobial activity and its impact on the cheese microbiome will further refine application protocols and effectiveness.

As the dairy industry continues to evolve toward more sustainable and natural production methods, biopreservation approaches utilizing this compound and other microbial metabolites offer promising alternatives to traditional chemical preservatives. By integrating these biological preservation systems with good manufacturing practices and robust quality systems, cheese producers can enhance product safety and shelf life while meeting consumer expectations for natural, minimally processed products.

References

Comprehensive Research Notes: Anti-infection and Anti-inflammatory Activity of Reuterin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reuterin and Its Biological Significance

This compound is a broad-spectrum antimicrobial and immunomodulatory compound produced by specific strains of Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. This multi-component system represents a dynamic equilibrium of several molecular forms, primarily 3-hydroxypropionaldehyde (3-HPA), its hydrate, its dimer, and acrolein, with 3-HPA being the predominant bioactive component. [1] The compound has attracted significant research interest due to its potent biological activities and potential applications as both a natural food preservative and a therapeutic agent with dual anti-infective and anti-inflammatory properties. Unlike many conventional antibiotics, this compound exhibits activity against a broad spectrum of microorganisms including Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa, while also demonstrating modulatory effects on mammalian immune cells. [2] [1]

The biosynthesis of this compound occurs through a coenzyme B12-dependent enzymatic pathway where glycerol dehydratase (encoded by the pduCDE genes) converts glycerol to 3-HPA. [1] This reaction is part of a specialized metabolic pathway located in bacterial microcompartments that protect the producer organism from this compound's toxicity. The genetic determinants for this compound production are clustered within a genomic island containing the 1,2-propanediol utilization (pdu) operon along with vitamin B12 biosynthesis genes (cbi, cob, and hem), all regulated by the transcriptional activator PocR. [1] This comprehensive review summarizes current knowledge on this compound's mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development of this promising natural compound.

Biosynthesis, Composition, and Safety Profile

Biochemical Production and Composition

The this compound system is produced through a two-step biotechnological process that begins with culturing L. reuteri in a rich medium such as MRS broth, followed by harvesting the cells and incubating them in a glycerol-water solution to induce 3-HPA production. [1] Optimal production typically occurs with 300 mM glycerol and a resting cell concentration of approximately 1 × 10⁹ CFU/mL, yielding approximately 27 mM 3-HPA after 120 minutes of incubation. [1] The resulting this compound system exists in a state of dynamic equilibrium between its various components, with the relative concentrations of each form depending on environmental conditions such as pH and temperature.

The multi-component nature of the this compound system contributes to its biological activity and presents both challenges and opportunities for its application. In aqueous solutions, 3-HPA can undergo spontaneous transformations into different forms: hydration produces 3-HPA hydrate, dimerization yields the 3-HPA dimer, and dehydration forms acrolein. [1] Additionally, within bacterial cells, 3-HPA can be further metabolized to 1,3-propanediol (1,3-PD) by 1,3-PD oxidoreductase or converted to 3-hydroxypropionic acid (3-HP) through a three-step enzymatic process. [1] It's important to note that purified this compound systems typically do not contain 3-HP and 1,3-PD, as these are metabolic products rather than equilibrium components.

Safety and Toxicity Profile

Recent investigations into this compound's safety profile have yielded promising results for its potential applications. In vitro studies simulating gastrointestinal conditions demonstrated that this compound maintains its structural stability and biological activity throughout the gastrointestinal tract without significant degradation. [3] Importantly, cytotoxicity assessments using human colorectal adenocarcinoma cells revealed that cell viability and membrane integrity remained unaffected at concentrations up to 1080 mM, significantly higher than those required for antimicrobial activity. [3] Additionally, hemolytic activity tests showed no significant red blood cell lysis at concentrations of 270 mM, further supporting its safety profile for potential therapeutic applications. [3]

Table 1: Safety Profile of this compound in Biological Systems

Test System Maximum Safe Concentration Observed Effects Reference
Human colorectal adenocarcinoma cells 1080 mM No changes in viability or membrane integrity [3]
Human red blood cells 270 mM No significant hemolysis detected [3]
Gastrointestinal stability Maintained activity Stable under simulated GI conditions [3]
Chicken macrophage HD11 cells 250 μM No reduction in cell viability [2]

Antimicrobial Mechanisms and Efficacy Data

Primary Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple complementary mechanisms that collectively disrupt microbial viability:

  • Oxidative Stress Induction: this compound functions as a thiol-reactive compound that modifies sulfhydryl groups in both proteins and small molecules within microbial cells. [4] This interaction triggers significant oxidative stress, as evidenced by the activation of the OxyR regulon in E. coli, which coordinates cellular responses to various forms of oxidative damage. [4] Genetic studies using E. coli knockout libraries have further confirmed that mutations in genes related to glutathione metabolism and sulfur assimilation pathways significantly increase bacterial sensitivity to this compound, underscoring the importance of thiol homeostasis in defense against this compound. [5]

  • Membrane Damage and Dysfunction: Treatment with this compound induces substantial alterations in bacterial membrane integrity and function. In S. aureus, this compound exposure leads to increased extracellular electrical conductivity, elevated membrane permeability, and disruption of membrane potential, collectively indicating severe membrane compromise. [6] These changes are accompanied by decreased intracellular pH and ATP levels, suggesting general collapse of proton motive force and energy metabolism. Morphological evidence from scanning electron microscopy further confirms visible damage to cellular integrity following this compound treatment. [6]

  • Metabolic Pathway Disruption: Metabolomic analyses reveal that this compound causes significant alterations in microbial metabolic networks, particularly affecting pathways involved in lipid metabolism, amino acid synthesis, and carbohydrate utilization. [6] Additionally, this compound interferes with the phosphotransferase system (PTS), which is crucial for carbohydrate transport and regulation in bacteria. [6] The collective disruption of these essential metabolic processes contributes substantially to this compound's antimicrobial efficacy.

Quantitative Antimicrobial Efficacy Data

This compound demonstrates potent broad-spectrum activity against diverse microorganisms, with varying sensitivity observed between species and strains. The following table summarizes minimum inhibitory concentration (MIC) data for this compound against various bacterial pathogens:

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Pathogens

Microorganism MIC Value Experimental Conditions Reference
Staphylococcus aureus ATCC 6538 18.25 mM (based on 3-HPA) TSB medium, 37°C [6]
Escherichia coli BW25113 1.15 mM Liquid environment [5]
Listeria monocytogenes INIA 2530 10 AU/g (in food matrix) Cold-smoked salmon, 8°C [7]
Various Enterococcus, Eubacterium, and Bacteroides species 7.5 mM In vitro assays [1]

The antimicrobial efficacy of this compound extends to complex biological environments, including food matrices. In cold-smoked salmon, the addition of purified this compound at 10 AU/g effectively inhibited the growth of Listeria monocytogenes for 15 days at 8°C and for 8 hours at 30°C, demonstrating its potential as a bio-preservative in challenging food systems with moderate temperature abuse. [7] Notably, Gram-negative bacteria typically display greater sensitivity to this compound compared to Gram-positive organisms, while most Lactobacillus species, particularly L. reuteri, exhibit relative resistance, possibly due to specialized detoxification mechanisms. [1]

Immunomodulatory Activities and Mechanisms

Effects on Macrophage Polarization and Function

This compound demonstrates dose-dependent and time-dependent immunomodulatory effects on macrophage cells, influencing their polarization state and functional characteristics. In chicken macrophage HD11 cells, short-term treatment (6 hours) with this compound decreased expression of M1 macrophage markers (CD86, IL-1β, and iNOS) while increasing expression of the M2 marker CD206. [2] However, extended exposure (12 hours) resulted in increased expression of both pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines, suggesting complex temporal regulation of immune responses. [2] Despite these activation markers, this compound treatment significantly reduced intracellular ROS levels and suppressed phagocytic activity against bacteria, indicating modulation of fundamental macrophage effector functions. [2]

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are particularly evident in LPS-stimulated macrophages, where both pre-treatment and co-treatment effectively attenuate inflammatory responses. Mechanism studies reveal that this compound downregulates key components of the TLR4 signaling pathway, including TLR4 itself, MyD88, and TRAF6. [2] This upstream modulation results in inhibited activation of the central inflammatory transcription factor NF-κB and its upstream activator IKK, as well as reduced phosphorylation of MAPK pathway components (ERK, JNK, p38). [2] Additionally, this compound activates the Nrf2/HO-1 antioxidant pathway, enhancing the activities of antioxidative enzymes and mitigating LPS-induced oxidative stress. [2]

The following diagram illustrates the molecular mechanisms through which this compound modulates inflammatory signaling pathways in macrophages:

G This compound Modulation of Inflammatory Signaling in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK TRAF6->MAPK NFkB NFkB IKK->NFkB NFkB_Nucleus NFkB_Nucleus NFkB->NFkB_Nucleus Proinflammatory Proinflammatory NFkB_Nucleus->Proinflammatory This compound This compound This compound->TLR4 Downregulates This compound->MyD88 Downregulates This compound->TRAF6 Downregulates This compound->IKK Inhibits activation This compound->NFkB Blocks activation Nrf2 Nrf2 This compound->Nrf2 Activates This compound->MAPK Reduces phosphorylation ROS ROS This compound->ROS Decreases HO1 HO1 Nrf2->HO1 Antioxidant Antioxidant HO1->Antioxidant MAPK->Proinflammatory ROS->Proinflammatory

Regulation of Intestinal Immunity

Beyond its direct effects on immune cells, this compound demonstrates significant immunomodulatory capacity within the intestinal environment. L. reuteri strains producing this compound have been shown to suppress TNF-α-induced inflammatory responses in intestinal epithelial cells through coordinated inhibition of both NF-κB and MAPK signaling pathways. [8] Transcriptomic analysis revealed that L. reuteri SBC5-3 downregulates multiple TNF-α-induced genes associated with inflammatory responses, including BIRC3, PTGS2, CCL20, TNFAIP3, LTB, CXCL1, CXCL10, IL-8, and CSF1. [8] This anti-inflammatory activity positions this compound as a promising candidate for managing inflammatory bowel conditions and other gastrointestinal disorders characterized by immune dysregulation.

Potential Applications and Efficacy Data

Food Safety and Preservation

The broad-spectrum antimicrobial activity of this compound makes it particularly suitable for food preservation applications. This compound has demonstrated efficacy in various food matrices, including dairy products, meat, and seafood. [1] In cold-smoked salmon, the addition of purified this compound at 10 AU/g inhibited the growth of Listeria monocytogenes for 15 days at 8°C and for 8 hours at 30°C, effectively controlling this concerning pathogen under both refrigeration and temperature abuse conditions. [7] The stability of this compound across a wide pH range and its resistance to proteolytic and lipolytic enzymes enhance its utility in diverse food products with varying compositional and physicochemical properties. [7]

Therapeutic Applications

The dual anti-infective and anti-inflammatory properties of this compound suggest considerable potential for therapeutic development. Research indicates that this compound can be produced in vivo by L. reuteri in the gastrointestinal tract, supporting its potential for managing enteric infections and inflammatory conditions. [4] The compound's ability to modulate gut microbial communities was demonstrated in an in vitro fermentation system, where this compound treatment completely inhibited H₂ and NH₃ production while significantly enhancing the synthesis of branched short-chain fatty acids. [9] 16S rRNA sequencing analysis further revealed that this compound promotes specific bacterial populations, particularly Proteobacteria and Bacteroidetes, suggesting potential for targeted microbial community management. [9]

For inflammatory conditions, this compound's capacity to attenuate NF-κB and MAPK signaling pathways supports its potential application in inflammatory bowel disease (IBD) and other inflammation-related conditions. [8] [10] The demonstrated safety profile of this compound in gastrointestinal environments further enhances its suitability for oral administration and management of intestinal inflammatory conditions. [3]

Table 3: Potential Applications of this compound

| Application Area | Proposed Use | Effective Concentration | Key Findings | |---------------------|------------------|-----------------------------|------------------| | Food Safety | Anti-listerial agent in cold-smoked salmon | 10 AU/g | Inhibition for 15 days at 8°C | [7] | | Gut Health | Microbiome modulation | Varies by system | Reduced H₂ and NH₃ production; increased branched SCFAs | [9] | | Inflammatory Conditions | IBD management | Not determined | Inhibition of NF-κB and MAPK pathways | [8] [10] | | Infection Control | Broad-spectrum antimicrobial | Species-dependent MICs | Effective against Gram-positive and Gram-negative bacteria | [6] [5] [1] |

Experimental Protocols and Methodologies

This compound Production and Quantification

Protocol 1: Two-Step this compound Production

  • Step 1: Biomass Production

    • Inoculate L. reuteri (e.g., ATCC 53608) into MRS broth containing 20 mM glycerol.
    • Incubate anaerobically at 37°C for 12-16 hours until stationary phase.
    • Harvest cells by centrifugation (4,000 × g, 10 min, room temperature).
    • Wash cell pellet twice with sterile saline solution (0.85% NaCl). [6]
  • Step 2: this compound Induction

    • Resuspend washed cells in 400 mM glycerol solution (in water or phosphate buffer).
    • Use approximately 150 mg cells (wet weight) per 15 mL glycerol solution.
    • Incubate at 37°C for 1-3 hours with mild agitation (150 rpm). [6] [9]
    • Remove cells by centrifugation (4,000 × g, 10 min) and filter supernatant through 0.22 μm membrane.
    • Store crude this compound extract at 4°C or -80°C for long-term preservation. [6]

Protocol 2: this compound Quantification Methods

  • Colorimetric Assay (3-HPA Measurement)

    • Prepare tryptophan solution (0.01 M in 0.05 M HCl, stabilized with toluene).
    • Mix this compound sample with tryptophan solution and concentrated HCl (12 N) in ratio 4:3:12.
    • Incubate at 37°C for 20 minutes.
    • Measure absorbance at 560 nm against blank. [6] [9]
    • Calculate 3-HPA concentration using molar extinction coefficient or standard curve.
  • HPLC Analysis (Acrolein Measurement)

    • Use acrolein-2,4-dinitrophenylhydrazone as standard.
    • Employ reverse-phase C18 column with UV detection.
    • Use acetonitrile/water mobile phase gradient. [6]
Assessment of Antimicrobial Activity

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare serial two-fold dilutions of this compound in appropriate broth medium.
  • Standardize test bacterial suspension to approximately 5 × 10⁶ CFU/mL.
  • Add 100 μL bacterial suspension to 100 μL of each this compound dilution in 96-well plate.
  • Include growth control (medium + bacteria) and sterile control (medium only).
  • Incubate at optimal temperature for test organism (typically 37°C) for 16-24 hours.
  • Determine MIC as lowest this compound concentration that completely inhibits visible growth. [6] [5]

Protocol 4: Membrane Damage Assessment

  • Extracellular Electrical Conductivity

    • Wash test bacteria and resuspend in 0.1 M PBS.
    • Treat with this compound (0, 1/2, 1, or 2 × MIC).
    • Monitor conductivity every 2 hours over 8-hour period using conductivity meter. [6]
  • Membrane Potential Assay

    • Load bacterial suspension with DiBAC₄(3) fluorescent dye (0.5 μL per 125 μL suspension).
    • Add this compound at various concentrations.
    • Measure fluorescence intensity (excitation 492 nm, emission 515 nm) after 30 min incubation.
    • Increased fluorescence indicates membrane depolarization. [6]
  • Membrane Permeability (Propidium Iodide Staining)

    • Treat bacteria (10⁷ CFU/mL) with this compound for 4 hours.
    • Harvest cells by centrifugation and stain with PI (5 μmol) for 15 minutes in dark.
    • Analyze by flow cytometry to determine percentage of PI-positive cells. [6]
Evaluation of Immunomodulatory Activity

Protocol 5: Macrophage Polarization Assay

  • Culture macrophage cell line (e.g., HD11, RAW264.7) in complete medium.
  • Treat with this compound at varying concentrations (safe range determined by cytotoxicity assay).
  • For polarization studies, include appropriate controls:
    • M1 polarization: LPS (100 ng/mL) + IFN-γ (20 ng/mL)
    • M2 polarization: IL-4 (20 ng/mL)
  • Incubate for 6-24 hours depending on experimental endpoint.
  • Analyze polarization markers by:
    • qPCR for CD86, iNOS, IL-1β (M1) and CD206, Arg1, IL-10 (M2)
    • Flow cytometry for surface markers
    • ELISA for cytokine secretion [2]

Protocol 6: NF-κB Pathway Activation Assay

  • Culture cells (e.g., HT-29 intestinal epithelial cells) to 80% confluence.
  • Pre-treat with this compound for predetermined time (e.g., 2-4 hours).
  • Stimulate with TNF-α (50 ng/mL) or LPS (100 ng/mL) for 15-30 minutes.
  • Analyze pathway activation by:
    • Western blot for phospho-IκBα, phospho-IKKα/β, phospho-NF-κB p65
    • Immunofluorescence for NF-κB p65 nuclear translocation
    • qPCR for NF-κB target genes (IL-8, TNF-α, etc.) [8]

The following diagram summarizes the key experimental workflows for evaluating this compound's biological activities:

G Experimental Workflows for this compound Bioactivity Assessment cluster_prod Production & Quantification cluster_anti Antimicrobial Assessment cluster_imm Immunomodulatory Assessment cluster_app Application Testing Production Production Antimicrobial Antimicrobial Quantification Quantification Immunomodulatory Immunomodulatory Apps Apps P1 Biomass Production P2 This compound Induction P1->P2 P1->P2 P3 Colorimetric Assay P2->P3 P4 HPLC Analysis P2->P4 A1 MIC Determination A2 Membrane Conductivity A1->A2 A3 Membrane Potential A1->A3 A4 Membrane Permeability A1->A4 I1 Macrophage Polarization I3 Cytokine Measurement I1->I3 I2 NF-κB Activation I4 Pathway Analysis I2->I4 F1 Food Matrix Testing F2 In Vitro Gut Models F1->F2 F3 Cell Protection Assays F2->F3

Conclusion and Future Perspectives

This compound represents a promising multifaceted bioactive compound with demonstrated efficacy against diverse pathogens and significant immunomodulatory capacity. Its dual functionality as both an antimicrobial and anti-inflammatory agent, combined with its favorable safety profile and stability in gastrointestinal environments, supports its potential for various applications in food preservation and therapeutic development. The elucidation of its mechanisms of action, including thiol-mediated oxidative stress, membrane disruption, and modulation of inflammatory signaling pathways, provides a solid scientific foundation for further investigation.

Future research should focus on standardizing production methods to enhance yield and purity, conducting comprehensive in vivo studies to validate efficacy and safety in whole-organism contexts, and exploring formulation strategies to improve stability and delivery for specific applications. Additionally, further investigation into the molecular basis of this compound's immunomodulatory effects and its potential synergistic interactions with other bioactive compounds would expand our understanding and utility of this promising natural product. As antibiotic resistance continues to pose significant challenges to global health, this compound's broad-spectrum activity and multiple mechanisms of action position it as a valuable candidate for development as an alternative or complementary approach to conventional antimicrobial and anti-inflammatory therapies.

References

Application Notes and Protocols for Determining the Minimal Inhibitory Concentration (MIC) of Reuterin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Reuterin is a broad-spectrum antimicrobial compound produced by various strains of Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. It is a dynamic equilibrium mixture primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer [1]. This compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and yeasts, making it a promising candidate for pharmaceutical and food preservation applications [2] [3].

The Minimal Inhibitory Concentration (MIC) assay is a fundamental tool in microbiology used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This document provides detailed protocols for the production, quantification, and MIC determination of this compound, tailored for researchers and drug development professionals.


This compound Production and Quantification

2.1. Production from *L. reuteri*

The following protocol is adapted from established methods [2] [4] [1].

  • Principle: L. reuteri cells are harvested and resuspended in a glycerol solution under anaerobic conditions. The enzyme glycerol dehydratase converts glycerol to this compound, which is subsequently collected from the cell-free supernatant.
  • Procedure:
    • Culture Preparation: Inoculate L. reuteri (e.g., ATCC 53608, ATCC PTA 6475) into MRS broth and incubate anaerobically at 37°C for 24-48 hours [2] [1].
    • Cell Harvesting: Centrifuge the culture (e.g., 4,000 × g for 10 minutes at room temperature). Discard the supernatant and wash the cell pellet twice with 50 mM sodium phosphate buffer (pH 7.4) [2] [4].
    • This compound Induction: Resuspend the washed cells to a high density (~1.5 × 10^10 cells/mL or ~150 mg wet weight per 15 mL) in a sterile, aqueous solution of 250 mM glycerol [2] [4].
    • Anaerobic Incubation: Incubate the cell suspension anaerobically at 37°C for 1-2 hours [2] [1].
    • Clarification: Pellet the cells by centrifugation. Filter-sterilize the this compound-containing supernatant using a 0.22 µm polyvinylidene difluoride (PVDF) or similar membrane filter [2] [4]. The resulting solution is the this compound stock and can be stored at 4°C for further use [1].

The workflow for this production process is outlined below.

This compound Production Workflow Start Start Production Culture Culture L. reuteri in MRS broth (37°C, 24-48h, Anaerobic) Start->Culture Harvest Harvest cells by centrifugation (4,000 × g, 10 min) Culture->Harvest Wash Wash cell pellet with 50mM Phosphate Buffer (pH 7.4) Harvest->Wash Induce Resuspend in 250mM Glycerol (~1.5×10¹⁰ cells/mL) Wash->Induce Incubate Incubate anaerobically (37°C, 1-2 hours) Induce->Incubate Clarify Centrifuge and filter-sterilize (0.22 µm filter) Incubate->Clarify Store Store this compound stock at 4°C Clarify->Store

Quantification of this compound (3-HPA Content)

This compound concentration is typically determined and reported based on its primary component, 3-HPA.

  • Method: Colorimetric Assay with Tryptophan [2] [1]

    • Principle: 3-HPA reacts with tryptophan in acidic conditions to form a colored complex that can be measured spectrophotometrically.
    • Procedure:
      • Prepare serial dilutions of the this compound stock in sterile distilled water.
      • Mix each dilution with an equal volume of 10 mM tryptophan solution (in 0.05 M HCl).
      • Add concentrated HCl (e.g., 12 M) to the mixture and incubate at 37°C for 30 minutes.
      • Measure the optical density at 560 nm using a microplate or standard spectrophotometer.
      • Determine the concentration by comparing against a standard curve generated with HPLC-quantified this compound [2].
  • Alternative Method: High-Performance Liquid Chromatography (HPLC) [2]

    • Principle: Direct separation and quantification of this compound (as 3-HPA) and its precursor/substrates.
    • Conditions:
      • Column: Aminex HPX 87C or equivalent carbohydrate analysis column.
      • Mobile Phase: Degassed pure water.
      • Flow Rate: 0.6 mL/min.
      • Temperature: 85°C.
      • Detection: Refractive index detector.
    • The concentration of 3-HPA is calculated based on the 1:1 molar conversion from glycerol, determined by subtracting the remaining glycerol peak area from the initial amount [2].

Broth Microdilution MIC Assay Protocol

This is the standard method for determining the MIC of this compound [2] [5].

Materials
  • This compound stock solution (quantified as 3-HPA)
  • Target bacterial strain (e.g., E. coli, S. aureus, Salmonella enterica)
  • 96-well deep-well plates (2.5 mL capacity) and standard 96-well microtiter plates
  • Appropriate broth media (e.g., BHI, TSB, LB)
  • Sterile, distilled water
  • Multichannel pipettes
  • 37°C aerobic incubator (or anaerobic chamber for fastidious organisms)
  • Spectrophotometer or plate reader capable of measuring OD at 600 nm
Step-by-Step Procedure
  • Prepare Inoculum: Grow the target pathogen aerobically in BHI or LB broth for 16-18 hours at 37°C. Dilute the culture in fresh medium to a concentration of approximately 1 × 10^6 CFU/mL [2] [5].
  • Dispense Inoculum: Aliquot 1 mL of the diluted bacterial suspension into each well of a 96-well deep-well plate.
  • Prepare this compound Dilutions: Perform two-fold serial dilutions of the this compound stock in sterile water or growth medium.
  • Add this compound: Add 1 mL of each this compound dilution to the wells containing the bacterial inoculum. Mix thoroughly. This results in a final volume of 2 mL per well and a 1:2 dilution of the this compound concentration.
  • Include Controls:
    • Growth Control: Well containing bacteria + water/medium without this compound.
    • Sterility Control: Well containing medium only.
  • Incubate: Cover the plate and incubate aerobically at 37°C for 16-24 hours [2].
  • Measure Growth: After incubation, transfer aliquots from each deep-well to a standard 96-well microtiter plate. Measure the optical density at 600 nm [2].
  • Determine MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as indicated by the lowest OD600 comparable to the sterility control [5].

Data Tables: MIC of this compound Against Various Pathogens

The following tables summarize published MIC values of this compound against a range of bacterial pathogens.

Table 1: MIC of this compound Against Common Enteric Pathogens [2]

Pathogen MIC Range (mM 3-HPA)
Enterohemorrhagic E. coli (EHEC) 7.5 - 15 mM
Enterotoxigenic E. coli (ETEC) 7.5 - 15 mM
Salmonella enterica 7.5 - 15 mM
Shigella sonnei 7.5 - 15 mM
Vibrio cholerae 7.5 - 15 mM

Table 2: MIC of this compound Against Other Bacteria and Intestinal Commensals [3]

Bacterial Strain MIC Range (mM 3-HPA)
Staphylococcus aureus 18.25 mM [1]
Escherichia coli (Indicator) 7.5 - 15 mM
Escherichia coli K-12 1.15 mM [5]
Clostridium difficile < 1.9 mM
Bacteroides vulgatus < 1.9 mM
Bifidobacterium longum 1.9 - 3.8 mM
Lactobacillus spp. (various) 15 - 50 mM
Clostridium clostridioforme 15 - 30 mM

Mechanisms of Action and Factors Influencing MIC

Understanding the antibacterial mechanism of this compound provides context for interpreting MIC data. The primary mechanism involves induction of oxidative stress, and several cellular factors influence a bacterium's susceptibility.

Primary Antibacterial Mechanisms

This compound's broad-spectrum activity is attributed to its multi-faceted mechanism of action, primarily centered on the induction of oxidative stress.

  • Induction of Oxidative Stress: this compound induces a lethal oxidative stress response in bacterial cells. Evidence shows it triggers the expression of genes in the oxyR regulon, which is responsible for responding to oxidative stress. Mutants lacking the oxyR gene are more sensitive to this compound [4].
  • Thiol Group Modification: The aldehyde group of 3-HPA is highly reactive with thiol groups in proteins and small molecules (e.g., glutathione). This modification inactivates key enzymes and disrupts the cellular redox balance [4] [5].
  • Membrane Damage: Treatment with this compound increases extracellular electrical conductivity, membrane permeability, and disrupts membrane potential in S. aureus, indicating severe damage to the cell membrane structure [1].
  • DNA Damage and Metabolic Disruption: this compound can cause DNA damage and disrupt essential metabolic pathways, including those for aromatic amino acids, sulfur metabolism, and the phosphotransferase system (PTS), which is crucial for energy supply [5] [1].

The interplay of these mechanisms is summarized in the following diagram.

Antimicrobial Mechanisms of this compound This compound This compound (3-HPA) Thiol Modification of Thiol Groups This compound->Thiol OxStress Induction of Oxidative Stress This compound->OxStress Membrane Membrane Damage This compound->Membrane DNA DNA Damage & Metabolic Disruption This compound->DNA Mech2 ROS overproduction Disruption of redox balance OxStress->Mech2 Mech3 Increased permeability Leakage of cellular contents Loss of ATP and pH balance Membrane->Mech3 Mech4 Inhibition of DNA synthesis Disruption of amino acid and energy metabolism DNA->Mech4 Mech1 Inactivation of enzymes (e.g., Ribonucleotide Reductase) Depletion of antioxidants (e.g., Glutathione) Outcome Final Outcome: Bacterial Cell Death Mech1->Outcome Mech2->Outcome Mech3->Outcome Mech4->Outcome Thiel Thiel Thiel->Mech1

Factors Affecting MIC Values
  • Bacterial Strain and Genetics: Susceptibility varies significantly between species and strains. Gene deletions in pathways related to sulfur metabolism, glutathione synthesis, and antioxidant defense can increase sensitivity (lower MIC), while enhanced biofilm formation can contribute to resistance (higher MIC) [5].
  • Growth Medium and Conditions: The MIC can be influenced by the composition of the assay medium. Testing under more physiologically relevant conditions (e.g., mimicking specific infection sites) may yield MIC values that are more predictive of in vivo efficacy compared to standard nutrient-rich media [6].
  • Presence of Thiol Compounds: The addition of cysteine or other thiol-containing compounds to the growth medium can suppress the antimicrobial effect of this compound, thereby increasing the observed MIC [4].

Troubleshooting and Best Practices

Issue Possible Cause Solution
High MIC variability Inconsistent this compound quantification Standardize this compound stock concentration using the colorimetric or HPLC method.
Inoculum density too high/low Standardize the inoculum to ~1x10^6 CFU/mL and verify by plating.
No bacterial growth in controls Incorrect media/temperature Verify growth conditions and medium composition for the target organism.
Poor this compound production Inactive L. reuteri strain or insufficient glycerol Use a known high-producing strain (e.g., ATCC PTA 6475) and ensure fresh, sterile glycerol is used for induction.
Precipitate in this compound stock Contamination or degradation Filter-sterilize the stock again through a 0.22 µm filter. Prepare fresh if necessary.

Conclusion

This document provides a standardized framework for the production, quantification, and MIC determination of this compound. The provided protocols and data tables serve as a robust foundation for researchers to evaluate the antimicrobial potency of this compound against pathogens of interest. Given its broad-spectrum activity and multi-modal mechanism of action, this compound represents a promising natural compound for further development in therapeutic and preservative applications. Future work should focus on correlating in vitro MIC data with efficacy in complex biological environments and in vivo models.


References

Comprehensive Application Notes and Protocols for Biological Production of 3-Hydroxypropionaldehyde (3-HPA) from Glycerol Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-HPA as a Platform Chemical

3-Hydroxypropionaldehyde (3-HPA) is a high-value C3 chemical intermediate that has garnered significant interest in biorefinery and sustainable chemical production. This compound serves as a crucial metabolic intermediate in the microbial conversion of glycerol to various valuable chemicals, including 1,3-propanediol (1,3-PDO) and 3-hydroxypropionic acid (3-HP). 3-HPA itself has substantial commercial value as a specialty chemical, with prices reaching as high as $270 per gram at 95% purity, and exhibits notable antimicrobial properties that make it valuable for food preservation applications. The strategic importance of 3-HPA has increased substantially with the growth of the biodiesel industry, which generates massive amounts of crude glycerol as a byproduct—approximately 10 kg of crude glycerol per 100 kg of biodiesel produced. This abundant and low-cost carbon source provides an excellent feedstock for the biotechnological production of 3-HPA, enabling the development of integrated biorefineries that can improve the overall economics of biodiesel production. [1]

The biological production of 3-HPA represents a sustainable alternative to conventional chemical synthesis methods, offering advantages such as higher specificity, moderate process conditions, and greater tolerance to feedstock impurities. As global biodiesel production continues to expand—projected to reach 186 billion liters by 2026—the development of efficient biological routes for 3-HPA production from crude glycerol has become increasingly important for both economic and environmental reasons. This document provides comprehensive application notes and detailed protocols for researchers aiming to establish and optimize microbial platforms for 3-HPA production from glycerol, with particular emphasis on strain selection, genetic engineering strategies, fermentation conditions, and product analysis. [2] [1]

Metabolic Pathways for 3-HPA Production from Glycerol

CoA-Independent Pathway

The CoA-independent pathway represents the most direct and widely utilized route for 3-HPA production from glycerol in microbial systems. This pathway consists of a single enzymatic step catalyzed by glycerol dehydratase (GDHt), which converts glycerol directly to 3-HPA through a dehydration reaction. GDHt is a coenzyme B12-dependent enzyme that requires adenosylcobalamin as an essential cofactor for its activity. The reaction mechanism involves the removal of a water molecule from glycerol, resulting in the formation of the aldehyde group in 3-HPA. This pathway is redox-neutral, meaning it doesn't involve the net production or consumption of reducing equivalents (NADH/NAD+), which makes it particularly attractive from a metabolic engineering perspective. The CoA-independent pathway is found in various natural 3-HPA producers, including Klebsiella pneumoniae, Lactobacillus reuteri, and Lactobacillus diolivorans, and has been successfully introduced into non-native hosts such as Escherichia coli and Bacillus subtilis through metabolic engineering. [3] [1]

CoA-Dependent Pathway

The CoA-dependent pathway represents an alternative route for 3-HPA production that involves multiple enzymatic steps. Initially characterized in Lactobacillus reuteri, this pathway begins with the conversion of glycerol to 3-HPA catalyzed by a coenzyme B12-dependent glycerol hydratase (PduCDE). However, unlike the direct pathway, the CoA-dependent route subsequently converts 3-HPA to 3-hydroxypropanoyl-CoA via propionaldehyde dehydrogenase (PduP), then to 3-hydroxypropanoyl-phosphate by phosphotransacylase (PduL), and finally to 3-HP via propionate kinase (PduW). While this pathway doesn't directly accumulate 3-HPA as an end product, it represents an important natural route for glycerol metabolism that can be engineered for 3-HPA accumulation by blocking downstream conversion steps. The CoA-dependent pathway is generally considered less efficient for dedicated 3-HPA production compared to the CoA-independent route due to its complexity and the additional metabolic steps involved. [3]

The following diagram illustrates the key metabolic pathways for 3-HPA production from glycerol:

G Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA GDHt (B12-dependent) 1,3-PDO 1,3-PDO 3-HPA->1,3-PDO PDOR (NADH) 3-HP 3-HP 3-HPA->3-HP ALDH (NAD+) GDHt GDHt ALDH ALDH PDOR PDOR

Figure 1: Metabolic Pathways for 3-HPA Production from Glycerol. This diagram illustrates the central position of 3-HPA in glycerol metabolism, showing its production by glycerol dehydratase (GDHt) and subsequent conversion to either 1,3-propanediol (1,3-PDO) by 1,3-propanediol oxidoreductase (PDOR) or to 3-hydroxypropionic acid (3-HP) by aldehyde dehydrogenase (ALDH). The cofactor requirements for each reaction are indicated in parentheses. [3] [1]

Microbial Production Strains for 3-HPA Synthesis

Natural 3-HPA Producers

Several microorganisms possess the native capability to produce 3-HPA from glycerol, making them attractive candidates for process development without requiring extensive genetic modification. Lactobacillus diolivorans has emerged as a particularly promising natural producer, demonstrating remarkable tolerance to crude glycerol impurities and the ability to accumulate significant quantities of 3-HPA. In optimized systems, L. diolivorans has achieved impressive 3-HPA titers up to 35.9 g/L with yields reaching 0.91 mol3-HPA/molGlycerol and an exceptional average productivity of 4.8 g3-HPA/(gCDM·h). This high productivity is attributed to its robust glycerol dehydratase activity, which has been measured at approximately 2.23 U/mg protein in engineered strains. Another notable natural producer is Lactobacillus reuteri, which utilizes the CoA-dependent pathway for 3-HPA synthesis and has demonstrated the capability to produce 3-HP at concentrations up to 14 g/L from biodiesel-derived glycerol. Other natural producers include various species of Bacillus, Citrobacter, Clostridium, Enterobacter, and Klebsiella, though these generally exhibit lower productivities compared to specialized Lactobacillus strains. [1]

Engineered Production Hosts

For non-native producers, significant metabolic engineering efforts have been undertaken to introduce and optimize 3-HPA production pathways. Klebsiella pneumoniae represents a particularly attractive engineered host due to its native capacity to synthesize vitamin B12, an essential cofactor for glycerol dehydratase, which eliminates the need for expensive cofactor supplementation. Through systematic metabolic engineering, including the overexpression of an endogenous aldehyde dehydrogenase (PuuC) under the strong tac promoter and blocking competing pathways for lactic acid and acetic acid synthesis, recombinant K. pneumoniae has achieved remarkable 3-HP production at 83.8 g/L with a conversion ratio of 54% from glycerol. While this study focused on 3-HP rather than 3-HPA accumulation, the strategies employed demonstrate the potential for engineering this host for 3-HPA production by modulating the balance between GDHt and ALDH activities. Escherichia coli has also been successfully engineered for 3-HPA production, with studies demonstrating that conditional repression of gapA (encoding glyceraldehyde-3-phosphate dehydrogenase) combined with deletion of yqhD (encoding an endogenous NADPH-dependent aldehyde reductase) significantly redirects metabolic flux toward 3-HPA synthesis, resulting in a twofold increase in production. However, a significant drawback of E. coli is its inability to synthesize vitamin B12, necessitating external supplementation of this expensive cofactor. More recently, Bacillus subtilis has been explored as a GRAS (Generally Recognized As Safe) host for 3-HP production, with engineered strains producing 10 g/L 3-HP in batch cultures, suggesting its potential applicability for 3-HPA production as well. [4] [5] [6]

Table 1: Comparison of Microbial Strains for 3-HPA Production from Glycerol

Strain Type Maximum Titer (g/L) Yield (mol/mol) Key Features Limitations
Lactobacillus diolivorans Natural producer 35.9 (3-HPA) 0.91 High productivity (4.8 g/gCDM·h); Crude glycerol tolerance Requires vitamin B12 supplementation
Lactobacillus reuteri Natural producer 14 (3-HP) N/R CoA-dependent pathway; Vitamin B12 synthesis Lower productivity
Klebsiella pneumoniae Engineered 83.8 (3-HP) 0.54 Native vitamin B12 synthesis; High glycerol metabolism Pathogenic potential
Escherichia coli Engineered 71.9 (3-HP) N/R Well-characterized genetics; Extensive toolkit Requires vitamin B12 supplementation
Bacillus subtilis Engineered 10 (3-HP) 0.70-0.80 GRAS status; Robust fermentation Lower titer

Note: N/R = Not reported in the cited references; Values shown for 3-HP indicate potential for 3-HPA production through pathway engineering. [3] [4] [1]

Genetic Engineering Strategies for Enhanced 3-HPA Production

Overexpression of Glycerol Uptake Systems

A critical factor limiting 3-HPA production in many microbial systems is the inefficient transport of glycerol into the cell. To address this bottleneck, researchers have focused on overexpressing glycerol uptake proteins to enhance glycerol assimilation. In Lactobacillus diolivorans, recombinant overexpression of the endogenous glycerol uptake facilitator protein PduF resulted in a 1.3-fold increase in glycerol conversion and a corresponding increase in glycerol dehydratase activity from 1.70 to 2.23 U/mg protein. This genetic modification significantly improved 3-HPA productivity, demonstrating that glycerol transport can be a rate-limiting step in 3-HPA biosynthesis. The engineered strain accumulated up to 35.9 g/L 3-HPA with a remarkable yield of 0.91 mol3-HPA/molGlycerol, highlighting the importance of optimizing glycerol uptake alongside pathway engineering. For implementation, the pduF gene should be cloned under the control of a strong constitutive promoter (such as the GAP promoter from L. diolivorans) and integrated into the genome or expressed on a stable plasmid system. This strategy is particularly effective in natural 3-HPA producers that already possess robust glycerol dehydratase activity but may be limited by substrate uptake. [1]

Balancing Glycerol Dehydratase and Aldehyde Dehydrogenase Activities

A fundamental challenge in 3-HPA production is preventing rapid conversion of 3-HPA to downstream products, particularly 1,3-PDO and 3-HP. To achieve 3-HPA accumulation, it is essential to create an enzymatic imbalance by enhancing glycerol dehydratase activity while limiting aldehyde dehydrogenase and 1,3-propanediol oxidoreductase activities. In Klebsiella pneumoniae, this has been achieved through several strategic approaches:

  • Promoter engineering: Replacing constitutive promoters with strong inducible promoters (e.g., tac promoter) for glycerol dehydratase expression while using native promoters for aldehyde dehydrogenase genes. [6]

  • Competitive pathway disruption: Targeted deletion of genes encoding 1,3-propanediol oxidoreductase (dhaT) and aldehyde dehydrogenase (puuC) to prevent 3-HPA conversion. [5] [6]

  • Cofactor engineering: Manipulating NAD+/NADH ratios to favor 3-HPA accumulation over reduction to 1,3-PDO, often through the use of bioelectrochemical systems. [7]

These strategies have enabled significant 3-HPA accumulation in resting cell systems, where metabolic activity is maintained but cell growth is limited, reducing the carbon flux toward biomass formation and allowing greater 3-HPA accumulation. [1]

Metabolic Toggle Switch for Flux Control

Advanced metabolic engineering approaches have employed genetic toggle switches to dynamically control metabolic flux during fermentation. In E. coli, a metabolic toggle switch has been used for conditional repression of gapA (encoding glyceraldehyde-3-phosphate dehydrogenase), redirecting carbon flux from central metabolism toward the 3-HPA synthesis pathway. This strategy, when combined with deletion of the endogenous yqhD gene (encoding an NADPH-dependent aldehyde reductase), resulted in a twofold increase in 3-HP production, demonstrating its potential for 3-HPA accumulation. The toggle switch system consists of two repressible promoters controlling the expression of each other's repressors, allowing irreversible switching between metabolic states upon induction. This approach is particularly valuable for targeting essential genes in central metabolism, whose complete deletion would be lethal to the cell. Implementation requires careful characterization of switching timing and inducer concentration to maximize product formation while maintaining sufficient metabolic activity for cell growth and cofactor regeneration. [5]

Detailed Experimental Protocols

Strain Development and Genetic Engineering

Protocol 1: Overexpression of Glycerol Uptake Protein in Lactobacillus diolivorans

  • Vector Construction:

    • Amplify the pduF gene (glycerol facilitator protein) from L. diolivorans genomic DNA using primers with BbsI restriction sites.
    • Clone the pduF gene into a L. diolivorans expression vector under the control of the GAP promoter and TT_CAT terminator using Golden Gate assembly.
    • Verify the construct by sequencing and transform into E. coli DH10B for plasmid propagation.
  • Transformation of L. diolivorans:

    • Grow L. diolivorans LMG 19668 in MRS medium (pH 5.7) with 2% glucose at 30°C overnight.
    • Subculture into 500 mL MRS medium (pH 5.7) with 2% glucose and 1% glycine to OD600 of 0.25.
    • Incubate for 3 hours at 30°C without shaking.
    • Harvest cells by centrifugation (4,000 × g, 5 min, 4°C), wash four times with 0.3 M sucrose + 20 mM MgCl2, and once with 0.3 M sucrose.
    • Resuspend in electroporation buffer (272 mM sucrose, 7 mM sodium phosphate, 0.5 mM MgCl2, pH 7.4).
    • Mix 80 μL cells with 20 μL DNA (3 μg) and electroporate at 2500 V, 200Ω, and 25 μF.
    • Resuspend in 900 μL MRS medium (pH 5.7) with 2% glucose, 0.3 M sucrose, and 20 mM MgCl2.
    • Regenerate for 3 hours at 30°C with shaking (180 rpm), then plate on degassed MRS plates (pH 5.7) with 2% glucose and 2.5 μg/mL erythromycin.
    • Incubate in an anaerobic jar at 30°C for 3 days. [1]

Protocol 2: Engineering K. pneumoniae for Enhanced 3-HPA Production

  • PuuC Expression Vector Construction:

    • Amplify puuC gene (aldehyde dehydrogenase) from K. pneumoniae genomic DNA.
    • Clone into expression vector under control of IPTG-inducible tac promoter.
    • Transform into K. pneumoniae using standard electroporation protocols.
  • Competitive Pathway Disruption:

    • Design knockout cassettes for lactate dehydrogenase (ldh1, ldh2) and phosphate acetyltransferase (pta) genes.
    • Use λ-Red recombinase system for targeted gene deletion in K. pneumoniae.
    • Verify knockouts by PCR and sequencing. [6]
Fermentation Protocols

Protocol 3: Two-Stage Cultivation of L. diolivorans for 3-HPA Production

  • Biomass Generation (Seed Reactor):

    • Medium: Modified MRS medium (pH 5.7) supplemented with 5 mg/L vitamin B12, 2.5 μg/mL erythromycin, 3% (w/v) glucose, and 1% (w/v) crude glycerol or 0.5% (w/v) 1,2-PDO.
    • Inoculum: 1% (v/v) from overnight culture.
    • Conditions: 30°C, pH maintained at 5.7, anaerobic conditions.
    • Harvest cells when OD600 reaches 2.5-3.0.
  • Biotransformation (Production Reactor):

    • Medium: Crude glycerol (concentration optimized between 2-10%), supplemented with 5 mg/L vitamin B12 and 2.5 μg/mL erythromycin.
    • Cell density: Adjust to OD600 of 10-15 in production medium.
    • Conditions: 30°C, pH maintained at 5.0-5.5, anaerobic conditions.
    • Sampling: Monitor glycerol consumption and 3-HPA accumulation every 2-4 hours.
    • Termination: When glycerol is depleted or 3-HPA concentration reaches maximum (typically 12-24 hours). [1]

Protocol 4: Fed-Batch Fermentation of Engineered K. pneumoniae

  • Seed Culture:

    • Inoculate single colony into LB medium with appropriate antibiotics.
    • Incubate overnight at 37°C with shaking (200 rpm).
  • Fermentation Medium:

    • Composition: 5.1 g/L K₂HPO₄·3H₂O, 1.95 g/L KH₂PO₄, 8 g/L (NH₄)₂SO₄, 0.125 g/L MgSO₄·7H₂O, 4 g/L yeast extract, and 15-20 g/L glycerol.
    • Supplement with 15 μM coenzyme B12 (if using B12 non-producing strains).
  • Fermentation Conditions:

    • Bioreactor: 5L working volume.
    • Inoculum: 10% (v/v) from seed culture.
    • Temperature: 37°C.
    • pH: Maintain at 7.0 using 5N NaOH.
    • Dissolved oxygen: Implement oxygen-limited conditions (10-20% DO) to balance cell growth and vitamin B12 biosynthesis.
    • Induction: Add 0.1 mM IPTG when OD600 reaches 0.6-0.8.
  • Fed-Batch Operation:

    • Begin glycerol feeding (500 g/L solution) when initial glycerol is depleted.
    • Maintain glycerol concentration at 5-10 g/L throughout fermentation.
    • Fermentation duration: 48-72 hours. [6]

Table 2: Optimization Parameters for 3-HPA Production in Different Microbial Systems

Parameter L. diolivorans K. pneumoniae E. coli B. subtilis
Temperature 30°C 37°C 37°C 37°C
pH 5.0-5.5 7.0 7.0 7.0
Oxygen Anaerobic Oxygen-limited Microaerobic Microaerobic
Vitamin B12 5 mg/L Self-producing 15 μM 15 μM
Inducer N/A 0.1 mM IPTG 0.1 mM IPTG 0.5 mM IPTG
Glycerol Concentration 2-10% (crude) 15-20 g/L (initial) 10-15 g/L 12 g/L
Optimal Yield Time 12-24 hours 48-72 hours 48 hours 24-48 hours

Note: Optimal conditions may vary based on specific strain engineering and reactor configuration. [4] [1] [6]

Analytical Methods

Protocol 5: 3-HPA Quantification by HPLC

  • Sample Preparation:

    • Centrifuge fermentation samples at 13,000 × g for 5 minutes.
    • Filter supernatant through 0.2 μm syringe filter.
    • Derivatize with 10 mM phenylhydrazine for 30 minutes at 30°C to stabilize 3-HPA.
  • HPLC Conditions:

    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:Water (30:70, v/v) with 0.1% trifluoroacetic acid
    • Flow rate: 1.0 mL/min
    • Detection: UV-Vis at 270 nm (for phenylhydrazone derivative)
    • Column temperature: 30°C
    • Injection volume: 20 μL
    • Retention time: ~8-10 minutes for 3-HPA-phenylhydrazone
  • Calibration:

    • Prepare 3-HPA standards in concentration range of 0.1-10 mM
    • Derivatize standards same as samples
    • Plot peak area versus concentration to generate standard curve [1]

Protocol 6: Enzyme Activity Assays

  • Glycerol Dehydratase Activity:

    • Reaction mixture: 100 mM potassium phosphate buffer (pH 8.0), 10% (v/v) glycerol, 10 μM coenzyme B12, and appropriate amount of cell extract.
    • Incubate at 30°C for 10 minutes.
    • Stop reaction by adding 100 μL of 100 mM H₂SO₄.
    • Quantify 3-HPA formation by HPLC as described above.
    • One unit of enzyme activity defined as 1 μmol 3-HPA formed per minute. [1]
  • Aldehyde Dehydrogenase Activity:

    • Reaction mixture: 50 mM Tris-HCl buffer (pH 9.0), 1 mM 3-HPA, 1 mM NAD⁺, and cell extract.
    • Monitor NADH formation at 340 nm for 5 minutes.
    • Calculate activity using extinction coefficient of NADH (ε = 6.22 mM⁻¹cm⁻¹).
    • One unit of enzyme activity defined as 1 μmol NADH formed per minute. [6]

Technical Challenges and Future Perspectives

Current Limitations in 3-HPA Production

Despite significant advances in microbial production of 3-HPA, several technical challenges remain that limit industrial implementation. 3-HPA toxicity represents the most significant bottleneck, as this intermediate exhibits strong antimicrobial activity and can inhibit cell growth at concentrations as low as 5 g/L. This toxicity necessitates the use of resting cell systems or two-stage processes that separate growth from production, increasing process complexity. Additionally, enzyme instability—particularly of glycerol dehydratase, which suffers from mechanism-based inactivation by glycerol—requires sophisticated reactor designs or continuous reactivation systems. The requirement for coenzyme B12 in the most efficient glycerol dehydratase systems presents another challenge, as only a limited number of production hosts can endogenously synthesize this expensive cofactor. For hosts lacking this capability, exogenous B12 supplementation significantly increases production costs. Finally, redox imbalances often occur when 3-HPA conversion pathways are blocked, leading to accumulation of reduced cofactors that inhibit further metabolism. Addressing these limitations requires integrated approaches combining metabolic engineering, process optimization, and novel reactor designs. [3] [1]

Emerging Strategies and Future Directions

Several promising strategies are emerging to address current limitations in 3-HPA production. Bioelectrochemical systems (BES) offer a novel approach to regulate intracellular redox states by enabling electron transfer between cells and electrodes. In recombinant K. pneumoniae, application of an electrical potential (+0.5 V vs. Ag/AgCl) to the anode resulted in a 1.7-fold enhancement of 3-HP production compared to controls, primarily through regulation of the intracellular NADH/NAD+ ratio. This approach can be combined with in situ product recovery using three-compartment BES configurations that simultaneously extract organic acid byproducts, further enhancing yields. Protein engineering of glycerol dehydratase to improve stability and reduce cofactor requirement represents another active research area, with studies focusing on enzyme reactivation systems and oxygen-tolerant variants. For toxicity mitigation, two-phase fermentation systems with continuous product extraction and cell surface display of 3-HPA-converting enzymes are being explored to minimize intracellular accumulation. Finally, systems metabolic engineering approaches that integrate genomic, transcriptomic, and fluxomic data are enabling comprehensive optimization of production hosts, with recent studies demonstrating the potential of CRISPR-Cas9 based genome editing for rapid strain development. These advanced strategies, combined with ongoing efforts to utilize crude glycerol feedstocks more efficiently, are expected to significantly improve the economic viability of biological 3-HPA production in the near future. [2] [7]

Conclusion

The biological production of 3-HPA from glycerol represents a promising route for valorizing biodiesel industry waste streams while producing a valuable platform chemical. This document has provided comprehensive application notes and detailed protocols for establishing 3-HPA production platforms, covering essential aspects from strain selection and genetic engineering to fermentation optimization and analytical methods. Current research demonstrates that both natural producers like Lactobacillus diolivorans and engineered hosts such as Klebsiella pneumoniae can achieve high 3-HPA productivities when appropriate metabolic engineering and process optimization strategies are implemented. Key success factors include enhancing glycerol uptake, balancing pathway enzyme expression, managing cofactor ratios, and implementing effective fermentation strategies. While technical challenges remain, particularly regarding 3-HPA toxicity and cofactor requirements, emerging technologies in bioelectrochemical systems, protein engineering, and synthetic biology offer promising solutions. As these advances continue to mature, biological production of 3-HPA from glycerol is expected to become increasingly competitive with conventional chemical synthesis methods, contributing to the development of more sustainable biorefining processes.

References

optimizing reuterin yield glycerol concentration biomass

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Glycerol & Biomass for Reuterin Production

The table below summarizes key findings from recent studies on maximizing this compound yield:

Strain / System Optimal Glycerol Concentration Optimal Biomass (L. reuteri) Key Outcome / this compound Yield Impact Citation
Pig Slurry Treatment 3 g/kg to 6 g/kg 1.2 g/kg to 12 g/kg Up to 95% reduction in CH₄ emissions; higher biomass and glycerol combination most effective [1].
L. reuteri LR301 (In Vitro) 600 mM (∼55 g/L) Not Specified Showed the best bacteriostatic effect; higher concentrations (800 mM) led to inhibition [2] [3].
L. reuteri LR301 (In Vitro) > 200 mM Not Specified Glycerol concentrations above 200 mM can inhibit GDHt enzyme activity and reduce 3-HPA synthesis [2].

Experimental Protocols for Yield Optimization

Here are detailed methodologies based on the cited research to guide your experiments.

Protocol 1: In Situ this compound Production in a Model System

This protocol is adapted from slurry experiments and can be modified for various applications [1].

  • Bacterial Biomass Preparation:

    • Strain: Limosilactobacillus reuteri SD2112 (or a strain with the pdu-cbi-cob-hem operon).
    • Culture: Inoculate in De Man, Rogosa, and Sharpe (MRS) broth with 20 mM glycerol. Incubate at 37°C for 24 hours.
    • Harvest: Centrifuge culture at 4000 × g for 10 minutes.
    • Wash: Resuspend cell pellet in 50 mM phosphate buffer (pH 6.5) and repeat centrifugation twice.
    • Final Biomass: Use wet cell pellet directly or determine concentration for precise dosing.
  • Treatment Application:

    • Add the prepared biomass (e.g., 12 g kg⁻¹) and glycerol (e.g., 6 g kg⁻¹) directly to your target system (e.g., fermentation broth).
    • Incubate under appropriate conditions (e.g., 25-30°C, anoxic) for the desired duration.
Protocol 2: Investigating Glycerol Inhibition in Culture

This protocol helps identify strain-specific inhibitory thresholds [2] [3].

  • Culture Setup:

    • Prepare MRS broth cultures with a glycerol gradient (e.g., 0, 400, 600, 800 mM).
    • Inoculate with L. reuteri and incubate anaerobically at 37°C.
  • Analysis:

    • Antibacterial Activity: Centrifuge cultures and use the supernatant in an inhibition zone assay against a target pathogen (e.g., Salmonella typhi).
    • Cell Morphology: Use microscopy to observe changes in cell shape at different glycerol concentrations.
    • Transcriptome Analysis: Compare gene expression profiles (e.g., gldA, dhaT, glpK) between cultures with and without high glycerol.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low this compound Yield Glycerol concentration is too high, inhibiting the GDHt enzyme [2]. Titrate glycerol levels. Test a range from 50-600 mM to find the optimum for your strain.
Insufficient biomass to convert available glycerol [1]. Increase the initial biomass concentration while monitoring for other inhibitory effects.
Enzyme Inactivation "Suicidal inactivation" of GDHt by glycerol during reaction [2]. Explore the addition of enzyme reactivation factors (ATP, Mg²⁺, coenzyme B12) or use of aldeyhyde-complexing agents (e.g., carbohydrazide) to stabilize the intermediate [2].

Glycerol Metabolism and Inhibition Pathway

The following diagram illustrates the key pathways and inhibition mechanisms of glycerol metabolism in L. reuteri, which is central to understanding how to optimize this compound production.

L. reuteri Glycerol Metabolism and this compound Production Glycerol Glycerol GDHt Glycerol Dehydratase (GDHt) (Coenzyme B12-dependent) Glycerol->GDHt Dehydration GDHtInactive Inactive GDHt (Alkylcobalamin bound) Glycerol->GDHtInactive Causes Inactivation ThreeHPA 3-HPA (this compound) GDHt->ThreeHPA OneThreePD 1,3-Propanediol (1,3-PD) ThreeHPA->OneThreePD dhaT NAD+ Acrolein Acrolein (Antimicrobial) ThreeHPA->Acrolein Degradation GDHtInactive->GDHt Reactivation GdrAB GdrA & GdrB (Reactivation Factors) GdrAB->GDHtInactive Reactivates with ATP, Mg²⁺, CoB12 TranscriptomeChange High Glycerol → Transcriptome Change GeneDown Downregulated Genes: -gldA (GDHt subunit) -dhaT (1,3-PD dehydrogenase) -glpK, plsX, plsY TranscriptomeChange->GeneDown

This diagram shows the dual role of glycerol as both a substrate for this compound production and an inhibitor of its synthesis, affecting the process both enzymatically and transcriptionally [1] [2].

Key Takeaways for Optimization

  • Balanced Concentration is Crucial: Glycerol is essential but self-limiting. The optimal concentration is a balance between providing sufficient substrate and avoiding inhibition of the GDHt enzyme [2].
  • Strain-Specific Optimization: Different strains of L. reuteri may have varying tolerances and optimal conditions. The protocols above provide a framework for determining the best parameters for your specific strain [1] [2].
  • System-Level Considerations: The efficiency of this compound production can be influenced by the entire system, including the presence of indigenous microbiota, which can be leveraged to enhance the outcome [1].

References

reuterin toxicity Lactobacillus reuteri mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Troubleshooting Tips Key References
What is the primary mechanism of reuterin toxicity? This compound is a broad-spectrum antimicrobial that induces oxidative stress in target cells. It functions by modifying thiol groups in proteins and small molecules (e.g., glutathione), disrupting the intracellular redox balance. [1] [2]
Which microbial pathways are linked to this compound sensitivity? Gene deletions in pathways for aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism increase sensitivity. These pathways are crucial for managing the oxidative stress caused by this compound. [1]
Is this compound toxic to human cells? In vitro studies indicate low cytotoxicity. Human colorectal adenocarcinoma cells (Caco-2) showed no altered viability or membrane integrity at concentrations up to 1080 mM. No significant hemolytic activity was observed at 270 mM. [3]
How can I reduce this compound's toxicity in my culture? Adding cysteine to the growth medium before this compound exposure can suppress its antimicrobial effect, as cysteine's thiol group can neutralize this compound. [2]
Why does my L. reuteri strain not produce this compound? Ensure the culture conditions are correct. This compound production requires glycerol as a substrate and is often optimal under anaerobic conditions. Production can be inhibited by excess glucose. [4]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Toxicity on Bacterial Cells

This protocol is adapted from studies that used systematic genetic screens to elucidate this compound's antibacterial mechanisms [1].

  • This compound Preparation: Produce this compound from a chosen L. reuteri strain (e.g., ATCC 53608). Grow the strain in MRS broth, harvest cells, and incubate them in a glycerol solution (e.g., 250-300 mM) under anaerobic conditions. Collect the cell-free supernatant by centrifugation and filter sterilization [3] [4].
  • Determine Minimum Inhibitory Concentration (MIC): Using a standard method like broth microdilution, determine the MIC of your this compound preparation against a control strain like E. coli K-12. This serves as a baseline for subsequent experiments [1].
  • Genetic Screen for Sensitive/Resistant Mutants: Utilize a comprehensive single-gene knockout library, such as the E. coli Keio collection.
    • Culture Mutants: Spot the mutant library onto solid growth media.
    • Apply this compound Stress: Treat the cultures with a sublethal concentration of this compound (e.g., 0.5x MIC).
    • Monitor Growth: Use a high-throughput system (e.g., the Colony-live system) to measure growth parameters like Maximum Growth Rate (MGR). Compare the MGR in the presence and absence of this compound.
    • Identify Candidates: Classify mutants with significantly reduced MGR as "sensitive" and those with increased MGR as "resistant" [1].
  • Data Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the identified sensitive mutants to pinpoint vulnerable biological pathways [1].
Protocol 2: Evaluating this compound's Stability and Cytotoxicity on Mammalian Cells

This protocol follows in vitro methods used to assess this compound for potential therapeutic applications [3].

  • Simulate Gastrointestinal Transit: Subject the this compound solution to in vitro models that simulate gastric and intestinal conditions. Monitor its antimicrobial activity throughout the process to confirm stability [3].
  • Cell Culture Preparation: Grow a monolayer of mammalian cells, such as Caco-2 (human colorectal adenocarcinoma cells), in appropriate culture flasks.
  • This compound Exposure: Expose the cells to a range of this compound concentrations (e.g., from 0 up to 1080 mM) for a specified period.
  • Assay for Cytotoxicity:
    • Neutral Red Assay: To assess cell viability and metabolic health. Living cells uptake and retain the neutral red dye.
    • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity. The release of LDH into the culture supernatant indicates cell membrane damage [3].
  • Assay for Hemolytic Activity: Incubate fresh human blood cells with this compound (e.g., 270 mM) and measure hemoglobin release to evaluate damage to red blood cells [3].

Data Tables for Key Parameters

Table 1: Bacterial Factors Influencing this compound Sensitivity and Resistance
Factor Type Specific Gene/Pathway Effect on this compound Proposed Mechanism
Sensitivity Factors oxyR gene knockout Increased Sensitivity Disrupts regulation of oxidative stress response [2].
Aromatic amino acid synthesis pathways Increased Sensitivity Creates metabolic vulnerabilities to oxidative stress [1].
Sulfur and glutathione metabolism pathways Increased Sensitivity Impairs ability to manage redox balance and neutralize reactive oxygen species (ROS) [1].
Resistance Factors Biofilm-related genes (omrA, aaeR) Increased Resistance Enhanced biofilm formation acts as a physical barrier, reducing this compound uptake [1].
Antioxidant defense proteins Increased Resistance Forms a functional network to counteract oxidative stress [1].
Table 2: Experimentally Determined Safe this compound Concentrations In Vitro
Assay Type Cell Line / System Highest "No-Effect" Concentration Observed Effect at Higher Concentrations
Cell Viability Human Colorectal Adenocarcinoma (Caco-2) 1080 mM No alteration in viability up to this concentration [3].
Membrane Integrity Human Colorectal Adenocarcinoma (Caco-2) 1080 mM Integrity remained unaltered up to this concentration [3].
Hemolytic Activity Human Red Blood Cells 270 mM No significant hemolysis detected at this concentration [3].

Mechanism of Action and Experimental Workflow

The diagram below summarizes the cellular mechanism of this compound toxicity and the corresponding experimental strategies to investigate it, as described in the FAQs and protocols.

cluster_mechanism Mechanism of this compound Toxicity cluster_investigation Experimental Investigation Strategies This compound This compound OxidativeStress Induces Oxidative Stress This compound->OxidativeStress ThiolBinding Binds to Thiol Groups OxidativeStress->ThiolBinding ROS Elevates Reactive Oxygen Species (ROS) OxidativeStress->ROS Target1 Disrupts Protein Function ThiolBinding->Target1 Target2 Depletes Glutathione ThiolBinding->Target2 Target3 Inhibits DNA Synthesis ROS->Target3 Outcome Microbial Cell Death Target1->Outcome Target2->Outcome Target3->Outcome Screen Genetic Screen (e.g., Keio Collection) Pathways Identify Sensitive Pathways: - Aromatic AA Synthesis - Sulfur Metabolism - Glutathione Metabolism Screen->Pathways Bioinformatics Analysis Cytotox Cytotoxicity Assays (Neutral Red, LDH, Hemolysis) Safety Establish Safe Concentration Profile Cytotox->Safety Start Research Goal: Understand/Mitigate this compound Toxicity Start->this compound Start->Screen Start->Cytotox

References

improving reuterin stability aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reuterin Stability

The core challenge is that this compound (3-HPA) in water exists as a dynamic, multi-component system that is sensitive to its environment [1]. The table below outlines common issues and their solutions.

Problem Possible Cause Recommended Solution
Rapid loss of antimicrobial activity during storage Degradation of the active 3-HPA component over time; storage at elevated temperatures. Store the this compound solution at -20°C; for short-term, room temperature is acceptable if used within 4 weeks [2] [3].
Low antimicrobial efficacy in application The active components have degraded; the initial production yield was low. Confirm activity against a target strain (e.g., S. aureus); optimize the two-step production process to increase initial 3-HPA concentration [3] [1].
Inconsistent stability results between batches Variations in production parameters (glycerol concentration, cell density, incubation time). Standardize the bioproduction protocol. Use high-density resting cells (e.g., 1.6 × 10^10 CFU/mL) and 300-400 mM glycerol [1].
Toxicity concerns for final application Presence of acrolein, a toxic byproduct that can form from 3-HPA dehydration. Consider bisulfite addition during production to form a non-toxic 3-HPA-bisulfite complex, which also increases yield [1].

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound I can achieve in water, and how stable is it? A: Production levels of 235 mM (≈17.1 g/L) of 3-HPA have been achieved using optimized two-step processes [1]. Stability is highly dependent on storage temperature. One study found that 3-HPA concentration remained stable at -20°C for 35 days, followed by a slow decrease. Repeated freeze-thaw cycles also cause a gradual decline in concentration [3].

Q2: Does incorporating this compound into a hydrogel improve its stability? A: Yes, certain hydrogel matrices can effectively preserve this compound's activity. Research shows that this compound preserved its antimicrobial activity in carboxymethylcellulose (CMC)-based hydrogels over 28 days of storage at room temperature (23–25°C) [2] [4]. This makes hydrogel formulation a promising strategy for creating stable, easy-to-apply sanitizers or topical products.

Q3: Is this compound stable and safe for potential therapeutic or food applications? A: Evidence from in vitro studies is promising. This compound is highly stable in gastrointestinal conditions [5]. Toxicity tests on human colorectal adenocarcinoma cells showed that cell viability and membrane integrity remained unaltered by this compound concentrations of up to 1080 mM, and no significant hemolytic activity was detected in blood cells exposed to 270 mM this compound [5]. This suggests a wide safety margin for its use.


Experimental Protocols & Data

Protocol 1: Two-Step Bioproduction of this compound

This is the preferred method for producing high yields of this compound (3-HPA) [1].

  • Step 1: Biomass Production

    • Inoculum: Use a high-yielding strain, such as Limosilactobacillus reuteri or Lentilactobacillus diolivorans LMG 19668 [3] [1].
    • Culture: Inoculate MRS broth (pH 5.7) and incubate anaerobically at 30°C until the end of the exponential phase. Monitor growth by optical density (OD600).
    • Harvest: Centrifuge the culture (e.g., 4,248 × g for 8 min at 20°C) to collect the cell pellet. Wash the pellet with sterile water.
  • Step 2: Biotransformation of Glycerol to 3-HPA

    • Resuspend the washed cell pellet in a glycerol-water solution.
    • Key Parameters:
      • Glycerol Concentration: 300-400 mM
      • Cell Density: 1.6 × 10^10 CFU/mL
      • Incubation: 30°C for 45-120 minutes, with agitation [1].
    • Termination: Remove cells by centrifugation or filtration to obtain a crude this compound supernatant.
Protocol 2: Testing Storage Stability

To quantitatively assess the stability of your this compound solution under different conditions.

  • Sample Preparation: Produce this compound via the two-step method and aliquot.
  • Storage Conditions: Store aliquots at different temperatures (e.g., -20°C, 4°C, 25°C). Include a set of aliquots at -20°C for freeze-thaw cycle testing.
  • Analysis: At regular intervals, quantify the remaining 3-HPA concentration using High-Performance Liquid Chromatography (HPLC) [3].
  • Activity Assay: In parallel, test the antimicrobial activity of stored samples against a reference strain (e.g., Staphylococcus aureus) to correlate chemical stability with functional efficacy [3].
Quantitative Stability Data

The table below summarizes key stability findings from recent research.

Storage Condition Stability Duration Key Finding / Quantitative Result
Room Temp (in CMC hydrogel) 28 days Preserved antimicrobial activity throughout storage [2].
-20°C (in solution) 35 days 3-HPA content remained stable, followed by a slow decrease [3].
Repeated Freeze-Thaw Multiple cycles Caused a slow but steady decrease in 3-HPA concentration [3].
In Gastrointestinal Model N/A Activity remained stable during transit, indicating resilience to pH and enzymes [5].

Diagrams for this compound Stability

The following diagrams illustrate the core concepts and workflows related to this compound stability.

This compound System in Aqueous Solution

This diagram depicts the dynamic and complex equilibrium of the this compound system in water, which is fundamental to understanding its stability challenges.

reuterin_system Glycerol Glycerol HPA HPA Glycerol->HPA GDH Enzyme Dimer Dimer HPA->Dimer Dimerizes Hydrate Hydrate HPA->Hydrate Hydrates Acrolein Acrolein HPA->Acrolein Dehydrates

Workflow for this compound Production & Stabilization

This flowchart outlines the complete experimental workflow from production to stabilization, highlighting key decision points.

reuterin_workflow Start Start: Production Step1 1. Grow Biomass (MRS Broth, 30°C) Start->Step1 Step2 2. Harvest & Wash Cells Step1->Step2 Step3 3. Biotransformation (Glycerol-Water, 30°C) Step2->Step3 Decision Intended Use? Step3->Decision A1 A. For Storage: Solution Decision->A1 Liquid B1 B. For Application: Hydrogel Decision->B1 Gel A2 Store at -20°C (Stable >35 days) A1->A2 End Stable this compound A2->End B2 Incorporate into CMC Gel (Stable 28 days at 25°C) B1->B2 B2->End

References

Strains and Conditions for High Reuterin Production

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes optimal conditions for high reuterin production across different Limosilactobacillus reuteri strains.

Strain Optimal Glycerol Concentration Optimal Biomass (log CFU/mL) Key Environmental Factors Reported Output
L. reuteri DSM 20016 [1] 50 - 100 mmol/L [1] 8 [1] Fermentation in filmogenic solution (sodium alginate), 37°C, 24-72h anaerobic fermentation [1]. Highest production yield achieved with this strain [1].
L. reuteri DPC16 [2] 300 - 350 mmol/L [2] ~21 g/L (dry cell weight) [2] Two-stage process with resting cells. Conversion at 25-30°C, pH 6.2-6.8, for 1-2 hours [2]. Highest yield obtained under these conditions [2].
L. coryniformis WBB05 [3] 200 mmol/L [3] Information not specified in provided search results Aerobic incubation at 20°C [3]. 123 mM this compound from 200 mM glycerol [3].

Detailed Experimental Protocol for a Two-Stage Process

This protocol, optimized for L. reuteri DPC16, details the efficient two-stage "resting cell" process for this compound production [2].

Stage 1: Biomass Production
  • Reactivation: Transfer a frozen stock of L. reuteri into sterile MRS broth and incubate at 37°C for 24 hours to create a seed culture [2].
  • Growth: Inoculate a fresh MRS broth with the seed culture. The most efficient transformation to this compound is achieved with cells harvested after approximately 20 hours of growth [2].
  • Harvesting: Centrifuge the cultured samples (e.g., at 3,100× g for 10 min at 4°C) to collect the fresh cells [2].
Stage 2: this compound Production from Glycerol
  • Preparation: Resuspend the harvested cells in a glycerol-water solution. The optimal cell concentration is around 21-25 g/L (dry cell weight) [2].
  • Conversion: Incubate the cell-glycerol mixture under the following optimal conditions [2]:
    • Glycerol Concentration: 300-350 mmol/L
    • Temperature: 25-30°C
    • pH: 6.2 - 6.8
    • Time: 1-2 hours
  • Termination & Storage: The this compound-containing supernatant can be recovered (e.g., by centrifugation and filter sterilization) and is often lyophilized for storage [4].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems in this compound production.

Problem Possible Cause Suggested Solution
Low this compound Yield Glycerol concentration too high or too low. Test a range of glycerol concentrations (50-350 mmol/L). Higher conversion yield may be achieved with lower (50 mmol/L) glycerol, while higher concentration may require 300+ mmol/L [1] [2].
Sub-optimal biomass. Increase the initial biomass to at least 8 log CFU/mL or 21 g/L dry cell weight [1] [2].
Incorrect pH or temperature. Adhere strictly to optimal parameters (e.g., pH ~6.5, temperature 25-37°C) [1] [2].
Low Cell Viability After Production Toxicity of this compound to the producer strain. This is a known phenomenon [1]. Use a two-stage resting cell process, which separates growth from production, to mitigate this issue [2] [4].
Inconsistent Results Between Batches Variability in cell age or health. Standardize the culture age at harvesting. For L. reuteri DPC16, using 20-24 hour-old cells improves consistency [2].

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the core workflow for this compound production and a logical path for diagnosing common issues.

Start Start: Inoculate L. reuteri A Grow Biomass (37°C, MRS Broth, 24h) Start->A End End: Harvest this compound D Yield Low? End->D B Harvest Cells (Centrifuge) A->B C Incubate with Glycerol B->C C->End D->End No T1 Check Glycerol Concentration D->T1 Yes T2 Check Biomass & Cell Age T1->T2 T3 Verify pH & Temperature T2->T3 T3->C

References

Understanding the PDU Cluster and Microcompartments

Author: Smolecule Technical Support Team. Date: February 2026

The pdu (propanediol utilization) gene cluster enables bacteria to metabolize 1,2-propanediol while protecting the cell from toxic intermediates [1]. The key functional unit is a bacterial microcompartment—a protein-based organelle that acts as a chemical reactor [1].

Feature Description
Primary Function Encapsulates metabolic pathways involving toxic or volatile intermediates [1].
Core Components Enzymes for propanediol catabolism and structural shell proteins [1].
Toxic Intermediate Propionaldehyde is produced during propanediol breakdown [1].
Protective Role Shell proteins sequester propionaldehyde, preventing cytotoxicity and concentrating substrates [1].

Foundational Experimental Workflow

The diagram below outlines a general experimental workflow for initiating a study of the PDU cluster, from hypothesis to initial validation.

pdu_research_workflow PDU Cluster Research Workflow Start Start: Hypothesis on Substrate-Specific Regulation Bioinformatics Bioinformatic Analysis (Identify pdu cluster and regulators) Start->Bioinformatics Genetic Genetic Manipulation (Gene knockout/overexpression) Bioinformatics->Genetic Cultivation Bacterial Culturation (Under inducing vs. non-inducing conditions) Genetic->Cultivation Analysis Molecular & Phenotypic Analysis (Transcriptomics, Protein Assays, Microcompartment Imaging) Cultivation->Analysis Validation Data Integration and Hypothesis Validation Analysis->Validation End End: Publish Results or Refine Hypothesis Validation->End

This workflow provides a logical sequence for investigating PDU cluster regulation. The core challenge you will address in the "Analysis" phase is directly measuring how a specific substrate influences the cluster's activity.

References

Understanding Reuterin Toxicity & Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a highly potent antimicrobial metabolite produced by Lactobacillus reuteri from glycerol [1] [2]. A major challenge in working with this compound is its toxicity, which can lead to the suicidal inactivation of the very enzyme that produces it, glycerol dehydratase (GDHt), and can also be cytotoxic in your experiments [2] [3].

Complexation is a key strategy to stabilize this compound. This process involves binding the reactive aldehyde group of 3-HPA with another compound. This binding reduces its toxicity, prevents enzyme inhibition, and allows for its accumulation and storage [2].

The table below summarizes the primary complexing agents mentioned in scientific literature.

Complexing Agent Key Function & Application Reported Outcome
Sodium Bisulfite [2] Traps 3-HPA as a complex to prevent enzyme inactivation during production. Prevents suicidal inactivation of GDHt, enabling higher yields [2].
Carbohydrazide [2] [3] Used in in situ complexation reactions during cultivation. Increased 3-HPA yield; one study reported a 1.9x yield improvement [2] [3].
Semicarbazide [2] Traps 3-HPA to overcome its inhibitory effect during bioconversion. Allows for continuous production where the process would otherwise rapidly terminate [2].

Experimental Protocols for Toxicity Management

Here are methodologies based on current research for producing this compound while managing its toxicity.

Protocol 1: this compound Production with In-Situ Complexation

This protocol is adapted from studies using complexing agents to stabilize this compound during its production by L. reuteri [2] [3].

  • Culture Preparation: Inoculate L. reuteri in MRS broth and incubate anaerobically at 37°C for 16-24 hours [4].
  • Cell Harvesting: Centrifuge the culture (e.g., at 1500 ×g for 10 min) to pellet bacterial cells. Wash the pellet with a neutral buffer like 0.1 M potassium phosphate (pH 7.0) [4].
  • Glycerol Conversion & Complexation:
    • Resuspend the cell pellet in an aqueous glycerol solution (concentrations in literature range from 100 mM to 400 mM) [4].
    • Add Complexing Agent: Introduce a complexing agent like carbohydrazide (e.g., 50.6 g/L) or sodium bisulfite to the reaction mixture [2] [3].
    • Incubate: Incubate the suspension anaerobically at 25-37°C for a set period (45-120 minutes). The complexing agent will bind to 3-HPA as it is produced [3] [4].
  • Recovery: Centrifuge the suspension (e.g., at 8000 ×g for 10 min) to remove cells. The stabilized this compound-complex will be in the filter-sterilized supernatant [4].
Protocol 2: Purified this compound Safety and Stability Testing

If you are working with pre-produced or purified this compound, these assays can help determine its stability and safe working concentration [4].

  • Gastrointestinal Stability (In-Vitro):
    • Procedure: Subject the this compound preparation to simulated gastric and intestinal fluids. You can then assess its stability by measuring its concentration over time (e.g., via HPLC) and its retained antimicrobial activity using a minimum inhibitory concentration (MIC) assay against indicator bacteria [4].
    • Expected Outcome: Research indicates that this compound remains stable and active through gastrointestinal-simulated conditions [4].
  • Cytotoxicity Assay (e.g., on Caco-2 cells):
    • Procedure: Treat human colorectal adenocarcinoma cells (Caco-2) with serial dilutions of this compound. Assess cell viability using assays like the Neutral Red Uptake assay and membrane integrity with the Lactate Dehydrogenase (LDH) release assay [4].
    • Expected Outcome: One study found no significant alteration in cell viability or membrane integrity at concentrations up to 1080 mM, suggesting a high safety threshold in this model system [4].

The following diagram illustrates the decision-making workflow for managing this compound toxicity, incorporating the protocols above.

Start Start: this compound Toxicity Issue Decision1 Is toxicity inhibiting production or experiments? Start->Decision1 Option1 Apply In-Situ Complexation (Protocol 1) Decision1->Option1 Yes Option2 Test Purified this compound Safety (Protocol 2) Decision1->Option2 Working with purified this compound Step1 Produce this compound in the presence of a complexing agent (e.g., Carbohydrazide) Option1->Step1 Step2 Purify and test this compound stability and cytotoxicity on cell lines Option2->Step2 Outcome1 Outcome: Stabilized this compound with reduced enzyme inhibition Step1->Outcome1 Outcome2 Outcome: Determined safe working concentration Step2->Outcome2

Frequently Asked Questions (FAQs)

Q1: Besides complexation, are there other strategies to improve this compound yield? Yes, metabolic engineering is a powerful approach. One study created a recombinant L. reuteri strain (RPRB3007) with an overexpressed pdu operon (containing the genes for this compound production). This strain showed a 1.9 times higher specific 3-HPA production rate compared to the wild-type strain [2].

Q2: What is the typical shelf-life and storage condition for this compound? While stability can vary, this compound is known to be stable across a wide pH range and resistant to proteolytic and lipolytic enzymes [4]. Filter-sterilized supernatants containing this compound can be stored at -20°C for future use [4].

Q3: I cannot find a precise molar ratio for bisulfite. What should I do? The exact stoichiometric ratios for complexation are often optimized for specific experimental setups. It is recommended to consult the foundational papers that use these methods and perform empirical testing. You may start with the concentrations mentioned in Protocol 1 (e.g., 50.6 g/L carbohydrazide with 50 g/L glycerol) [3] and adapt from there.

References

factors affecting 3-HPA production glycerol conversion

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide for 3-HP Production

Here are answers to some common challenges faced during the microbial production of 3-Hydroxypropionic Acid (3-HP) from glycerol.

  • Q: Why is my 3-HP yield low, with high accumulation of by-products like 1,3-propanediol (1,3-PDO) or lactate?

    • A: This is often due to carbon flux being diverted away from the 3-HP pathway. The solution involves metabolic engineering to knock out genes responsible for these by-products.
      • In Klebsiella pneumoniae: Delete the dhaT and yqhD genes to eliminate 1,3-PDO production [1] [2]. Additionally, knocking out ldhA prevents lactate formation [2].
      • In E. coli: Deleting the yqhD gene is crucial to reduce 1,3-PDO, a major by-product [3] [4]. One study showed that a triple knockout of tpiA, zwf, and yqhD increased 3-HP yield by 7.4-fold compared to the base strain [4].
  • Q: The intermediate 3-HPA is toxic and inhibits cell growth. How can I manage this?

    • A: Cytotoxicity of 3-Hydroxypropionaldehyde (3-HPA) is a common bottleneck. The key is to balance the expression of the two pathway enzymes.
      • Enzyme Balance: Ensure a high activity of the second enzyme, Aldehyde Dehydrogenase (ALDH), relative to the first enzyme, Glycerol Dehydratase (GDHt). This rapidly converts toxic 3-HPA into 3-HP before it accumulates [5] [1].
      • Promoter Strength: Use a strong, inducible promoter (like the tac promoter) to drive the expression of a highly active ALDH, which was shown to be more effective than a constitutive promoter [1].
      • Genetic Circuit Control: In E. coli, a metabolic toggle switch can be used to conditionally repress central metabolic genes (like gapA), redirecting flux toward 3-HP and reducing 3-HPA accumulation [3].
  • Q: How does oxygen level affect my 3-HP fermentation?

    • A: Aeration is a critical process parameter as it influences the cofactor balance (NAD+/NADH) and enzyme activity.
      • Cofactor Regeneration: The ALDH enzyme requires NAD+ for its reaction. Sufficient aeration helps regenerate NAD+, favoring 3-HP production over 1,3-PDO production, which consumes NADH [2].
      • Enzyme Sensitivity: Some GDHt enzymes can be oxygen-sensitive, requiring micro-aerobic conditions [6].
      • Optimization is Key: The optimal aeration level must be determined experimentally. One study on K. pneumoniae found that a moderate shaking speed of 100 rpm was optimal for P3HP production, while both lower (50 rpm) and higher (200 rpm) speeds were less effective [7].
  • Q: My production host requires expensive Vitamin B12. Are there alternatives?

    • A: Yes, you can choose a host that naturally synthesizes Vitamin B12, which is a essential cofactor for the common GDHt enzyme.
      • Natural Producers: Klebsiella pneumoniae and Lactobacillus reuteri are natural producers of Vitamin B12, eliminating the need for external supplementation and reducing costs [8] [1].
      • Engineered Hosts: Alternatively, you can engineer a pathway in your host that does not require Vitamin B12, such as the β-alanine pathway used in engineered Aspergillus niger [9].

Comparison of Microbial Hosts for 3-HP Production

The choice of microbial host significantly impacts the production strategy and outcome. The table below summarizes the key features of several organisms used for 3-HP production.

Host Microorganism Key Advantages Key Challenges Reported High 3-HP Titer Essential Pathway Components
Klebsiella pneumoniae Naturally produces Vitamin B12; efficiently metabolizes glycerol [8] [1] Pathogenic; requires careful handling; produces multiple by-products [8] 83.8 g/L [1] GDHt (DhaB) & ALDH (e.g., PuuC) [1]
Escherichia coli Well-understood genetics; easy to engineer [8] [3] Requires Vitamin B12 supplementation; sensitive to 3-HP and inhibitors [10] [8] 71.9 g/L [8] [2] GDHt (DhaB) & ALDH (e.g., GabD4) [5]
Issatchenkia orientalis High acid tolerance; enables low-pH fermentation [10] Relatively new chassis; less established tools Reported for BSG hydrolysate [10] β-alanine pathway [10]
Aspergillus niger Acid-tolerant; can use lignocellulosic feedstocks [9] Filamentous fungus; slower growth 36.0 g/L (from corn stover) [9] β-alanine pathway [9]
Bacillus subtilis Generally Recognized As Safe (GRAS) status [6] Lower titers reported in early research 10 g/L [6] GDHt (DhaB) & ALDH (PuuC) [6]

Visualizing the Core Pathway and Key Challenges

To better understand the technical issues, the following diagrams outline the core metabolic pathway and a common problem.

G Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA GDHt (DhaB) Requires B12 3-HP 3-HP 3-HPA->3-HP ALDH (e.g., PuuC) Requires NAD⁺ 1,3-PDO 1,3-PDO 3-HPA->1,3-PDO PDOR (DhaT, YqhD) Consumes NADH NAD⁺ NAD⁺ NADH NADH NAD⁺->NADH ALDH rxn NADH->NAD⁺ PDOR rxn

Core Pathway & Cofactor Competition

This diagram shows the two-step conversion of glycerol to 3-HP and its competing pathway. The key is to maximize flux through the green ALDH reaction.

G cluster_problem Problem: 3-HPA Accumulation cluster_solution Solution: Balanced Pathway A1 High GDHt activity C1 3-HPA Build-up A1->C1 Overproduction A2 Moderate GDHt activity B1 Low ALDH activity B1->C1 Slow Consumption D1 Cell Growth Inhibition & Low 3-HP Yield C1->D1 C2 3-HPA Rapidly Converted A2->C2 B2 High ALDH activity B2->C2 D2 Healthy Cells & High 3-HP Yield C2->D2

Problem & Solution: 3-HPA Toxicity

This diagram contrasts the common problem of 3-HPA accumulation with its primary solution: rebalancing enzyme expression to ensure rapid consumption of the toxic intermediate.

References

reuterin production anaerobic fermentation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Reuterin and Its Production

This compound (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound produced by specific bacteria, notably Limosilactobacillus reuteri, during the anaerobic fermentation of glycerol [1] [2]. Its activity is attributed to a dynamic system in aqueous solution, primarily involving its monomer, hydrated monomer, and cyclic dimer forms [3].

The production is a two-stage process: first, growing the bacterial biomass, and second, using these "resting cells" to convert glycerol into this compound [3]. The core enzymatic reaction is catalyzed by a glycerol dehydratase, which is dependent on vitamin B12 (co-enzyme Vb-12) as a cofactor [3].

The following diagram illustrates the workflow for producing and quantifying this compound using resting cells of L. reuteri.

G Start Start: Inoculate L. reuteri Grow Grow cells in MRS broth (37°C, 5% CO₂, 20-24 hours) Start->Grow Harvest Harvest cells by centrifugation Grow->Harvest Wash Wash cells with phosphate buffer Harvest->Wash Resuspend Resuspend in glycerol solution for bioconversion Wash->Resuspend Convert Anaerobic conversion (30-37°C, 1-3 hours) Resuspend->Convert Centrifuge2 Centrifuge to remove cells Convert->Centrifuge2 Filter Filter sterilize (0.22 µm filter) Centrifuge2->Filter Quantify Quantify this compound (colorimetric assay) Filter->Quantify Store Store crude this compound at -80°C Quantify->Store

Optimizing Production Conditions

Multiple factors significantly impact the yield of this compound. The table below summarizes key parameters and their optimal ranges based on recent research.

Factor Optimal Condition / Range Effect & Notes
Glycerol Concentration 100 - 350 mmol/L [1] [3] The most critical factor [3]. Higher concentrations (e.g., 300-350 mmol/L) can maximize yield, but lower levels (50 mmol/L) may improve conversion efficiency [1].
Temperature 30 - 37°C [3] [2] A study found 30°C optimal for one strain, while 37°C is standard [3]. Microbial die-off begins at 110°F (~43°C) [4].
pH 6.2 - 7.0 [3] The second most critical factor. A pH of 6.2 was found optimal for one strain [3].
Biomass Concentration 8 log CFU/mL - 25 g/L (dry cell mass) [1] [3] Higher starting cell density correlates with higher this compound production [1].
Cell Age 20 - 24 hours (stationary phase) [3] Using cells harvested after ~20 hours of growth is most efficient [3].
Conversion Time 1 - 3 hours [3] [2] This compound production is rapid, with high yields often achieved within 1-3 hours of incubation [3].
Oxygen Anaerobic conditions [1] Essential for standard L. reuteri strains. Some Lactobacillus coryniformis strains can produce this compound aerobically [5].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in this compound production.

Q1: My fermentation yielded little to no this compound. What went wrong?

  • Low starter viability: Ensure you start with an adequate number of viable microbes (at least 2 billion counts) [4]. Verify that your probiotic capsules or stock culture were not exposed to excessive heat during shipment or storage [4].
  • Incorrect temperature: Confirm your incubation device maintains a steady temperature of around 100°F (~37°C). Temperatures exceeding 110°F (43°C) can kill L. reuteri [4]. Use a calibrated thermometer.
  • Insufficient glycerol: Verify that the glycerol concentration in your conversion medium is within the optimal range of 100-350 mmol/L [1] [3].

Q2: My this compound preparation has a foul smell or shows microbial contamination. How can I prevent this?

  • Prebiotic contamination: If using inulin as a prebiotic fiber in growth media, be aware it is not sterile and can harbor contaminating microbes [4]. Pre-heat your liquid medium to 180°F (82°C) for 2-3 minutes and cool before inoculation, or try a different brand of inulin [4].
  • Fungal growth: Pink, red, orange, or black spots indicate fungal contamination [4]. Scrape off the affected area; the rest of the batch may be salvaged. Improve aseptic technique and ensure preparation surfaces are away from air vents [4].

Q3: The antimicrobial activity of my this compound is inconsistent. What factors affect its efficacy?

  • Gram-positive vs. Gram-negative sensitivity: Gram-negative bacteria like E. coli are generally more sensitive to this compound than Gram-positive bacteria and fungi [6]. Test your produced this compound against a standard strain to confirm potency.
  • Storage instability: For consistent experimental results, use freshly prepared this compound. While it can be stable during refrigerated shelf life in a product matrix [6], storing crude extract at -80°C is recommended for research purposes [2].

Detailed Experimental Protocol: this compound Production with Resting Cells

This protocol is adapted from multiple studies [3] [2] and reflects an efficient method for laboratory-scale this compound production.

Part A: Biomass Production

  • Reactivation: Inoculate a frozen stock of Limosilactobacillus reuteri (e.g., strains DSM 20016, ATCC 55730, or DPC16) into 10 mL of sterile MRS broth. Incubate anaerobically at 37°C for 24 hours.
  • Seed Culture: Transfer 1 mL of the reactivated culture into 100 mL of fresh, sterile MRS broth. Incubate again at 37°C for 24 hours under anaerobic conditions (e.g., using an anaerobic chamber or by purging with nitrogen).
  • Harvesting: Centrifuge the culture at 10,000 × g for 10 minutes at 4°C to pellet the cells.
  • Washing: Discard the supernatant and resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 7.0). Repeat the centrifugation and washing step once more to remove residual growth medium.

Part B: this compound Production via Bioconversion

  • Resuspension: Resuspend the final cell pellet in a sterile glycerol solution (concentration of 200-300 mmol/L in 100 mM phosphate buffer, pH 7.0) to a high cell density (e.g., 8 log CFU/mL or 25 g/L dry cell mass).
  • Anaerobic Conversion: Incubate the cell-glycerol suspension anaerobically at 37°C for 3 hours to allow for this compound production.
  • Harvesting this compound: After incubation, centrifuge the mixture at 10,000 × g for 10 minutes at 4°C.
  • Sterile Filtration: Carefully collect the supernatant and filter it through a 0.22 μm membrane filter to remove any remaining cells. This filtrate is your crude this compound extract.

Part C: this compound Quantification (Colorimetric Method)

  • Principle: This method quantifies this compound based on its derivative, acrolein, which reacts with tryptophan to form a colored complex [2].
  • Standard Curve: Prepare acrolein standard solutions in a range of 0.35 - 0.211 mM [2].
  • Reaction:
    • Mix 6 mL of your this compound sample (or standard) with 4.5 mL of tryptophan solution (0.01 M in 0.05 M HCl) and 18 mL of concentrated HCl (12 N).
    • Incubate the mixtures at 37°C for 20 minutes [2].
  • Measurement: Measure the absorbance of each solution at 550 nm using a spectrophotometer.
  • Calculation: Plot the standard curve of acrolein concentration vs. absorbance. Use this curve to determine the concentration of this compound in your samples, expressed in mM.

References

Technical Support Center: Scaling Reuterin Production for Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reuterin and Its Commercial Relevance

This compound (3-hydroxypropionaldehyde) is a broad-spectrum antimicrobial compound produced by various bacterial species, most notably the probiotic bacterium Limosilactobacillus reuteri. This multi-component system exists in a dynamic equilibrium between its active form (3-HPA), hydrate, dimeric forms, and acrolein, contributing to its potent antimicrobial activity across a wide pH range. Unlike many antimicrobial agents, this compound demonstrates particular efficacy against Gram-negative pathogens while showing relatively lower activity against many beneficial Lactobacillus species, making it an attractive candidate for therapeutic applications where preserving beneficial gut flora is desirable. The compound's water solubility, stability across pH variations, and resistance to enzymatic degradation by proteolytic and lipolytic enzymes further enhance its commercial potential for both industrial and clinical applications.

The industrial significance of this compound stems from its diverse applications across multiple sectors. In food safety, this compound has demonstrated efficacy in preserving various products including dairy items, meat, and fresh produce by inhibiting spoilage microorganisms and pathogens. Therapeutically, this compound shows promise as an anti-infective agent against challenging pathogens like Clostridioides difficile, with recent research revealing interesting anti-cancer properties through induction of pyroptosis in hepatocellular carcinoma cells. The compound's ability to selectively target pathogens while sparing beneficial bacteria presents a significant advantage over conventional antibiotics, particularly in an era of increasing antimicrobial resistance. Additionally, this compound production aligns with green chemistry principles through its biocatalytic synthesis from renewable glycerol feedstocks, offering an environmentally sustainable alternative to traditional chemical preservatives.

Table: Summary of this compound's Industrial Application Potential

Application Area Key Findings Relevant Microorganisms/Contexts
Food Preservation Effective in dairy products and meat; prevents late blowing defect in cheese Clostridium tyrobutyricum, Penicillium expansum, Listeria monocytogenes
Healthcare Applications Inhibits C. difficile growth and sporulation; demonstrates anti-cancer activity Clostridioides difficile, hepatocellular carcinoma cells
Agricultural Use Potential for silage preservation and pathogen control Various spoilage microorganisms in plant materials

Production Methods and Scaling Parameters

Comparative Production Methods

Industrial-scale this compound production primarily employs two fundamental approaches: the one-step in situ method and the two-step purification process. The one-step method involves cultivating L. reuteri directly in a growth medium containing glycerol, allowing simultaneous bacterial growth and this compound production. While simpler in concept, this approach typically yields lower final concentrations of this compound and requires more complex downstream purification processes to separate this compound from media components. Recent applications of this method have demonstrated successful implementation in food matrices like cheese, where L. reuteri adjunct cultures combined with glycerol supplementation effectively produce this compound directly in the food product to prevent late blowing defect caused by Clostridium tyrobutyricum [1]. The two-step process separates biomass production from this compound synthesis, first growing L. reuteri cells in optimal growth media (typically MRS), then harvesting and transferring these cells to a glycerol-water solution for this compound production [2]. This method typically achieves significantly higher yields – up to 235 mM according to some studies – and simplifies subsequent purification steps.

The critical process parameters for optimizing this compound production vary depending on the selected method but consistently include glycerol concentration, biomass density, incubation time, and temperature. For the two-step process, research indicates that glycerol concentrations between 100-400 mM directly impact final this compound yield, with optimal concentration potentially strain-dependent. Biomass concentration represents another crucial factor, with studies demonstrating that cell densities of approximately 1.6 × 10^10 CFU/mL can achieve maximal this compound production around 235 mM under optimal conditions [2]. Incubation temperature for the conversion phase typically ranges between 15-37°C, with some studies reporting optimal production at approximately 30°C. pH control around 6.0 has been shown to expedite production, while addition of lactate to the glycerol-water solution may positively impact 3-HPA accumulation.

Table: Quantitative Comparison of this compound Production Methods

Production Parameter One-Step (In Situ) Process Two-Step Process
Maximum Reported Yield 33.97 mM (in fermented milk product) [3] 235 mM (in glycerol-water solution) [2]
Glycerol Concentration Varies by application; 50-100 mM in cheese production [1] 100-400 mM (optimal concentration may be strain-dependent) [2]
Biomass Requirement Standard culture densities High cell densities (up to 1.6 × 10^10 CFU/mL) [2]
Incubation Temperature 37°C (for growth and production) 15-37°C (30°C optimal in some strains) [2]
Key Advantages Simplified processing; direct application in food matrices Higher yields; easier purification; better process control
Primary Limitations Lower yields; complex purification; product inhibition Requires biomass separation; additional processing step
Yield Optimization Strategies

Maximizing this compound production requires careful optimization of both biological and process parameters. The toxicity of accumulated 3-HPA to L. reuteri cells represents a fundamental limitation in production scaling, as end-product inhibition constrains conversion efficiency. To address this challenge, researchers have developed innovative approaches including the addition of bisulfite compounds that form non-toxic complexes with 3-HPA, effectively removing the inhibitory product and driving the reaction toward greater glycerol conversion [2]. Alternative strategies include cell immobilization techniques using calcium alginate beads or other support matrices that can enhance productivity by maintaining cell viability and function while allowing continuous operation. From a biochemical perspective, the genetic regulation of this compound production involves the pdu-cbi-cob-hem gene cluster, which encodes the glycerol dehydratase enzyme (pduCDE) responsible for the conversion of glycerol to 3-HPA, as well as genes involved in vitamin B12 cofactor synthesis essential for this conversion [2].

Process optimization must also consider the composition of the conversion medium, particularly the exclusion of glucose which can redirect bacterial metabolism away from this compound production. Studies indicate that incubation times for the conversion phase typically range from 45-120 minutes, with optimal duration dependent on other process parameters. For large-scale production, purification methodologies may include ion exchange chromatography, reactive distillation, or other separation techniques to isolate 3-HPA from the conversion mixture. It is important to note that optimal production parameters frequently demonstrate strain-specific variations, necessitating experimental determination for specific production strains. Additionally, scaling from laboratory to industrial production introduces challenges related to oxygen transfer, mixing efficiency, and temperature control that must be addressed through appropriate bioreactor design and process control strategies.

Troubleshooting Common Production Challenges

Production and Yield Issues

Inadequate this compound production represents one of the most frequent challenges in scaling operations, with multiple potential contributing factors. The glycerol concentration in the conversion medium must be carefully optimized, as both insufficient and excessive glycerol can limit yields. Studies indicate that concentrations around 300 mM typically maximize production for many strains, though some evidence suggests that 400 mM may be optimal for certain industrial strains [2]. The physiological state and density of production cells significantly impact conversion efficiency, with resting cell concentrations of at least 1.6 × 10^10 CFU/mL recommended for maximal production in the two-step process. When using probiotic capsules as starter cultures, ensure an initial count of at least 2 billion viable cells to reliably initiate fermentation [4]. Temperature control represents another critical factor, as L. reuteri experiences microbial die-off beginning at 40°C (104°F), with near-complete inactivation occurring at 49°C (120°F) [4]. Maintaining optimal temperature around 37°C throughout the production process is essential for consistent yields.

Process parameters requiring careful monitoring include incubation time, pH, and potential substrate limitations. The conversion of glycerol to this compound typically reaches completion within 45-120 minutes under optimal conditions, with prolonged incubation providing no additional benefit and potentially promoting degradation. The pH stability of the production medium should be maintained around pH 6.0, which has been shown to expedite production without compromising enzyme activity. Additionally, investigators should verify that prebiotic fibers like inulin included in some production formulations do not introduce microbial contaminants that could interfere with production. Recent analyses have detected both spore-forming and non-spore-forming microbes in commercial inulin powders, recommending preheating the liquid component to 82°C (180°F) for 2-3 minutes followed by cooling before inoculation to minimize contamination risks [4]. For persistent production issues, consider strain substitution or genetic improvement of production strains to enhance glycerol conversion efficiency and this compound tolerance.

Antimicrobial Efficacy Problems

Inconsistent antimicrobial activity in this compound preparations can stem from multiple factors related to both production and storage conditions. The dynamic equilibrium between this compound's different forms (3-HPA, its hydrate, dimer, and acrolein) means that composition can shift under different conditions, potentially affecting bioactivity [5] [2]. Research indicates that Gram-positive microorganisms generally demonstrate greater resistance to this compound compared to Gram-negative bacteria, with Penicillium expansum surviving concentrations up to 10 mM while Escherichia coli strains may be inhibited by as little as 0.9 mM [3]. This intrinsic variation in sensitivity must be considered when applying this compound against different target organisms. The composition of the application matrix significantly influences efficacy, with complex biological environments potentially reducing activity through component interactions or increased oxidative stress protection for target organisms.

Quality assurance protocols should include regular verification of this compound concentrations in stored batches, particularly if efficacy issues emerge. When confronting resistance problems, consider implementing combination approaches with other antimicrobials, as studies demonstrate synergistic effects between this compound and compounds like nisin or lactic acid against various pathogens including Listeria monocytogenes and Staphylococcus aureus [3]. For applications targeting specific pathogens, preliminary sensitivity testing is recommended to establish the minimum inhibitory concentration (MIC) under application conditions, as this can vary substantially between microorganisms. Recent mechanistic studies indicate that this compound induces oxidative stress in bacterial cells by generating reactive oxygen species and depleting glutathione reserves, so environmental conditions that affect oxidative stress responses in target organisms may significantly impact this compound efficacy [6] [7].

Experimental Protocols and Methodologies

This compound Production Protocol

Two-step this compound production represents the most efficient method for generating high concentrations of this compound for research and development purposes. Begin by inoculating L. reuteri into MRS broth and incubating anaerobically at 37°C for 18-24 hours to achieve late logarithmic growth phase. Centrifuge the culture at 5,000 × g for 15 minutes at 4°C, then wash the cell pellet twice with sterile physiological saline to remove residual media components. Resuspend the concentrated cells in a glycerol-phosphate buffer solution (100-400 mM glycerol, 50 mM phosphate buffer, pH 6.0) to a final density of approximately 1.6 × 10^10 CFU/mL [2]. Incubate this suspension with gentle agitation at 30°C for 45-120 minutes to allow this compound production. Terminate the reaction by removing cells through centrifugation at 10,000 × g for 10 minutes at 4°C. Filter-sterilize the supernatant containing this compound using 0.22 μm membranes and aliquot for immediate use or storage at -20°C to maintain stability.

Quantification of this compound as 3-hydroxypropionaldehyde can be performed using several analytical methods. The colorimetric method based on reaction with tryptophan and acidification represents a straightforward approach suitable for routine analysis, though high-performance liquid chromatography (HPLC) with UV detection provides greater specificity and accuracy. For precise quantification, ion chromatography with pulsed amperometric detection (IC-PAD) offers excellent sensitivity but requires specialized equipment [2]. When establishing production protocols, include appropriate controls to verify that antimicrobial activity originates from this compound rather than other metabolites: include samples without glycerol to account for any antimicrobial activity from residual acids or other compounds produced by the bacteria, and samples with glycerol but without L. reuteri to confirm glycerol itself does not inhibit target organisms. For applications requiring high purity, additional purification steps such as ion exchange chromatography or reactive distillation may be incorporated, though these are typically unnecessary for most research applications.

Antimicrobial Testing Protocol

Standardized antimicrobial susceptibility testing provides essential data for evaluating this compound efficacy against target microorganisms. Prepare serial two-fold dilutions of this compound in appropriate medium for the target microorganism, typically ranging from 0.5 to 16 mM based on preliminary range-finding experiments. Inoculate each dilution with approximately 10^6 CFU/mL of the target microorganism from mid-logarithmic phase cultures. Include growth controls (medium with inoculum but no this compound) and sterility controls (medium with this compound but no inoculum) on each plate. Incubate under optimal conditions for the target microorganism and record optical density at 600 nm at regular intervals over 24 hours. The minimum inhibitory concentration (MIC) represents the lowest concentration of this compound that completely prevents visible growth after 24 hours incubation [3] [6]. For time-kill assays, use this compound concentrations at 1×, 2×, and 4× the MIC and enumerate viable cells by serial dilution and plating at predetermined time points (0, 2, 4, 8, and 24 hours).

Specialized assays for specific applications may include anti-biofilm activity testing, spore germination inhibition, or combination studies with conventional antibiotics. When evaluating this compound's effect on bacterial spores, include a heat shock step (65°C for 30 minutes) to eliminate any vegetative cells before treatment. For combination studies with antibiotics like vancomycin or metronidazole, checkerboard microdilution assays can determine synergistic, additive, or antagonistic interactions [7]. In all antimicrobial testing, ensure proper pH control as this compound's efficacy can vary with pH, and include appropriate positive controls based on the target microorganism (e.g., nisin for Gram-positive bacteria, EDTA for Gram-negative bacteria). Recent research indicates that this compound induces oxidative stress in bacterial cells, so consider incorporating assays measuring reactive oxygen species production or glutathione depletion to provide mechanistic insights alongside efficacy data [6] [7].

Mechanism of Action and Experimental Workflows

Antimicrobial Mechanism Visualization

The antimicrobial activity of this compound involves a complex mechanism primarily centered on inducing oxidative stress and disrupting cellular metabolic pathways. Systematic analysis using E. coli single-gene knockout libraries has identified that this compound causes metabolic vulnerabilities in pathways related to aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism [6]. The following diagram illustrates the primary antimicrobial mechanisms of this compound:

G cluster_oxidative Oxidative Stress Pathway cluster_metabolic Metabolic Disruption cluster_other Additional Mechanisms This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Glutathione Glutathione Depletion This compound->Glutathione Antioxidant Inhibition of Antioxidant Enzymes This compound->Antioxidant AA Aromatic Amino Acid Synthesis Disruption This compound->AA Sulfur Sulfur Metabolism Interference This compound->Sulfur Thiol Thiol Group Interaction This compound->Thiol DNA DNA Damage This compound->DNA Membrane Membrane Integrity Loss This compound->Membrane Biofilm Biofilm Disruption This compound->Biofilm OxidativeDamage Oxidative Damage ROS->OxidativeDamage Glutathione->OxidativeDamage Antioxidant->OxidativeDamage CellDeath Cell Death OxidativeDamage->CellDeath AA->CellDeath Sulfur->CellDeath Thiol->CellDeath DNA->CellDeath Membrane->CellDeath Biofilm->CellDeath

This multifaceted mechanism explains this compound's broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and some protozoa. The interaction with thiol groups appears particularly significant, as this compound reacts with essential thiol-containing enzymes and glutathione, disrupting redox homeostasis and cellular metabolism [6] [7]. Additionally, studies have demonstrated that this compound can cause DNA damage and loss of membrane integrity in susceptible organisms, further contributing to its antimicrobial efficacy [7]. The relative contribution of each mechanism may vary depending on the specific microorganism and environmental conditions, with Gram-negative bacteria generally showing greater sensitivity than Gram-positive organisms.

Experimental Workflow Visualization

Systematic investigation of this compound's antimicrobial activity requires carefully designed experimental workflows that account for its unique properties and mechanisms of action. The following diagram outlines a comprehensive approach for evaluating this compound efficacy and mechanisms against bacterial pathogens:

G cluster_production This compound Production & Quantification cluster_susceptibility Susceptibility Testing cluster_mechanistic Mechanistic Studies cluster_applied Applied Studies Start Experimental Setup P1 Two-Step Production (L. reuteri + glycerol) Start->P1 P2 Concentration Measurement P1->P2 P3 Quality Control P2->P3 S1 MIC/MBC Determination P3->S1 S2 Time-Kill Assays S1->S2 S3 Dose-Response Analysis S2->S3 M1 ROS Detection Assays S3->M1 M2 Metabolic Impact Analysis M1->M2 M3 Genetic Screening (Keio Collection) M2->M3 M4 Membrane Integrity Tests M3->M4 A1 Biofilm Disruption Assays M4->A1 A2 Combination Therapy Testing A1->A2 A3 In Vivo/Complex Community Models A2->A3 Results Data Integration & Analysis A3->Results

This comprehensive workflow enables researchers to systematically evaluate this compound's antimicrobial properties from basic efficacy testing to detailed mechanistic studies. The initial stages focus on production quality control and standard susceptibility testing to establish baseline activity against target organisms. The mechanistic studies component employs various approaches, including reactive oxygen species detection using fluorescent probes like DCFH-DA, assessment of metabolic impacts through transcriptomic or metabolomic analyses, and genetic screening using resources such as the E. coli Keio knockout collection to identify sensitive and resistant mutants [6]. Applied studies then bridge basic research with potential applications, evaluating this compound's ability to disrupt biofilms—a significant challenge in clinical and industrial settings—and its potential for combination therapies with conventional antibiotics, which has shown promise against challenging pathogens like Clostridioides difficile [7].

Frequently Asked Questions (FAQ)

Production & Scaling FAQs

Q: What is the maximum this compound concentration achievable using current production methods? A: The two-step production process currently achieves the highest yields, with reports of up to 235 mM this compound in glycerol-water solutions using optimized conditions (400 mM glycerol, 1.6 × 10^10 CFU/mL resting cells, 30°C incubation for 45 minutes). In situ production in food matrices like fermented milk products yields lower concentrations, approximately 34 mM, due to matrix effects and potential toxicity to production cells [3] [2].

Q: How can I prevent microbial contamination in this compound production? A: Pre-treatment of production media by heating to 82°C (180°F) for 2-3 minutes followed by cooling before inoculation can eliminate non-spore-forming contaminants. For spore-formers, consider using alternative prebiotic fiber sources if contamination persists. Strict aseptic technique during transfers and using closed-system bioreactors can further reduce contamination risks [4].

Q: What glycerol concentration maximizes this compound production? A: Optimal glycerol concentration appears strain-dependent, with most studies reporting 300-400 mM as optimal. However, some strains show inhibition at higher concentrations, so empirical testing is recommended. The glycerol-to-reuterin conversion ratio is approximately 1:1 under optimal conditions [2].

Q: How should this compound be stored to maintain stability? A: this compound solutions remain stable throughout refrigerated shelf life (28 days at 4°C). For long-term storage, aliquoting and freezing at -20°C is recommended. The compound maintains activity across a wide pH range and is resistant to proteolytic and lipolytic enzymes [3] [5].

Application & Efficacy FAQs

Q: What is the typical MIC range for this compound against common pathogens? A: MIC values vary significantly by microorganism. Gram-negative bacteria like Escherichia coli can be inhibited by concentrations as low as 0.9 mM, while Gram-positive bacteria and fungi often require higher concentrations (8-10 mM). L. reuteri itself shows tolerance to approximately 8.5 mM, providing a competitive advantage [3] [6].

Q: Does this compound work against fungal contaminants? A: Yes, this compound demonstrates broad antifungal activity against species including Penicillium expansum, Aspergillus, and Fusarium. P. expansum can survive this compound concentrations up to 10 mM, significantly higher than the MIC for many bacterial pathogens [3] [8].

Q: Can this compound be combined with other antimicrobials? A: Research shows promising synergistic effects when this compound is combined with nisin, lactic acid, or the lactoperoxidase system against various foodborne pathogens. Additionally, sublethal this compound concentrations can enhance susceptibility of C. difficile to conventional antibiotics like vancomycin and metronidazole [7].

Q: How does this compound achieve selective antimicrobial activity? A: this compound appears to selectively target pathogens while sparing many beneficial bacteria, though the exact mechanism remains under investigation. This selectivity may relate to differential sensitivity to oxidative stress, variations in metabolic pathways, or differences in cellular repair mechanisms [6] [7].

Technical & Mechanistic FAQs

Q: What analytical methods are recommended for this compound quantification? A: Colorimetric methods using tryptophan offer a straightforward approach, while HPLC provides greater specificity and accuracy. For precise quantification, ion chromatography with pulsed amperometric detection (IC-PAD) offers excellent sensitivity but requires specialized equipment [2].

Q: What is the molecular basis of this compound's antimicrobial mechanism? A: Current evidence indicates this compound induces oxidative stress by generating reactive oxygen species and depleting cellular glutathione reserves. Systematic genetic screens have identified vulnerabilities in aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism in sensitive bacteria [6] [7].

Q: How can I troubleshoot poor this compound production yields? A: First verify temperature control (optimal ~37°C), as excess heat rapidly inactivates L. reuteri. Ensure adequate starting cell density (>2 billion cells) and confirm glycerol concentration is optimal for your strain. Check for potential contamination, and consider adding bisulfite to reduce product inhibition during production [4] [2].

References

Antimicrobial Spectrum of Reuterin Against Intestinal Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Reuterin demonstrates a wide range of inhibitory activity against various intestinal bacteria. The following table summarizes the minimal inhibitory concentration (MIC) data for representative commensals and pathogens, providing a direct comparison of their sensitivity [1].

Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Intestinal Bacteria

Organism Strain(s) MIC (mM) Category
Bacteroides vulgatus DSM 1447 < 1.9 Commensal
Bacteroides thetaiotaomicron DSM 2079 1.9 - 3.8 Commensal
Bifidobacterium longum DSM 20219 1.9 - 3.8 Commensal
Bifidobacterium adolescentis DSM 20083 3.8 - 7.5 Commensal
Escherichia coli DSM 5698 7.5 - 15.0 Pathogen / Indicator
Bifidobacterium breve DSM 20213 7.5 - 15.0 Commensal
Lactobacillus casei ATCC 334 15.0 - 40.0 Commensal
Lactobacillus acidophilus ATCC 4356 15.0 - 40.0 Commensal
Clostridium clostridioforme Not Specified ~15 - 50 Pathogen
Lactobacillus reuteri DSM 20016 30.0 - 50.0 Producer Commensal

The data indicates that this compound is a potent, broad-spectrum antimicrobial agent. A key finding for its potential probiotic use is that the producer organism, Limosilactobacillus reuteri, is among the most resistant species, which may provide it with a competitive advantage in the gut environment [2] [1].

Experimental Data on Mechanisms of Action

The antibacterial mechanisms of this compound are complex and involve disrupting the cellular redox balance.

Table 2: Key Experimental Findings on this compound's Antibacterial Mechanisms

Mechanism Experimental Findings Key Genes/Pathways Implicated
Induction of Oxidative Stress Systematic screening of E. coli Keio knockout library identified sensitive mutants in pathways handling oxidative stress [3]. Glutathione metabolism; Sulfur metabolism; Synthesis of aromatic amino acids [3].
Interaction with Thiol Groups Early hypothesis proposed; however, no direct correlation found between bacterial intracellular thiol concentration and this compound sensitivity [2] [1]. Low molecular weight thiols (e.g., Glutathione). Detoxification by these thiols is not a general resistance mechanism [2].
Biofilm as a Resistance Factor Deletion of biofilm-related genes in E. coli increased susceptibility, suggesting biofilm acts as a physical barrier [3]. omrA, aaeR [3].

The following diagram synthesizes findings from multiple studies to illustrate this compound's multifaceted antimicrobial mechanism of action against bacterial cells [3] [4] [5].

reuterin_mechanism This compound Antimicrobial Mechanisms cluster_cell Bacterial Cell cluster_pathways Key Vulnerable Pathways This compound This compound OxidativeStress Oxidative Stress Induction This compound->OxidativeStress ProteinSynthesis Inhibition of Ribosomal Biogenesis & Protein Translation This compound->ProteinSynthesis Biofilm Biofilm Formation (Resistance Factor) This compound->Biofilm Triggers OxidativeStress->ProteinSynthesis Leads to GSH Glutathione Metabolism GSH->OxidativeStress Disrupts AA Aromatic Amino Acid Synthesis AA->OxidativeStress Disrupts S Sulfur Metabolism S->OxidativeStress Disrupts

Key Experimental Protocols for Reference

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

1. Production and Purification of this compound

  • Strain: Limosilactobacillus reuteri SD2112 (ATCC 55730) is commonly used [1] [6].
  • Process: Cells are grown in MRS broth, harvested, and then resuspended in a sterile 200 mM glycerol solution in phosphate buffer (pH 7.0). Induction occurs during incubation at 37°C for 3 hours [1] [6].
  • Purification: The cell-free supernatant (crude this compound) is obtained via centrifugation and filtration. Higher purity can be achieved through further steps like ultrafiltration and HPLC purification, yielding a solution free of glycerol and 1,3-propanediol [1].
  • Quantification: Concentration is often determined colorimetrically using an acrolein standard curve, with absorbance measured at 550 nm, and can be confirmed by GC-MS [6].

2. Determining Antimicrobial Activity (MIC/MBC)

  • Method: Broth microdilution in 96-well plates is standard.
  • Procedure: Prepare serial dilutions of purified this compound in a suitable broth (e.g., LB medium). Inoculate each well with a standardized suspension of the target microorganism (e.g., 1% v/v of culture). Incubate plates at the optimal temperature for the target strain (e.g., 37°C) for 16-24 hours [1] [6].
  • Analysis: The Minimal Inhibitory Concentration (MIC) is the lowest concentration that visually prevents growth. The Minimal Bactericidal Concentration (MBC) is determined by subculturing from clear wells onto solid media; the MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [1].

3. Systematic Genetic Screening (Keio Collection)

  • Library: Use the E. coli Keio single-gene knockout collection [3].
  • Screening: Grow mutants in the presence of a sublethal concentration of this compound (e.g., 0.5x MIC). Use automated systems to monitor growth parameters like Maximum Growth Rate (MGR) [3].
  • Analysis: Identify sensitive mutants (showing significant growth reduction) and resistant mutants (showing less inhibition). Follow up with bioinformatics (GO and KEGG pathway analysis) on the identified gene sets to elucidate affected biological processes [3].

Research Implications and Applications

The experimental data highlights several key points for drug development and microbiome research:

  • Selective Targeting: The differential sensitivity between many pathogens and commensals (including the producer L. reuteri) supports its potential as a targeted antimicrobial agent [2] [1].
  • Overcoming Resistance: Understanding mechanisms like biofilm-mediated resistance can inform the development of combination therapies that disrupt protective barriers [3].
  • Beyond Antimicrobials: Research into this compound's immunomodulatory [7] and anti-cancer properties [4] suggests a broader therapeutic potential that warrants further investigation.

References

comparative reuterin production Lactobacillus reuteri strains

Author: Smolecule Technical Support Team. Date: February 2026

Reuterin Production Comparison

The table below summarizes the 3-HPA (this compound) production capabilities of different L. reuteri strains under the test conditions of 600 mM glycerol [1].

Strain / Group Host Origin / Description 3-HPA Production (mM, mean ± value) Genetic Basis (pdu-cob-cbi-hem genes)
Chicken Isolates (Group 1) Chicken GIT 330 ± 14 Present
Chicken Isolates (Group 2) Chicken GIT 156 ± 11 Present
Chicken Isolates (Exceptions) Chicken GIT Not detected Absent (2 out of 25 strains)
Lineage VI Strains Poultry/Human High production likely Identified as a common, but not universal, trait of this lineage

Experimental Protocol for this compound Quantification

The quantitative data in the table above was generated using the following methodology, which you can adapt for your own comparative studies [1].

  • Bacterial Strains and Growth: The L. reuteri strains were propagated anaerobically at 37°C in de Man, Rogosa and Sharpe (MRS) broth medium.
  • This compound Induction and Detection:
    • Isolated colonies were grown on a modified MRS (mMRS) agar plate.
    • After incubation, the plate was overlaid with a soft agar containing 500 mM glycerol and incubated at 37°C for 30 minutes to induce this compound production.
    • A colorimetric method was used for detection: a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidic methanol was poured over the plate.
  • Quantitative Measurement: The specific 3-HPA concentrations were measured from cultures induced with 600 mM glycerol. The production levels ranged from 156 mM to 330 mM among the high-producing chicken isolates under these test conditions [1].

Factors Influencing this compound Production

The ability of a strain to produce this compound is not guaranteed and depends on specific genetic and physiological factors.

  • Genetic Determinant: The presence of the pdu-cob-cbi-hem gene cluster is crucial. This operon contains genes for glycerol utilization (pdu) and cobalamin (Vitamin B12) biosynthesis, which is a co-factor for the enzyme that converts glycerol to 3-HPA [1].
  • Metabolic Pathway Context: The enzyme glycerol/diol dehydratase (PduCDE) catalyzes the transformation of glycerol into the this compound intermediate 3-HPA. The further metabolism of 3-HPA is part of a pathway that can also lead to the production of 1,3-propanediol [1] [2].

The diagram below illustrates the genetic and metabolic pathway behind this compound production.

Glycerol Glycerol PduCDE PduCDE Enzyme (Glycerol dehydratase) Glycerol->PduCDE This compound This compound GeneCluster pdu-cob-cbi-hem Gene Cluster GeneCluster->PduCDE Encodes Cobalamin Cobalamin (Vitamin B12) GeneCluster->Cobalamin Encodes ThreeHPA 3-HPA (this compound precursor) PduCDE->ThreeHPA Cobalamin->PduCDE Co-factor ThreeHPA->this compound Excreted Spontaneously forms OneThreePDO 1,3-Propanediol ThreeHPA->OneThreePDO Further metabolism

Aiding Your Further Research

To build a more comprehensive comparison guide, you may find the following points helpful.

  • Strain Lineage is Predictive: When sourcing strains, note that those from the poultry/human-associated phylogenetic lineage (Lineage VI) are more likely to harbor the genes for high this compound production, though it is not a universal feature [1].
  • Explore Commercial Strains: Several companies are active in developing L. reuteri applications. Leading players mentioned in market analyses include Chr. Hansen, BioGaia, and Lallemand [3]. Reviewing their product specifications and associated scientific literature may yield additional comparative data.
  • Consider Alternative Functions: Some L. reuteri strains have been studied for other specialized benefits, such as L. reuteri ZJ617 for metabolic syndrome via spermidine production or L. reuteri NCHBL-005 for wound healing, which are mechanistically distinct from this compound production [4] [5].

References

reuterin versus nisin pediocin antimicrobial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

Understanding how these antimicrobials work at a cellular level is crucial for their application. The following diagram summarizes their primary mechanisms.

mechanisms Antimicrobial Compound Antimicrobial Compound Reuterin This compound Antimicrobial Compound->this compound Nisin Z Nisin Z Antimicrobial Compound->Nisin Z Pediocin PA-1 Pediocin PA-1 Antimicrobial Compound->Pediocin PA-1 Cellular Components Cellular Components This compound->Cellular Components  Enters cell Lipid II Lipid II Nisin Z->Lipid II  Binds to Mannose PTS Receptor Mannose PTS Receptor Pediocin PA-1->Mannose PTS Receptor  Binds to Induces Oxidative Stress Induces Oxidative Stress Cellular Components->Induces Oxidative Stress  Modifies thiol groups Broad multi-target damage Broad multi-target damage Induces Oxidative Stress->Broad multi-target damage  in proteins & molecules Inhibits Cell Wall Synthesis Inhibits Cell Wall Synthesis Lipid II->Inhibits Cell Wall Synthesis Forms Pores in Membrane Forms Pores in Membrane Lipid II->Forms Pores in Membrane  Uses as a docking molecule Cell Death Cell Death Inhibits Cell Wall Synthesis->Cell Death Forms Pores in Membrane->Cell Death  Causes leakage Forms Pores in Membrane->Cell Death  Causes leakage Mannose PTS Receptor->Forms Pores in Membrane  on cell surface

Supporting Experimental Data & Protocols

For a research-focused guide, specific experimental data and methodologies are essential. The table below summarizes key findings and the associated experimental conditions from recent studies.

Antimicrobial Experimental Context Key Efficacy Result Experimental Protocol Summary
This compound Raw milk biopreservation at 37°C [1] Extended shelf-life by 6 hours; most effective in triple combination (with nisin & pediocin) [1] This compound produced from L. reuteri in glycerol; added to raw milk alone/in combination; microbial load & acidity monitored [1]
This compound Activity in CMC-based hydrogels [2] Preserved antimicrobial activity over 28 days of storage at room temperature [2] Hydrogels (3% & 5% CMC) formulated with this compound; activity tested via antimicrobial assays during storage [2]
Nisin Z Activity in polymer hydrogels [2] ~7-log reduction in solution; retained activity in gel form (with some decline during storage) [2] Incorporated into Chitosan (1.5%, 2.5%) and CMC (3%, 5%) hydrogels; stability and efficacy tested over 28 days [2]
Pediocin PA-1 Activity in polymer hydrogels [2] Active against Listeria in 1.5% & 2.5% chitosan hydrogels; activity lost in 3% & 5% CMC hydrogels [2] Incorporated into different hydrogel matrices; activity against L. monocytogenes was matrix-dependent [2]

Interpretation and Research Considerations

When evaluating these antimicrobials for potential applications, consider the following insights from the research:

  • Synergistic Combinations: A powerful approach is to use these antimicrobials in combination. The triple combination of This compound, nisin, and pediocin was the most effective treatment for suppressing spoilage microbes in raw milk, outperforming any single agent [1].
  • Formulation is Critical: The efficacy of bacteriocins, in particular, is highly dependent on the delivery matrix. For example, pediocin PA-1 remained active in chitosan-based hydrogels but lost its activity in carboxymethylcellulose (CMC) hydrogels [2]. This highlights the need for careful excipient selection.
  • Spectrum Dictates Application: Choosing the right antimicrobial depends on the target pathogen(s).
    • Use This compound for broad-spectrum needs or when targeting Gram-negative bacteria [1] [3].
    • Use nisin Z or pediocin PA-1 for targeted action against Gram-positive pathogens like Listeria monocytogenes [2] [1].
  • Safety Profile for Topical Use: For dermal applications like hand sanitizers, in vitro data suggests that This compound and microcin J25 have the most favorable safety profiles, showing no skin sensitization at the concentrations tested. Nisin Z and pediocin PA-1 showed sensitization potential at higher concentrations (>100 µg/mL) [4].

References

reuterin activity comparison chemical preservatives food

Author: Smolecule Technical Support Team. Date: February 2026

Reuterin vs. Chemical Preservatives: At a Glance

Preservative Type Key Antimicrobial Activity Example of Comparative Efficacy (Context) Key Advantages Reported Limitations

| This compound | Natural, multi-component system | Broad-spectrum: Gram-positive & Gram-negative bacteria, yeasts, molds [1] [2]. | • Superior to calcium propionate against P. roqueforti in bread [3]. • Comparable to fludioxonil (fungicide) against strawberry pathogens [4]. | • Broad-spectrum activity [1] [2]. • Active in various food matrices (dairy, meat, produce) [1] [4]. • Activity at low concentrations (MICs as low as 7.5 mM) [1]. | • Toxicity concerns are still under investigation and debated [1] [5]. • Efficacy can be matrix-dependent [1]. | | Calcium Propionate | Chemical (Synthetic) | Primarily anti-fungal, anti-mold. | • Inferior to this compound in inhibiting F. culmorum in bread [3]. | • Low cost, widely used and understood. | • Narrow spectrum (mainly fungi) [6]. • Can be resisted by some mold species [6]. | | Fludioxonil | Chemical (Synthetic Fungicide) | Anti-fungal. | • Similar efficacy to this compound (50 mM) in reducing spore counts on strawberries [4]. | • High efficacy at low concentrations. | • Chemical origin, subject to maximum residue limits (MRLs) [4]. | | Nisin | Natural (Bacteriocin) | Primarily Gram-positive bacteria. | • Often used in combination with this compound for synergistic effects (e.g., in dairy) [7]. | • GRAS status [7]. | • Narrow antimicrobial spectrum [1]. |


Experimental Insights and Protocols

The comparative data in the table comes from specific experimental setups. Here are the methodologies from key studies that directly compared this compound to chemical preservatives.

In Vitro Antifungal Activity Assay (Broth Dilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

  • Objective: To compare the intrinsic antifungal activity of this compound with chemical preservatives in a controlled laboratory medium [3].
  • Protocol:
    • Preparation: Dissolve this compound and chemical preservatives (e.g., calcium propionate) in a suitable solvent or culture broth.
    • Dilution: Create a series of twofold dilutions of each antimicrobial in a 96-well microplate.
    • Inoculation: Add a standardized suspension of the target fungal spores (e.g., Fusarium culmorum) to each well.
    • Incubation: Incubate the plate at the optimal temperature for the fungus for a set period (e.g., 24-48 hours).
    • Analysis: Measure fungal growth visually or with a microplate reader. The MIC is the lowest concentration with no visible growth [3].
Food Model Application (Bread and Strawberries)

These experiments assess performance in real food systems, where complexity can impact preservative efficacy.

  • Objective: To evaluate the efficacy of this compound in preserving actual food products and compare it to commercial standards [3] [4].
  • Bread Model Protocol [3]:
    • Treatment: Add this compound (in the form of a cell-free supernatant) or calcium propionate directly to the bread dough.
    • Challenge Test: Artificially contaminate the bread with a known amount of mold spores (Penicillium roqueforti).
    • Storage & Evaluation: Package the bread and store it under defined conditions. Monitor and record the time until visible mold appears. A longer delay indicates better preservative efficacy.
  • Strawberry Model Protocol [4]:
    • Treatment: Immerse or spray strawberries with a solution of this compound or a chemical fungicide like fludioxonil.
    • Storage: Store the treated fruits under cold conditions simulating commercial storage (e.g., 4°C, 95% relative humidity).
    • Evaluation: Over 12 days, assess quality parameters (color, firmness) and quantitatively measure the reduction in spore counts of pathogens like Botrytis cinerea.

The experimental workflow for these food model tests can be summarized as follows:

G start Start Food Model Experiment prep Prepare Food Sample (e.g., Bread Dough, Strawberries) start->prep treat Apply Treatments (this compound vs. Chemical Preservative) prep->treat challenge Inoculate with Target Microbe (Challenge Test) treat->challenge store Store Under Defined Conditions (Time, Temp, Humidity) challenge->store evaluate Evaluate Preservation Efficacy store->evaluate param1 Time to Microbial Spoilage (e.g., Mold Growth) evaluate->param1 param2 Microbial Count Reduction (Log CFU/mL) evaluate->param2 param3 Quality Parameters (Color, Firmness, Weight Loss) evaluate->param3 end Compare Results param1->end param2->end param3->end

Mechanism of Action vs. Chemical Preservatives

A key difference between this compound and many chemical preservatives lies in their mechanism of action, which contributes to this compound's broad-spectrum activity.

  • This compound's Multi-Faceted Attack: The this compound system is a complex mixture, and its primary antimicrobial mechanism is believed to involve induction of oxidative stress in microbial cells [3]. A key action is the reactivity with thiol groups in enzymes and other cellular proteins, which disrupts essential metabolic functions and can lead to cell death [3]. Some research also suggests a rapid conversion to acrolein, a highly reactive compound that contributes significantly to its antimicrobial power [3]. This multi-target mechanism makes it difficult for microbes to develop resistance.

  • Common Chemical Preservatives: These often have more specific, single-target mechanisms.

    • Organic Acids (e.g., propionates, sorbates): Primarily work by lowering the internal pH of the microbial cell after diffusing across the membrane in their undissociated form [6].
    • Bacteriocins (e.g., Nisin): Typically form pores in the cell membranes of target bacteria, but their spectrum is often narrow [1] [7].

The following diagram illustrates the proposed mechanism of this compound:

G This compound This compound System (3-HPA, Acrolein) entry Enters Microbial Cell This compound->entry action1 Binds to Thiol Groups in Proteins and Enzymes entry->action1 action2 Induces Oxidative Stress entry->action2 effect1 Disruption of Enzyme Function and Metabolism action1->effect1 outcome Inhibition of Microbial Growth or Cell Death effect1->outcome effect2 Damage to Cellular Components (DNA, Lipids) action2->effect2 effect2->outcome

Research Considerations and Future Directions

For professionals considering this compound in product development, several factors require attention:

  • Toxicity is a Key Research Area: While some in vitro cytotoxicity studies on human liver cells suggested this compound had comparable or lower toxicity than a GRAS flavoring compound (diacetyl) [5], the scientific community notes that the toxicity of this compound is still controversial and not fully resolved [1]. Comprehensive safety assessments are necessary before widespread commercial adoption.
  • Synergistic "Hurdle" Approaches: Research indicates that this compound often works best when combined with other preservation methods. For instance, using sourdough fermented with antifungal lactic acid bacteria in combination with lower doses of calcium propionate in bread showed strong synergistic activity, allowing for a significant reduction of the chemical preservative [6]. Similarly, this compound has been used in combination with nisin for enhanced antimicrobial efficacy [7].
  • Industrial Production Challenges: Scaling up the biological production of this compound using Limosilactobacillus reuteri faces hurdles, including optimizing yield and managing the compound's toxicity to the producing strain itself [1].

References

Genomic Organization of the PDU Cluster in Reuterin-Producing Strains

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core genes and genomic features of the pdu cluster in reuterin-producing L. reuteri strains.

Feature / Component Description & Function
Core Operon The cluster is often part of a larger genomic island containing pdu (glycerol/propanediol utilization), cbi (cobalamin biosynthesis), cob (cobalamin salvage), and hem (heme biosynthesis) genes [1] [2].
Key Enzyme Glycerol/diol dehydratase, encoded by pduCDE, catalyzes the conversion of glycerol to 3-HPA (this compound) [2].
Essential Cofactor Cobalamin (Vitamin B12), biosynthesized by proteins encoded in the cbi-cob region, is a necessary co-factor for the PduCDE enzyme [1] [2].
Genomic Context The entire pdu-cbi-cob-hem island has a lower GC content than the rest of the genome, indicating it was likely acquired via horizontal gene transfer from an anomalous source [1].
Host Lineage Association The pdu-cbi-cob-hem cluster is a lineage-specific trait, frequently found in and characteristic of poultry/human lineage VI strains [2] [3].

Phylogenetic Distribution and Host Adaptation

The pdu cluster is not universally present in all L. reuteri strains. Its distribution is a key factor in the phylogenetic separation and host adaptation of this species [3].

  • Lineage VI (Poultry/Human): Strains within this lineage frequently harbor the complete pdu-cbi-cob-hem gene island, which is considered a defining trait [2]. This genomic capability allows these strains to produce high levels of this compound, which is ecologically advantageous in the chicken gastrointestinal tract [2].
  • Other Lineages (Rodents, Pigs): Strains from rodents (Lineages I and III) and pigs (Lineages IV and V) typically lack this specific genomic island [3]. Their adaptation to different hosts involves other functional traits, such as the presence of urease in rodent isolates [2].

This phylogenetic differentiation suggests that the acquisition of the pdu cluster was a key evolutionary event that enabled specific L. reuteri lineages to thrive in particular host environments by utilizing glycerol and producing antimicrobial this compound [1] [2] [3].

Experimental Protocols for Genomic and Functional Analysis

Protocol 1: Comparative Genomic Analysis for PDU Cluster Identification

This protocol outlines the steps for identifying and comparing the pdu cluster across different L. reuteri strains [1] [2].

  • Genome Sequencing & Assembly: Isolate genomic DNA and determine the complete genome sequence using a whole-genome shotgun strategy. Construct small-insert (2 kb) and large-insert (5 kb) libraries. Assemble sequences using a tool like Phred-Phrap-Consed to generate a finished genome [1].
  • Gene Prediction & Annotation: Identify Open Reading Frames (ORFs) using a program such as Glimmer. Functionally annotate all predicted proteins by searching against non-redundant protein databases (e.g., NCBI nr) using BLASTP [1].
  • Orthologous Gene Identification: Identify orthologous genes across multiple strains as reciprocal best matches using BLASTP [1].
  • Phylogenetic Tree Construction: Construct a core genome phylogenetic tree based on the conserved genes present in all strains to establish evolutionary relationships. Additionally, a gene content tree can be built based on the presence or absence of genes to visualize the impact of gene acquisition or loss [3].
  • Identification of Genomic Islands: Analyze the GC content of genomic regions. A region with significantly lower GC content than the genome average (like the pdu-cob-cbi-hem cluster) is indicative of a horizontally acquired genomic island [1].

The following diagram illustrates the bioinformatics workflow for this analysis:

Start Start: Isolated Genomic DNA Step1 1. Genome Sequencing & Assembly Start->Step1 Step2 2. Gene Prediction & Annotation Step1->Step2 Step3 3. Identification of Orthologous Genes Step2->Step3 Step4 4. Phylogenetic & Gene Content Analysis Step3->Step4 Step5 5. Genomic Island Identification Step4->Step5 Result Comparative Genomics Report Step5->Result

Protocol 2: In Vitro Assessment of this compound Production

This protocol describes how to experimentally validate this compound production by strains possessing the pdu cluster [4].

  • Strain Cultivation & Biomass Preparation: Activate L. reuteri stock cultures in MRS broth. Incubate at 37°C for 24 hours. Harvest bacterial biomass by centrifugation [4].
  • Preparation of Filmogenic/Fermentation Medium: Prepare a reaction medium containing sodium alginate (20 g/L) and glycerol. The glycerol concentration should be varied (e.g., 0-300 mmol/L) to optimize production. Sterilize the medium by autoclaving [4].
  • Anaerobic Fermentation for this compound Synthesis: Inoculate the cooled medium with different initial biomass concentrations of L. reuteri (e.g., ~6, 7, or 8 log CFU/mL). Incubate under strict anaerobic conditions at 37°C for up to 72 hours. Anaerobic conditions can be achieved by purging the sealed flasks with nitrogen gas [4].
  • Quantification of this compound (3-HPA): Analyze samples at regular intervals (e.g., 0, 24, 48, 72 h). This compound concentration can be determined by methods such as High Performance Liquid Chromatography (HPLC) [5].

Functional Implications and Biotechnological Applications

The ability to produce this compound, conferred by the pdu cluster, has significant functional implications that can be harnessed.

  • In situ Biopreservation: Strains harboring the pdu cluster can be used in food systems. For example, in white cheese production, adding L. reuteri E81 (which possesses the gene island) along with glycerol led to in situ this compound production, which significantly reduced E. coli counts from 6.4 log CFU/g to undetectable levels during 30 days of storage [6].
  • Broad-Spectrum Antimicrobial Activity: this compound system exhibits activity against Gram-negative and Gram-positive bacteria, yeasts, and fungi [5].
  • Considerations for Application: Note that this compound's antimicrobial effect is non-discriminatory. In food fermentations, it may also inhibit beneficial starter cultures (e.g., S. thermophilus), indicating a need for application-specific optimization [6].

Key Comparisons and Considerations for Researchers

For researchers and scientists in drug development, the following points are critical:

  • Strain Selection: For applications requiring high this compound yield, select strains from Lineage VI that possess the full pdu-cbi-cob-hem operon [2].
  • Gene vs. Function: The presence of the pdu cluster is a reliable genetic marker for the potential to produce this compound. However, the actual production level must be phenotypically confirmed, as it depends on factors like glycerol concentration and initial biomass [4].
  • Safety and Regulation: When developing probiotic or bioprotective formulations, be aware that some L. reuteri strains may carry antibiotic resistance genes (e.g., ermB for erythromycin, tetW for tetracycline). These profiles should be thoroughly characterized [2].

References

validating reuterin mechanism oxidative stress gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Supporting Gene Evidence

Mechanism of Action Key Experimental Findings & Gene Expression Evidence Relevant Pathogens/Cell Models

| Induction of Oxidative Stress | • Gene Expression: Activates the OxyR regulon. oxyR mutants show increased sensitivity [1]. • Systematic Screening: Sensitive mutants identified in pathways for aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism [2]. • ROS Detection: Increases intracellular reactive oxygen species (ROS) levels [3] [2]. | E. coli, Clostridium difficile [1] [2] | | Interaction with Thiol Groups | • Biochemical Assay: Directly modifies thiol groups in proteins and small molecules [1]. • Phenotypic Rescue: Exogenous cysteine suppresses antimicrobial activity [1]. | E. coli, Clostridium difficile [1] | | Broad Metabolic Disruption | • Systematic Analysis: Gene deletions affecting biofilm formation (omrA, aaeR) increase resistance, suggesting biofilm acts as a physical barrier [2]. | E. coli (Keio collection) [2] | | Immunomodulation & Cytoprotection | • Gene Expression in Macrophages: Attenuates LPS-induced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); upregulates Nrf2/HO-1 pathway [3]. • Anti-inflammatory Effect: Downregulates TLR4/MyD88/TRAF6 and blocks NF-κB/MAPKs signaling [3]. • Trained Immunity: In macrophages, induces metabolic reprogramming stabilizing HIF-1α via the AHR-ROS axis [4]. | Chicken HD11 macrophages, Mouse melanoma models [3] [4] |

The following diagram synthesizes findings from multiple studies to show reuterin's multifaceted mechanisms in bacterial and mammalian cells:

G cluster_bacterial Mechanisms in Bacterial Cells cluster_mammalian Immunomodulation in Mammalian Cells This compound This compound Thiol Group\nInteraction Thiol Group Interaction This compound->Thiol Group\nInteraction Primary Action Inhibition of\nNF-κB & MAPK Inhibition of NF-κB & MAPK This compound->Inhibition of\nNF-κB & MAPK e.g., in LPS-induced Inflammation Activation of\nNrf2/HO-1 Pathway Activation of Nrf2/HO-1 Pathway This compound->Activation of\nNrf2/HO-1 Pathway Co-treatment with LPS AHR-ROS-HIF-1α Axis AHR-ROS-HIF-1α Axis This compound->AHR-ROS-HIF-1α Axis Trained Immunity Induction Oxidative Stress Oxidative Stress Thiol Group\nInteraction->Oxidative Stress Disruption of\nRedox Balance Disruption of Redox Balance Thiol Group\nInteraction->Disruption of\nRedox Balance ROS Accumulation ROS Accumulation Oxidative Stress->ROS Accumulation OxyR Regulon\nActivation OxyR Regulon Activation Oxidative Stress->OxyR Regulon\nActivation Gene Expression Cell Death Cell Death ROS Accumulation->Cell Death GSH Metabolism\nImpairment GSH Metabolism Impairment Disruption of\nRedox Balance->GSH Metabolism\nImpairment Sensitive Mutants Aromatic AA & Sulfur\nMetabolism Impairment Aromatic AA & Sulfur Metabolism Impairment Disruption of\nRedox Balance->Aromatic AA & Sulfur\nMetabolism Impairment Sensitive Mutants GSH Metabolism\nImpairment->Cell Death Reduced Pro-inflammatory\nCytokines Reduced Pro-inflammatory Cytokines Inhibition of\nNF-κB & MAPK->Reduced Pro-inflammatory\nCytokines Anti-inflammatory Effect Anti-inflammatory Effect Reduced Pro-inflammatory\nCytokines->Anti-inflammatory Effect Antioxidant Enzyme\nActivation Antioxidant Enzyme Activation Activation of\nNrf2/HO-1 Pathway->Antioxidant Enzyme\nActivation Oxidative Stress\nAttenuation Oxidative Stress Attenuation Antioxidant Enzyme\nActivation->Oxidative Stress\nAttenuation Macrophage Metabolic\nReprogramming Macrophage Metabolic Reprogramming AHR-ROS-HIF-1α Axis->Macrophage Metabolic\nReprogramming Enhanced Anti-tumor\nImmunity Enhanced Anti-tumor Immunity Macrophage Metabolic\nReprogramming->Enhanced Anti-tumor\nImmunity

Key Experimental Protocols

For researchers looking to validate these mechanisms, here are the core methodologies from key studies.

Experiment Objective Key Protocol Details Readouts / Assays

| Systematic Genetic Screening (E. coli) [2] | • Strain Library: E. coli Keio single-gene knockout collection (~3,900 mutants). • Treatment: Sublethal this compound concentration (0.5x MIC). • Analysis: High-throughput growth measurement using maximum growth rate (MGR). | • Identification of sensitive/resistant mutants. • GO and KEGG enrichment analysis of candidate genes. | | Oxidative Stress Gene Expression (E. coli) [1] | • Strains: Wild-type vs. ΔoxyR mutant. • Treatment: Sublethal this compound levels. • Method: DNA microarrays to define the OxyR regulon response. | • Microarray data showing gene expression overlap with oxidative stress response. • Growth curves comparing mutant vs. wild-type sensitivity. | | Anti-inflammatory & Antioxidant Effect (Macrophages) [3] | • Cell Model: Chicken HD11 macrophage cell line. • Treatment: Pre-incubation or co-incubation with this compound (safe dose <250µM), then LPS challenge. • Methods: qPCR, Western Blot, ROS/NOS detection assays. | • Cytokine mRNA levels (IL-1β, IL-6, TNF-α). • Protein levels of TLR4/MyD88/TRAF6, NF-κB pathway, Nrf2/HO-1. • ROS/NO production. | | Trained Immunity Induction (Macrophages) [4] | • Cell Model: Bone marrow-derived macrophages. • Protocol: Initial "training" with this compound, followed by washout and rest period, then re-stimulation. • Analysis: Metabolomics (GC-MS, LC-MS), Seahorse assay, HIF-1α stabilization assays. | • Enhanced cytokine production upon re-stimulation. • Metabolic shifts (glycolysis, OXPHOS). • Epigenetic modifications (H3K27ac). |

Research Applications & Contextual Effects

It is crucial to note that this compound's effect is highly context-dependent. While it induces oxidative stress and death in pathogens, it can paradoxically attenuate excessive oxidative stress and inflammation in mammalian host cells [3]. This dual nature is key to its potential therapeutic applications.

  • Anticancer Immunotherapy: this compound can induce "trained immunity" in macrophages, leading to metabolic reprogramming that enhances their ability to kill tumor cells [4].
  • Infection & Inflammation Control: Its dual action—directly killing bacterial pathogens while simultaneously calming the host's destructive inflammatory response—makes it a compelling candidate for managing infections complicated by inflammation [1] [3].

References

reuterin antimicrobial efficacy food matrix versus in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Reuterin's Antimicrobial Profile and Mechanisms

This compound is a multi-component system produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. Its active components primarily include 3-hydroxypropionaldehyde (3-HPA), its dimer, hydrate, and acrolein, with acrolein identified as a key antimicrobial agent [1] [2].

The following table summarizes its broad-spectrum activity. Minimal Inhibitory Concentrations (MICs) are often reported in mM of 3-HPA or acrolein, highlighting its potency.

Target Microorganism Reported MIC (in vitro) Primary Matrix of Testing Key Findings
Campylobacter jejuni & C. coli 1.5 - 3.0 µM (acrolein) [1] Liquid broth (CAMHB) [1] Highly sensitive; effective in co-culture models with glycerol [1].
Escherichia coli 1.15 mM (3-HPA) [3] Liquid broth [3] Sensitivity linked to oxidative stress and glutathione metabolism [3].
Listeria monocytogenes 10.0 AU/mL [4] Liquid broth (Muller-Hinton) [4] Encapsulated this compound showed enhanced long-term efficacy [4].
Staphylococcus aureus 4.0 AU/mL [4] Liquid broth (Muller-Hinton) [4] Activity confirmed in vitro [4].
Salmonella typhi 2.0 AU/mL [4] Liquid broth (Muller-Hinton) [4] Activity confirmed in vitro [4].
Yeasts and Molds 0.15–0.98 mM (3-HPA) [2] Aqueous solution [2] Broad-spectrum activity includes fungi [2].

The antimicrobial mechanism is multifaceted, primarily involving:

  • Induction of Oxidative Stress: this compound depletes free thiol groups in glutathione and proteins, disrupting the cellular redox balance and leading to lethal oxidative stress [3] [5].
  • Multi-Target Damage: It can also cause damage to bacterial cell membranes and DNA [3].

Core Experimental Protocols

To evaluate this compound's efficacy, standardized protocols for production and testing are essential.

Protocol 1: Production of this compound (Two-Step Process)

This is the most common method for producing crude this compound supernatant [6] [2].

  • Culture Preparation: Grow L. reuteri (e.g., DSM 20016) in MRS broth to early stationary phase [2].
  • Cell Harvesting: Harvest cells by centrifugation (e.g., 4,000 × g, 10 min), wash, and resuspend them in a sterile glycerol solution (typically 250-600 mM) [6] [2] [5].
  • Biotransformation: Incubate the cell suspension anaerobically at 25-37°C for 1-3 hours to allow for the conversion of glycerol to this compound [1] [2].
  • Recovery: Remove bacterial cells by centrifugation and sterile-filtration (0.22 µm) to obtain a cell-free this compound supernatant [2] [5]. The resulting solution contains a mixture of 3-HPA, its derivatives, and acrolein, which can be quantified using HPLC or colorimetric methods [2] [5].
Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard for in vitro efficacy testing [1] [4].

  • Preparation: Prepare a serial two-fold dilution of the this compound solution in a suitable broth (e.g., Mueller-Hinton, CAMHB) in a 96-well microtiter plate [1] [4].
  • Inoculation: Standardize the test microorganism to a 0.5 McFarland standard and inoculate each well [1].
  • Incubation and Reading: Incubate the plate under optimal conditions for the target strain (e.g., 37°C for 24 h). The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [1] [4].

This workflow visualizes the process of producing this compound and testing its efficacy:

start Start this compound Production step1 Culture L. reuteri in MRS broth start->step1 step2 Harvest and wash cells by centrifugation step1->step2 step3 Resuspend cells in glycerol solution (250-600 mM) step2->step3 step4 Incubate for biotransformation (25-37°C, 1-3h, anaerobic) step3->step4 step5 Centrifuge and filter to get this compound supernatant step4->step5 mic_start Begin MIC Assay step5->mic_start This compound Stock step6 Prepare serial dilutions of this compound in broth mic_start->step6 step7 Inoculate with standardized microbial culture step6->step7 step8 Incubate plate (24-48 hours) step7->step8 step9 Measure growth and determine MIC value step8->step9

Efficacy in Food Matrices

This compound's performance in food systems is more complex than in vitro due to interactions with food components. The following table compares its efficacy across different matrices.

Food Matrix Application Details Antimicrobial Efficacy vs. In Vitro Key Challenges & Considerations
White Cheese [7] In situ production by L. reuteri E81 with added glycerol. Reduced E. coli counts from 6.4 log CFU/g to undetectable levels over 30 days. Negative impact on starter cultures; inhibited S. thermophilus and L. reuteri itself, requiring process optimization [7].
Minimally-Processed Lettuce [2] Wash treatment with this compound solutions (varying acrolein conc.). This compound with high acrolein (>12 mM) reduced Enterobacteriaceae by 2.1-2.8 log CFU/g and yeasts/molds by 1.3-2.0 log CFU/g. Food quality impact; acrolein caused significant, dose-dependent leaf discoloration, creating a trade-off between safety and visual quality [2].
Hydrogel Sanitizers [8] Incorporated into chitosan- or CMC-based hydrogels for surface sanitation. Maintained activity in CMC-based hydrogels over 28 days at room temperature. Diffusion barriers in gel matrices can reduce immediate efficacy compared to solution forms; requires longer contact times [8].

Strategies to Enhance Efficacy in Applications

Research points to several strategies to overcome the limitations of this compound in complex applications:

  • In Situ Production: Adding this compound-producing strains along with glycerol to the food matrix allows for continuous, localized production of the antimicrobial, which can be more effective than adding a pre-formed solution [1] [7].
  • Microencapsulation: Encapsulating this compound in calcium alginate-guar gum microparticles can protect the compound and provide a pH-dependent, sustained release, enhancing its long-term efficacy against pathogens like Listeria monocytogenes [4].
  • Formulation in Hydrogels: Incorporating this compound into biopolymer-based hydrogels (e.g., carboxymethyl cellulose) can improve its storage stability and make it suitable for use as a natural sanitizer on food contact surfaces [8].

References

×

Purity

1mol/L ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

74.036779430 Da

Monoisotopic Mass

74.036779430 Da

Heavy Atom Count

5

UNII

S5F79YAO6U

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

2134-29-4

Wikipedia

Reuterin

General Manufacturing Information

Propanal, 3-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
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